molecular formula C18H9NNa2O8S2 B7818542 C.I. Acid yellow 3 CAS No. 1803038-62-1

C.I. Acid yellow 3

Katalognummer: B7818542
CAS-Nummer: 1803038-62-1
Molekulargewicht: 477.4 g/mol
InChI-Schlüssel: FZUOVNMHEAPVBW-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

C.I. Acid yellow 3 is a useful research compound. Its molecular formula is C18H9NNa2O8S2 and its molecular weight is 477.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

disodium;2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO8S2.2Na/c20-17-11-3-1-2-4-12(11)18(21)15(17)13-6-5-9-7-10(28(22,23)24)8-14(16(9)19-13)29(25,26)27;;/h1-8,15H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUOVNMHEAPVBW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9NNa2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873122
Record name Disodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonate
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Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In 2-methoxyethanol 10 mg/mL; in ethanol 0.4 mg/mL
Record name D&C Yellow No. 10
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8008
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellow powder

CAS No.

8004-92-0, 1803038-62-1
Record name C.I. Food Yellow 13
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Record name Quinoline Yellow WS
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URL https://www.drugbank.ca/drugs/DB14231
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Record name C.I. Acid Yellow 3
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Record name Disodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonate
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Record name C.I. Acid Yellow 3
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Foundational & Exploratory

C.I. 47005: A Comprehensive Technical Guide to its Synonyms, Alternative Names, and Associated Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of C.I. 47005, a widely used synthetic quinophthalone dye. The document details its various synonyms and alternative names, presents key quantitative data in a structured format, and outlines detailed methodologies for critical analytical and toxicological experiments. Furthermore, it includes visual representations of experimental workflows to aid in comprehension and replication.

Synonyms and Alternative Names

C.I. 47005 is known by a multitude of names across different regulatory frameworks and industries. This section provides a comprehensive list of its synonyms and identifiers to facilitate accurate identification and cross-referencing in research and regulatory submissions.

Table 1: Synonyms and Identifiers for C.I. 47005

CategoryName/Identifier
Colour Index Name C.I. 47005
Common Chemical Name Quinoline Yellow WS
IUPAC Name Sodium 2-(1,3-dioxoindan-2-yl)quinolinedisulfonate[1]
E Number (Food Additive) E104[1][2][3][4][5]
D&C Name (Drugs & Cosmetics) D&C Yellow No. 10[1][2][5][6][7][8]
Other Chemical Names 2-(2-Quinolyl)-1,3-indandione disulfonic acid disodium salt[6]
Disodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonate
1H-Indene-1,3(2H)-dione, 2-(2-quinolinyl)-, sulfonated, sodium salts[5]
Other Identifiers C.I. Acid Yellow 3[1][2][5][6][9]
C.I. Food Yellow 13[1][5][6][9]
Japan Yellow 203[1]
Lemon Yellow ZN 3[1]
Quinidine Yellow KT[1]
Chinogelb[6]
CAS Numbers 8004-92-0, 94891-32-4, 95193-83-2, 68814-04-0[7]

Quantitative Data

The precise composition and purity of C.I. 47005 are critical for its application and safety assessment. This section summarizes key quantitative specifications and analytical parameters.

Table 2: Quantitative Specifications and Analytical Data for C.I. 47005

ParameterValue/RangeReference
Molecular Formula C18H9NNa2O8S2 (principal component)[6]
Molecular Weight 477.38 g/mol (principal component)[1]
Maximum Absorption Wavelength (λmax) 416 nm[1]
Solubility in Water (20°C) 120 g/L
Total Colouring Matters Not less than 70%
Loss on Drying at 135°C, Chloride and Sulfate as Sodium Salts Not more than 30%
Water Insoluble Matter Not more than 0.2%
Combined Ether Extract Not more than 0.2%
Lead (Pb) Not more than 2 mg/kg

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and safety assessment of C.I. 47005.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the determination and quantification of C.I. 47005 in various matrices, including food, drugs, and cosmetics.

Experimental Protocol: Determination of C.I. 47005 in Food Samples by RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 50 mM ammonium acetate). The specific gradient will depend on the sample matrix and the other dyes being analyzed.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 416 nm (the λmax of Quinoline Yellow WS).

  • Sample Preparation:

    • For solid samples, accurately weigh a homogenized portion of the sample.

    • Extract the dye using a suitable solvent mixture, such as 70% methanol with 50 mM ammonium acetate.

    • Vortex and/or sonicate the sample to ensure complete extraction.

    • Centrifuge the extract to pellet any solid material.

    • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

  • Quantification: Create a calibration curve using standard solutions of C.I. 47005 of known concentrations. The concentration of the dye in the sample is determined by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Homogenized Sample Extraction Extraction with Solvent Mixture Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Injection Inject into HPLC System Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection Detection at 416 nm Separation->Detection Quantification Quantification via Calibration Curve Detection->Quantification

Figure 1. Workflow for the quantitative analysis of C.I. 47005 by HPLC.

In Vitro Genotoxicity Assessment: The Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.

Experimental Protocol: Alkaline Comet Assay with Human Lymphocytes

  • Cell Preparation: Isolate human peripheral blood lymphocytes from a fresh blood sample using a density gradient centrifugation method (e.g., Ficoll-Paque).

  • Treatment: Expose the isolated lymphocytes to various concentrations of C.I. 47005 and appropriate positive and negative controls for a defined period (e.g., 2-4 hours) at 37°C.

  • Embedding in Agarose:

    • Mix a small volume of the cell suspension with low melting point agarose (LMA) at 37°C.

    • Pipette this mixture onto a pre-coated microscope slide (coated with normal melting point agarose).

    • Cover with a coverslip and allow the agarose to solidify at 4°C.

  • Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents, e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) and incubate for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with freshly prepared, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and a specific current (e.g., 300 mA) for 20-30 minutes.

  • Neutralization: Gently rinse the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).

  • Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green I or ethidium bromide).

  • Visualization and Scoring:

    • Examine the slides using a fluorescence microscope.

    • Undamaged DNA remains as a compact "head," while damaged DNA migrates to form a "tail," resembling a comet.

    • Quantify the DNA damage by measuring the length of the tail and the intensity of the DNA in the tail using image analysis software.

Comet_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_slide_prep Slide Preparation cluster_electrophoresis Electrophoresis cluster_analysis Analysis Isolate Isolate Human Lymphocytes Treat Treat with C.I. 47005 Isolate->Treat Embed Embed Cells in Low Melting Agarose Treat->Embed Lysis Cell Lysis Embed->Lysis Unwinding Alkaline DNA Unwinding Lysis->Unwinding Electrophoresis Electrophoresis Unwinding->Electrophoresis Neutralization Neutralization Electrophoresis->Neutralization Staining DNA Staining Neutralization->Staining Scoring Fluorescence Microscopy & Image Analysis Staining->Scoring

Figure 2. Workflow for the in vitro Comet assay.

In Vitro Genotoxicity Assessment: The Micronucleus Assay

The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) effects of a test substance.

Experimental Protocol: In Vitro Micronucleus Assay with Human Lymphocytes

  • Cell Culture:

    • Culture isolated human lymphocytes in a complete medium supplemented with a mitogen (e.g., phytohaemagglutinin, PHA) to stimulate cell division.

  • Treatment: After an initial incubation period (e.g., 44 hours), add various concentrations of C.I. 47005, along with positive and negative controls, to the cell cultures.

  • Cytokinesis Block: Simultaneously with the test substance, add cytochalasin B to the cultures. Cytochalasin B inhibits cytokinesis (the final stage of cell division), resulting in the accumulation of binucleated cells that have completed one nuclear division.

  • Incubation: Continue to incubate the cultures for a further period (e.g., 28-30 hours) to allow cells to complete one round of mitosis.

  • Harvesting: Harvest the cells by centrifugation.

  • Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) to swell the cells and facilitate the spreading of chromosomes.

  • Fixation: Fix the cells using a freshly prepared fixative (e.g., methanol:acetic acid, 3:1).

  • Slide Preparation: Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow them to air dry.

  • Staining: Stain the slides with a suitable DNA stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring:

    • Using a light or fluorescence microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

    • Micronuclei are small, separate nuclei in the cytoplasm of the binucleated cells.

    • An increase in the frequency of micronucleated cells in the treated groups compared to the negative control indicates a genotoxic effect.

Micronucleus_Assay_Workflow cluster_culture_treatment Cell Culture & Treatment cluster_cell_harvesting Cell Harvesting & Preparation cluster_slide_analysis Slide Preparation & Analysis Culture Culture Human Lymphocytes with Mitogen Treatment Add C.I. 47005 & Cytochalasin B Culture->Treatment Harvest Harvest Cells Treatment->Harvest Hypotonic Hypotonic Treatment Harvest->Hypotonic Fixation Fixation Hypotonic->Fixation SlidePrep Prepare Slides Fixation->SlidePrep Staining Staining SlidePrep->Staining Scoring Microscopic Scoring of Micronuclei Staining->Scoring

Figure 3. Workflow for the in vitro micronucleus assay.

Signaling Pathways and Molecular Interactions

The direct interaction of C.I. 47005 with specific signaling pathways is not extensively documented in publicly available literature. However, some studies suggest potential endocrine-disrupting properties, which would imply interaction with hormone receptor-mediated signaling. Endocrine-disrupting chemicals can act as agonists or antagonists of nuclear receptors, thereby altering gene expression patterns.

A plausible, though not definitively proven, logical relationship for the potential endocrine-disrupting effect of a xenobiotic like C.I. 47005 is its interaction with nuclear receptors, such as the estrogen receptor (ER) or androgen receptor (AR). This interaction could lead to the recruitment of co-activators or co-repressors, ultimately modulating the transcription of target genes.

Endocrine_Disruption_Pathway cluster_interaction Molecular Interaction cluster_downstream_effects Downstream Cellular Effects CI47005 C.I. 47005 (Xenobiotic) NuclearReceptor Nuclear Receptor (e.g., ER, AR) CI47005->NuclearReceptor Binds to CoRegulator Co-regulator Recruitment (Co-activator/Co-repressor) NuclearReceptor->CoRegulator GeneTranscription Altered Gene Transcription CoRegulator->GeneTranscription CellularResponse Altered Cellular Response GeneTranscription->CellularResponse

Figure 4. Postulated logical pathway for endocrine disruption by C.I. 47005.

Further research is required to elucidate the specific molecular targets and signaling pathways that may be affected by C.I. 47005 exposure. The experimental protocols provided in this guide serve as a foundation for conducting such investigations.

References

Acid Yellow 3 physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Characteristics of Acid Yellow 3

Introduction

Acid Yellow 3, also known by numerous synonyms including Quinoline Yellow WS, C.I. 47005, and D&C Yellow No. 10, is a synthetic quinoline dye.[1] It is a mixture of the sodium salts of the mono-, di-, and trisulfonic acids of 2-(2-quinolyl)indan-1,3-dione.[1][2] Its water-soluble nature, a result of the presence of sulfonate groups, distinguishes it from its oil-soluble precursor, Quinoline Yellow SS (Solvent Yellow 33).[1][3] This property makes it highly versatile for use in aqueous solutions.

Historically, the base molecule was first synthesized in the late 19th century, and its evolution into a water-soluble acid dye was driven by the needs of the textile industry for vibrant, lasting yellow hues on protein fibers like wool and silk.[3] Today, its applications have expanded significantly. It is utilized as a colorant in a wide range of products, including textiles, paper, non-oxidative hair dye formulations, cosmetics, and as a biological stain.[2][4][5][6] In some regions, it is also permitted as a food additive, where it is designated as E104.[1][7][8] This guide provides a detailed overview of the core physical and chemical characteristics of Acid Yellow 3, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Acid Yellow 3 is not a single chemical entity but a mixture. The primary components are the disulfonates of 2-(2-quinolyl)indan-1,3-dione, with monosulfonates and trisulfonates also being present.[1] This structural complexity is a direct result of its manufacturing process.

The IUPAC name for the principal component is disodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonate.[2][9]

Table 1: Chemical Identification

Identifier Value Reference
CAS Number 8004-92-0 [10][11]
C.I. Name Acid Yellow 3 [10][12]
C.I. Number 47005 [11][12]
EC Number 305-897-5 [1]
INCI Name ACID YELLOW 3 [2][13]
E Number E104 [1][8]

| Synonyms | Quinoline Yellow WS, Food Yellow 13, D&C Yellow No. 10 |[1][10] |

Physicochemical Properties

The physical and chemical properties of Acid Yellow 3 are summarized below. It is important to note that some variation exists in the reported values across different sources, which may be attributable to the substance being a mixture of sulfonated compounds.

Table 2: Physical and Chemical Properties

Property Value Reference
Molecular Formula C₁₈H₉NNa₂O₈S₂ (for the disodium disulfonate) [10][14][15]
Molecular Weight 477.38 g/mol (for the disodium disulfonate) [14][15][16]
Physical State Solid (Powder, Crystal) [17]
Color Yellow to dark yellow, orange, or amber [11][17]
Odor Odorless [17]
Melting Point 150 °C (Decomposes) 240 °C Note: Significant discrepancies exist in literature. [11][16]
Solubility Water: 6 g/L at 20°C Water: 225 g/L at 20°C Ethanol: 0.4 g/L Note: Significant discrepancies exist in literature. [11][17]
Maximum Absorption (λmax) 410.0 - 414.0 nm (in H₂O) 416 nm [1]
Stability Stable under normal ambient conditions. [17]

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. |[17] |

Experimental Protocols and Methodologies

Detailed, step-by-step experimental protocols for the characterization of Acid Yellow 3 are not extensively published in publicly available literature. However, the general methodologies for its synthesis and analysis can be described.

Synthesis

The industrial production of Acid Yellow 3 is a two-stage process: the creation of the water-insoluble precursor followed by its sulfonation to achieve water solubility.

1. Synthesis of Quinoline Yellow SS (C.I. Solvent Yellow 33): The process begins with the condensation reaction between quinaldine and phthalic anhydride.[3] This is typically a fusion reaction conducted at elevated temperatures.

2. Sulfonation to Acid Yellow 3: The water-insoluble Quinoline Yellow SS is then sulfonated.[3] This is achieved by reacting the compound with a sulfonating agent, such as sulfuric acid or oleum (fuming sulfuric acid).[12][18] The degree of sulfonation (mono-, di-, or tri-sulfonated products) is controlled by reaction conditions like temperature, reaction time, and the strength of the sulfonating agent. The resulting mixture is then typically "drowned" in an ice-water or brine solution to precipitate the sulfonated product, which is subsequently filtered, washed, and dried.[18]

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Sulfonation Quinaldine Quinaldine Fusion Condensation/ Fusion Reaction Quinaldine->Fusion Phthalic_Anhydride Phthalic Anhydride Phthalic_Anhydride->Fusion QY_SS Quinoline Yellow SS (C.I. Solvent Yellow 33) (Water-Insoluble) Fusion->QY_SS Sulfonation Sulfonation QY_SS->Sulfonation Sulfonating_Agent Sulfonating Agent (e.g., H₂SO₄, Oleum) Sulfonating_Agent->Sulfonation Isolation Isolation/ Purification Sulfonation->Isolation Acid_Yellow_3 Acid Yellow 3 (C.I. 47005) (Water-Soluble Mixture) Isolation->Acid_Yellow_3

Figure 1: General Synthesis Workflow for Acid Yellow 3.
Characterization

Standard analytical techniques are employed to characterize Acid Yellow 3.

  • UV-Visible Spectroscopy: This is a primary method for confirming the identity and determining the concentration of the dye. The maximum absorbance (λmax) is measured in an aqueous solution. For Acid Yellow 3, the λmax is consistently reported in the range of 410-416 nm.[1] A typical protocol involves preparing a dilute solution of the dye in deionized water, placing it in a quartz cuvette, and scanning the absorbance from approximately 200 to 700 nm using a spectrophotometer.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the dye and to separate the different sulfonated components within the mixture.[2] A reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and an aqueous buffer) and a UV-Vis detector set to the λmax would be a typical setup.

  • Solubility Determination: A standard shake-flask method can be used. An excess amount of the dye is added to a known volume of the solvent (e.g., water, ethanol) in a flask. The flask is then agitated at a constant temperature (e.g., 20°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dye in the filtrate is determined, typically by UV-Visible Spectroscopy.

  • Melting Point Determination: A standard melting point apparatus would be used. A small amount of the dried powder is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. The reported decomposition at 150°C suggests that the substance may degrade before a true melting point is observed.[11]

Logical Relationships and Key Transformations

The defining characteristic of Acid Yellow 3 is its water solubility, which is imparted by the sulfonation of its parent compound. This chemical modification is the key enabler of its primary applications in aqueous systems.

G cluster_precursor Precursor Compound cluster_product Final Product Precursor Quinoline Yellow SS (Spirit Soluble) Prop1 Property: Water-Insoluble Precursor->Prop1 Transformation Chemical Transformation: Sulfonation (Addition of -SO₃Na groups) Precursor->Transformation Product Acid Yellow 3 (Water Soluble) Prop2 Property: Water-Soluble Product->Prop2 Transformation->Product

Figure 2: Logical Relationship between Precursor and Acid Yellow 3.

Safety and Stability

Acid Yellow 3 is considered stable under normal storage and handling conditions.[17] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[17] From a toxicological perspective, it is classified as harmful if swallowed (GHS Category 4).[17] It is not considered to be a skin or eye irritant under standard classifications, though prolonged contact may cause irritation.[17] Importantly, extensive reviews have concluded that Acid Yellow 3 is not mutagenic, carcinogenic, or a reproductive toxicant.[2][17] When handling the powder, measures should be taken to avoid dust generation, as fine organic dusts can form combustible concentrations in the air.[17]

Conclusion

Acid Yellow 3 is a commercially significant quinoline dye valued for its bright yellow color and water solubility. It is a mixture of sulfonated organic compounds, a characteristic that dictates its physical properties and applications. While there are some discrepancies in the reported quantitative data, such as melting point and solubility, its spectral properties are well-defined. The transformation from a water-insoluble precursor via sulfonation is the key to its utility in diverse fields, from textiles to cosmetics. For researchers, understanding its nature as a mixture is crucial for the proper design of experiments and interpretation of analytical results.

References

Solubility Profile of C.I. Acid Yellow 3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the solubility of C.I. Acid Yellow 3 (also known as Quinoline Yellow WS) in water and a range of organic solvents. This document consolidates available quantitative data, details standard experimental protocols for solubility determination, and illustrates the key chemical transformation that governs its solubility.

Introduction to this compound

This compound (CAS No. 8004-92-0) is a synthetic quinophthalone dye widely used in textiles, cosmetics, and as a food additive (E104) in some regions.[1][2] Its utility is largely dictated by its solubility characteristics. Structurally, it is not a single chemical entity but rather a mixture of the sodium salts of mono-, di-, and trisulfonic acids of 2-(2-quinolyl)indan-1,3-dione.[1] This variability in the degree of sulfonation is a critical factor influencing its solubility, particularly in aqueous media.

The enhanced water solubility of this compound is a direct result of the sulfonation of its water-insoluble precursor, Quinoline Yellow SS (Solvent Yellow 33).[3] The introduction of polar sulfonate (-SO₃H) groups into the molecular structure significantly increases its affinity for water.[3]

Quantitative Solubility Data

The solubility of this compound has been reported in various solvents. The data, collated from multiple sources, is presented below. It is important to note the inconsistencies in the reported aqueous solubility, which is likely attributable to the variable sulfonation of the commercial dye.

Solubility in Water
TemperatureSolubility (g/L)Source
20 °C225[4]
Not Specified200 (20%)
Not Specified10 (0.1 g/10 mL)
Solubility in Organic Solvents
SolventConcentrationSolubilitySource
Ethanol100%< 0.1%[5]
Ethanol25%4%[5]
MethanolNot Specified0.1%[5]
AcetoneNot Specified< 0.1%[5]
IsopropanolNot Specified< 0.1%[5]
GlycerolNot Specified20%[5]
Propylene GlycolNot Specified20%[5]
Ethyl AcetateNot SpecifiedInsoluble[5]
N-Butyl AcetateNot SpecifiedInsoluble[5]
DMSONot Specified2.5%

Note: One source qualitatively states that this compound is "soluble in water and ethanol," which appears to contradict some of the quantitative data for pure ethanol.[6]

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is crucial for any research application. Below are detailed methodologies for two standard experimental protocols for the quantitative determination of dye solubility.

Gravimetric Method

This method directly measures the mass of the solute dissolved in a known volume of a saturated solution.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • High-purity this compound

  • Analytical grade solvent

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks

  • Syringe filters (0.45 µm, solvent-compatible)

  • Glass vials with screw caps

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials. An excess of the solid should be clearly visible.

    • Accurately pipette a known volume of the chosen solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

  • Sample Collection and Filtration:

    • Allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the undissolved solid to settle.[7]

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry volumetric flask.[7]

  • Gravimetric Analysis:

    • Record the exact volume of the filtered saturated solution.

    • Place the volumetric flask in a drying oven at a temperature sufficient to evaporate the solvent without degrading the dye. A vacuum oven is recommended for heat-sensitive compounds.

    • Once all the solvent has evaporated, cool the flask in a desiccator to room temperature.

    • Weigh the flask containing the dried dye residue on an analytical balance.

    • Repeat the drying and weighing process until a constant weight is achieved.[7][8]

  • Calculation of Solubility:

    • Calculate the mass of the dissolved dye by subtracting the initial weight of the empty flask from the final constant weight.

    • The solubility (S) can be expressed in grams per liter (g/L) using the following formula: S (g/L) = (Mass of dried dye (g)) / (Volume of filtered solution (L))[7]

Spectrophotometric Method

This method determines the concentration of the solute in a saturated solution by measuring its absorbance of light and comparing it to a calibration curve of known concentrations.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature using UV-Vis spectrophotometry.

Materials:

  • High-purity this compound

  • Analytical grade solvent

  • Thermostatically controlled shaker or water bath

  • UV-Vis spectrophotometer and cuvettes

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • Glass vials with screw caps

Procedure:

  • Preparation of Saturated Solution:

    • Follow the same procedure as steps 1 and 2 of the Gravimetric Method to prepare a clear, filtered, saturated solution.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound in the chosen solvent with a precisely known concentration.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Determine the wavelength of maximum absorbance (λmax) for this compound in the solvent by scanning one of the standard solutions across the UV-Vis spectrum.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and adhere to the Beer-Lambert Law. Determine the equation of the line (y = mx + c).[9]

  • Sample Analysis:

    • Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. Accurately record the dilution factor.

    • Measure the absorbance of the diluted sample solution at the λmax.[9]

  • Calculation of Solubility:

    • Use the equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.

Key Chemical Relationship: Sulfonation for Water Solubility

The solubility of this compound is fundamentally linked to its chemical structure, which is derived from the sulfonation of the water-insoluble Quinoline Yellow SS. This transformation is a key concept for understanding its properties.

Sulfonation_Process cluster_precursor Water-Insoluble Precursor cluster_product Water-Soluble Product Quinoline_Yellow_SS Quinoline Yellow SS (C.I. Solvent Yellow 33) Insoluble in Water Sulfonation Sulfonation (+ H₂SO₄/SO₃) Quinoline_Yellow_SS->Sulfonation Acid_Yellow_3 This compound (Quinoline Yellow WS) Soluble in Water Sulfonation->Acid_Yellow_3 Addition of -SO₃H groups

Caption: Sulfonation of Quinoline Yellow SS to produce this compound.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of this compound, incorporating the choice between the two primary methods, is outlined below.

Solubility_Workflow cluster_gravimetric Gravimetric Method cluster_spectro Spectrophotometric Method start Start: Select Solvent and Temperature saturate Prepare Saturated Solution (Excess Solute + Agitation) start->saturate equilibrate Equilibrate for 24-48h at Constant Temperature saturate->equilibrate filter Filter to Remove Undissolved Solids equilibrate->filter method_choice Choose Method filter->method_choice weigh_flask Take Known Volume of Filtrate in Pre-weighed Flask method_choice->weigh_flask Direct Mass Measurement prep_standards Prepare Standard Solutions & Plot Calibration Curve method_choice->prep_standards UV-Vis Analysis dilute_sample Dilute Filtrate Sample method_choice->dilute_sample UV-Vis Analysis evaporate Evaporate Solvent weigh_flask->evaporate weigh_residue Weigh Dried Residue evaporate->weigh_residue calc_grav Calculate Solubility (g/L) weigh_residue->calc_grav end_point End: Solubility Value calc_grav->end_point measure_abs Measure Absorbance at λmax prep_standards->measure_abs dilute_sample->measure_abs calc_spec Calculate Concentration & Determine Solubility measure_abs->calc_spec calc_spec->end_point

Caption: Workflow for determining the solubility of this compound.

References

A Technical Guide to the Absorption and Emission Spectra of Quinoline Yellow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of Quinoline Yellow, a widely used synthetic colorant. This document details the absorption and emission characteristics of its two primary forms: Quinoline Yellow WS (water-soluble) and Quinoline Yellow SS (spirit-soluble). The guide includes a summary of quantitative data, detailed experimental protocols for spectroscopic analysis, and a workflow diagram for the determination of its spectral properties.

Introduction to Quinoline Yellow

Quinoline Yellow is a synthetic dye belonging to the quinophthalone class. It exists in two main forms:

  • Quinoline Yellow WS (Water-Soluble): Also known as Acid Yellow 3, this form is sulfonated, making it soluble in water. It is commonly used as a colorant in food, pharmaceuticals, and cosmetics.

  • Quinoline Yellow SS (Spirit-Soluble): Also known as Solvent Yellow 33, this is the unsulfonated, water-insoluble form, which finds applications in plastics, lacquers, and hydrocarbon solvents.

The distinct solubility characteristics of these two forms influence their applications and spectroscopic behavior in different solvent environments.

Spectroscopic Properties

The interaction of Quinoline Yellow with light is fundamental to its application as a colorant. This section details its absorption and emission spectral characteristics.

Absorption Spectra

The absorption of electromagnetic radiation by Quinoline Yellow is dependent on its chemical structure and the solvent in which it is dissolved.

Quantitative Data Summary

The following table summarizes the key absorption maxima (λmax) for both Quinoline Yellow WS and SS in various solvents.

FormSolventAbsorption Maximum (λmax)Molar Absorptivity (ε) (L·mol-1·cm-1)
Quinoline Yellow WSAqueous Solution~414 nm87.9 (for total colouring matters)
Quinoline Yellow WSWater416 nmNot Reported
Quinoline Yellow WSpH 7 Phosphate Buffer~415 nm86.5
Quinoline Yellow WSAqueous Acetic Acid411 nmNot Reported
Quinoline Yellow SSChloroform~420 nmNot Reported
Quinoline Yellow SSNot Specified223 nm, 414 nmNot Reported

Note: Quinoline Yellow WS is a mixture of mono-, di-, and trisulfonated derivatives, which may contribute to slight variations in the reported absorption maxima.

Emission Spectra

Detailed information on the fluorescence emission spectra of Quinoline Yellow is limited in publicly available literature. While some quinoline derivatives are known to be fluorescent, specific emission maxima and quantum yield data for Quinoline Yellow WS and SS are not well-documented. One study suggests that Quinoline Yellow exhibits excited-state intramolecular proton transfer (ESIPT), a process that can influence its photostability. The intensity of its fluorescence has been noted to vary with the polarity of the solvent. Further research is required to fully characterize the emission properties of this dye.

Experimental Protocols for Spectroscopic Analysis

This section provides detailed methodologies for the determination of the absorption and emission spectra of Quinoline Yellow.

Instrumentation
  • UV-Visible Spectrophotometer: A double-beam spectrophotometer capable of scanning the ultraviolet and visible regions of the electromagnetic spectrum (typically 200-800 nm) is required for absorption measurements.

  • Spectrofluorometer: For emission studies, a spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector is necessary.

Materials and Reagents
  • Quinoline Yellow WS or SS standard

  • Solvents: Deionized water, phosphate buffer (pH 7), chloroform, ethanol (spectroscopic grade)

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes (1 cm path length)

Protocol for UV-Visible Absorption Spectroscopy
  • Preparation of Stock Solution: Accurately weigh a known amount of Quinoline Yellow standard and dissolve it in a suitable solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Preparation of Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations spanning the desired analytical range.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.

    • Set the desired wavelength range for the scan (e.g., 200-800 nm).

    • Set the scan speed and data interval.

  • Baseline Correction: Fill a quartz cuvette with the solvent blank. Place it in the sample holder and perform a baseline correction to zero the instrument.

  • Sample Measurement:

    • Rinse the cuvette with a small amount of the working standard before filling it.

    • Fill the cuvette with the working standard and place it in the sample holder.

    • Initiate the scan to record the absorption spectrum.

    • Record the absorbance at the wavelength of maximum absorption (λmax).

  • Data Analysis: Plot the absorbance values versus concentration to generate a calibration curve. The spectrum will show the characteristic absorption peaks of Quinoline Yellow.

Protocol for Fluorescence Emission Spectroscopy
  • Sample Preparation: Prepare a dilute solution of Quinoline Yellow in a suitable solvent. The concentration should be low enough to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

    • Set the excitation wavelength (typically at or near the absorption maximum).

    • Set the desired emission wavelength range.

    • Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

  • Blank Measurement: Fill a cuvette with the solvent blank and record its emission spectrum. This is to account for any background fluorescence from the solvent.

  • Sample Measurement:

    • Fill the cuvette with the Quinoline Yellow solution.

    • Record the fluorescence emission spectrum.

  • Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the true emission spectrum of Quinoline Yellow. The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of Quinoline Yellow.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Emission Spectroscopy start Obtain Quinoline Yellow Standard stock Prepare Stock Solution start->stock working Prepare Working Standards stock->working inst_setup_abs Instrument Setup (Spectrophotometer) working->inst_setup_abs inst_setup_em Instrument Setup (Spectrofluorometer) working->inst_setup_em baseline Baseline Correction (Blank) inst_setup_abs->baseline measure_abs Measure Absorbance baseline->measure_abs analyze_abs Analyze Absorption Data measure_abs->analyze_abs end Final Spectroscopic Characterization analyze_abs->end Absorption Spectrum & λmax blank_em Measure Blank Emission inst_setup_em->blank_em measure_em Measure Sample Emission blank_em->measure_em analyze_em Analyze Emission Data measure_em->analyze_em analyze_em->end Emission Spectrum & λem

An In-depth Technical Guide to the Synthesis and Manufacturing of Acid Yellow 3 (Quinoline Yellow WS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing process for Acid Yellow 3 (C.I. 47005), a widely used quinoline-based colorant. The document details the core chemical transformations, experimental protocols, and purification methodologies, supported by quantitative data and process visualizations.

Overview of the Synthesis Pathway

The manufacturing of Acid Yellow 3 is a multi-step process that begins with the synthesis of a non-sulfonated intermediate, 2-(2-quinolyl)indan-1,3-dione, also known as Quinoline Yellow SS (Spirit Soluble). This intermediate is subsequently sulfonated to yield the water-soluble Acid Yellow 3. The final product is a mixture of mono-, di-, and trisulfonated derivatives.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the synthesis and final product specifications of Acid Yellow 3.

Table 1: Reactant and Intermediate Properties

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )
Quinaldine2-MethylquinolineC₁₀H₉N143.19
Phthalic AnhydrideIsobenzofuran-1,3-dioneC₈H₄O₃148.12
2-(2-quinolyl)indan-1,3-dione2-(Quinolin-2-yl)-1H-indene-1,3(2H)-dioneC₁₈H₁₁NO₂273.29

Table 2: Reaction Conditions for the Synthesis of 2-(2-quinolyl)indan-1,3-dione

ParameterValueReference
Molar Ratio (Quinaldine:Phthalic Anhydride)1 : 1.2[1]
Temperature Profile195°C (20 min) → 200°C (1 hr) → 210°C (1 hr) → 220°C (2 hr)[1]
CatalystZinc Chloride (optional)[1]
Overall Yield70-73% (for the entire process to Acid Yellow 3)[1]

Table 3: Composition of a Typical Commercial Acid Yellow 3 (D&C Yellow No. 10)

ComponentPercentage
Monosulfonated derivativesVariable (up to 15% in some specifications)[2]
Disulfonated derivativesPrincipal components
Trisulfonated derivativesVariable
Total Colouring Matter≥ 70%

Experimental Protocols

Synthesis of 2-(2-quinolyl)indan-1,3-dione (Quinoline Yellow SS)

This procedure is based on the solid-phase condensation of quinaldine and phthalic anhydride.

Materials:

  • Quinaldine (1.0 mol, 143.0 g)

  • Phthalic anhydride (1.2 mol, 177.6 g)

  • Acetic acid (for dissolution and filtration)

Procedure:

  • A mixture of quinaldine and phthalic anhydride is charged into a suitable reaction vessel.

  • The mixture is heated progressively over a period of 4 hours and 20 minutes according to the following temperature profile:

    • Heat to 195°C and maintain for 20 minutes.

    • Increase the temperature to 200°C over 1 hour.

    • Further, increase the temperature to 210°C over the next hour.

    • Finally, raise the temperature to 220°C over 2 hours.

  • During the reaction, water is distilled off, potentially mixed with some unreacted quinaldine.

  • After the reaction is complete, the reaction mass is cooled to 100-120°C.

  • The crude product is dissolved in boiling acetic acid.

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is then cooled to allow for the crystallization of 2-(2-quinolyl)indan-1,3-dione.

  • The crystalline product is collected by filtration, washed, and dried.

Sulfonation of 2-(2-quinolyl)indan-1,3-dione

The water-insoluble 2-(2-quinolyl)indan-1,3-dione is converted to the water-soluble Acid Yellow 3 through sulfonation with oleum (fuming sulfuric acid).

Materials:

  • 2-(2-quinolyl)indan-1,3-dione

  • Oleum (e.g., 65% free SO₃)

  • Brine solution (for quenching)

Procedure:

  • The dried 2-(2-quinolyl)indan-1,3-dione is slowly added to a stirred, cooled vessel containing oleum. The temperature should be carefully controlled to prevent excessive charring and side reactions.

  • The reaction mixture is stirred at a controlled temperature until the desired degree of sulfonation is achieved. The reaction progress can be monitored by analytical techniques such as HPLC to determine the ratio of mono-, di-, and trisulfonated products.

  • Once the reaction is complete, the mixture is carefully "drowned" by adding it to a cold brine solution. This step neutralizes the excess oleum and precipitates the sodium salts of the sulfonated products.

  • The precipitated crude Acid Yellow 3 is then collected by filtration.

Purification of Acid Yellow 3

A multi-step process can be employed to purify the technical-grade Acid Yellow 3, removing inorganic salts and sulfonated by-products.[3]

Materials:

  • Crude Acid Yellow 3 (water-wet pulp)

  • Dilute aqueous sodium hydroxide

  • Diphenylguanidine

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • The crude, water-wet pulp of Acid Yellow 3 is dissolved in a dilute aqueous sodium hydroxide solution at a moderately elevated temperature (e.g., 60-65°C) to achieve a pH of 7.5 to 8.5.

  • An aqueous solution of an organic amine salt, such as diphenylguanidine hydrochloride, is prepared separately. For example, 87.5 g of diphenylguanidine is dissolved in a mixture of 33.0 ml of concentrated hydrochloric acid and 450 ml of water. The pH of this solution is adjusted to 5-7 with a 10% aqueous sodium hydroxide solution.

  • The diphenylguanidine hydrochloride solution is added dropwise over one hour to the alkaline solution of crude Acid Yellow 3, maintained at 55-60°C.

  • The reaction mixture is allowed to cool to room temperature and stirred overnight. This results in the precipitation of the water-insoluble diphenylguanidine salts of the sulfonated dye.

  • The precipitate is collected by filtration and washed.

  • The purified amine salt is then treated with an aqueous sodium hydroxide solution to regenerate the water-soluble sodium salt of Acid Yellow 3, while the diphenylguanidine can be recovered.

  • The final purified solution of Acid Yellow 3 can be dried, for instance by spray drying, to obtain the final product.

Mandatory Visualizations

Synthesis_of_Acid_Yellow_3 Quinaldine Quinaldine Condensation Condensation Quinaldine->Condensation Phthalic_Anhydride Phthalic Anhydride Phthalic_Anhydride->Condensation Quinoline_Yellow_SS 2-(2-quinolyl)indan-1,3-dione (Quinoline Yellow SS) Condensation->Quinoline_Yellow_SS Sulfonation Sulfonation Quinoline_Yellow_SS->Sulfonation Acid_Yellow_3_Crude Crude Acid Yellow 3 (Mixture of Sulfonated Products) Sulfonation->Acid_Yellow_3_Crude Oleum Oleum (H₂SO₄·SO₃) Oleum->Sulfonation Purification Purification Acid_Yellow_3_Crude->Purification Acid_Yellow_3_Pure Purified Acid Yellow 3 Purification->Acid_Yellow_3_Pure

Caption: Overall synthesis pathway of Acid Yellow 3.

Purification_Workflow_of_Acid_Yellow_3 Crude_AY3 Crude Acid Yellow 3 Solution (in dilute NaOH) Add_Amine_Salt Addition of Organic Amine Salt Solution Crude_AY3->Add_Amine_Salt Precipitation Precipitation of Water-Insoluble Amine Salts Add_Amine_Salt->Precipitation Filtration1 Filtration Precipitation->Filtration1 Insoluble_Salts Insoluble Amine Salts of AY3 Filtration1->Insoluble_Salts Solid Filtrate1 Aqueous Solution of Inorganic Impurities Filtration1->Filtrate1 Liquid Regeneration Treatment with NaOH Solution Insoluble_Salts->Regeneration Pure_AY3_Solution Purified Acid Yellow 3 Solution Regeneration->Pure_AY3_Solution Recovered_Amine Recovered Organic Amine Regeneration->Recovered_Amine Drying Drying Pure_AY3_Solution->Drying Filtration2 Filtration/Recovery Final_Product Final Purified Acid Yellow 3 Drying->Final_Product

Caption: Purification workflow for Acid Yellow 3.

References

A Technical Guide to Research-Grade C.I. 47005 (Quinoline Yellow WS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the purity and grade specifications for research-grade C.I. 47005, also known as Quinoline Yellow WS or D&C Yellow No. 10. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's characteristics for scientific applications.

C.I. 47005 is a synthetic quinophthalone dye, characterized as a mixture of the sodium salts of sulfonated 2-(2-quinolyl)-1,3-indandione.[1][2] The degree of sulfonation results in a combination of monosulfonated, disulfonated, and trisulfonated derivatives, with the disulfonated form typically being the principal component.[1] The water-soluble nature of C.I. 47005 is conferred by the presence of these sulfonate groups. For research purposes, the precise composition and purity of this mixture are critical.

Purity and Grade Specifications

Research-grade C.I. 47005 is distinguished from food or cosmetic grades by stricter limits on impurities and a more defined composition of its sulfonated components. While specifications can vary between suppliers, a typical research-grade product will adhere to stringent purity criteria, often aligned with standards for pharmaceutical excipients. The following tables summarize the key specifications for research-grade C.I. 47005.

Compositional Analysis

The relative abundance of the sulfonated derivatives is a primary indicator of the grade of C.I. 47005. For high-purity applications, such as in pharmaceutical research, specific ranges for these components are often required.

ParameterSpecificationTypical Analytical Method
Total Colouring Matter ≥ 85%UV-Vis Spectrophotometry, HPLC
Monosulfonated Derivatives Report Value (Typically the major component in some grades)HPLC
Disulfonated Derivatives Report Value (Often the principal component)HPLC
Trisulfonated Derivatives Report ValueHPLC
Impurity Profile

The presence of impurities can significantly impact experimental outcomes. Research-grade C.I. 47005 has defined limits for various process-related and degradation impurities.

ImpuritySpecification LimitTypical Analytical Method
Water-Insoluble Matter ≤ 0.2%Gravimetric Analysis
Subsidiary Colouring Matters ≤ 4.0%HPLC
Unsulfonated Primary Aromatic Amines ≤ 0.01%Diazotization and Coupling followed by Spectrophotometry
Lead (Pb) ≤ 10 ppmAtomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Arsenic (As) ≤ 3 ppmAAS or ICP-MS
Mercury (Hg) ≤ 1 ppmCold Vapor AAS or ICP-MS
Cadmium (Cd) ≤ 1 ppmAAS or ICP-MS
Loss on Drying (135°C) ≤ 10%Gravimetric Analysis

Experimental Protocols

Accurate characterization of C.I. 47005 requires robust analytical methodologies. The following are representative protocols for the synthesis, purification, and analysis of research-grade Quinoline Yellow.

Synthesis of C.I. 47005 (Quinoline Yellow WS)

The synthesis of C.I. 47005 is typically achieved through the sulfonation of 2-(2-quinolyl)-1,3-indandione.[1]

Materials:

  • 2-(2-quinolyl)-1,3-indandione

  • Fuming sulfuric acid (oleum) with a specific concentration of free SO₃

  • Sodium hydroxide or sodium carbonate

  • Ice

Procedure:

  • Carefully add 2-(2-quinolyl)-1,3-indandione in small portions to a stirred, cooled vessel containing fuming sulfuric acid. The temperature should be maintained below a specified limit to control the extent of sulfonation.

  • The reaction mixture is stirred for a defined period until the desired degree of sulfonation is achieved. Reaction progress can be monitored by taking small aliquots, neutralizing them, and analyzing by HPLC.

  • Once the reaction is complete, the mixture is cautiously quenched by pouring it onto ice.

  • The precipitated sulfonated product is then neutralized with a sodium hydroxide or sodium carbonate solution to form the sodium salts.

  • The crude C.I. 47005 is collected by filtration and washed with a brine solution to remove excess inorganic salts.

  • The product is then dried under vacuum at a controlled temperature.

Purification by Preparative Counter-Current Chromatography

For obtaining highly pure fractions of the individual sulfonated isomers, preparative techniques like pH-zone-refining counter-current chromatography can be employed.

Instrumentation:

  • Preparative Counter-Current Chromatography (CCC) system

Reagents:

  • Crude C.I. 47005

  • Two-phase solvent system (e.g., isoamyl alcohol-methyl tert-butyl ether-acetonitrile-water)

  • Retainer acid (e.g., sulfuric acid)

  • Ligand/ion exchanger (e.g., dodecylamine)

Procedure:

  • Prepare the two-phase solvent system and equilibrate the phases.

  • Dissolve the crude C.I. 47005 in a suitable volume of the mobile phase.

  • The CCC column is filled with the stationary phase.

  • The sample solution is injected into the CCC system.

  • The mobile phase is pumped through the column at a constant flow rate, initiating the separation process.

  • Fractions are collected and analyzed by HPLC to identify the pure isomers.

  • Fractions containing the desired pure component are pooled, and the solvent is removed under reduced pressure to yield the purified product.

Analytical HPLC Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity and composition of C.I. 47005.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Ammonium acetate buffer (e.g., 0.1 M, pH 6.5)

  • C.I. 47005 reference standard and sample

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase components and filter through a 0.45 µm membrane filter. A typical gradient elution may start with a high percentage of aqueous buffer and ramp up to a higher percentage of acetonitrile.

  • Standard and Sample Preparation: Accurately weigh and dissolve the C.I. 47005 reference standard and sample in the initial mobile phase composition to a known concentration (e.g., 100 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm

    • Mobile Phase A: 0.1 M Ammonium acetate buffer, pH 6.5

    • Mobile Phase B: Acetonitrile

    • Gradient: A time-based gradient from low to high organic phase concentration.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 411 nm

    • Injection Volume: 20 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peaks corresponding to the different sulfonated isomers based on their retention times relative to the standard.

  • Quantification: Calculate the percentage of each component and any impurities based on their peak areas relative to the total peak area.

Visualizations

The following diagrams illustrate the synthesis pathway and a typical analytical workflow for C.I. 47005.

G cluster_synthesis Synthesis Pathway of C.I. 47005 Precursor 2-(2-quinolyl)-1,3-indandione Sulfonation Sulfonation (Fuming H₂SO₄) Precursor->Sulfonation Mixture Mixture of Sulfonated Products Sulfonation->Mixture Neutralization Neutralization (NaOH) Mixture->Neutralization FinalProduct C.I. 47005 (Sodium Salts) Neutralization->FinalProduct

Caption: Synthesis of C.I. 47005 from its precursor.

G cluster_workflow Analytical HPLC Workflow for C.I. 47005 SamplePrep Sample Preparation (Dissolution in Mobile Phase) Injection HPLC Injection SamplePrep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV-Vis Detection (at 411 nm) Separation->Detection DataAnalysis Data Analysis (Peak Integration and Quantification) Detection->DataAnalysis Result Purity and Composition Report DataAnalysis->Result

References

An In-depth Technical Guide to the Health and Safety of Quinoline Yellow for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety data for the laboratory use of Quinoline Yellow (C.I. 47005; D&C Yellow No. 10). It is intended to inform researchers, scientists, and drug development professionals about the potential hazards, safe handling procedures, and emergency responses associated with this substance. The information is compiled from safety data sheets, toxicological studies, and regulatory assessments to ensure a thorough understanding of its safety profile.

Chemical and Physical Properties

Quinoline Yellow is a synthetic dye used in various applications, including as a colorant in medicines, cosmetics, and, in some countries, as a food additive (E104).[1] In the laboratory, it is used as a tracer dye and in pH indicators.[2] Its two main forms are a water-soluble version (WS) and a spirit-soluble (SS) or solvent-soluble version. This guide focuses on the forms commonly encountered in a laboratory setting.

PropertyDataReference
Common Names Quinoline Yellow, C.I. 47005, D&C Yellow No. 10, Acid Yellow 3[1][3][4]
CAS Number 8004-92-0[4][5][6]
Molecular Formula C₁₈H₉NO₈S₂Na₂ (Principal Component)[5]
Molar Mass 477.4 g/mol (Principal Component)[5]
Appearance Bright yellow to greenish-yellow powder or granules[2][7]
Solubility The water-soluble form is freely soluble in water and sparingly soluble in ethanol. The solvent-soluble form is insoluble in water but soluble in oils, fats, and most solvents.[2][7][8]
Stability The product is considered stable under normal conditions. It should be protected from direct light and moisture.[5][8][9]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Quinoline Yellow is often not classified as a hazardous substance.[5][6] However, some safety data sheets indicate potential hazards, and researchers should handle the substance with care.

Potential Health Effects:

  • Skin Contact: May cause skin irritation.[4][8][9][10] Some evidence suggests a potential for skin sensitization.[8]

  • Eye Contact: May cause eye irritation.[4][8][9][10]

  • Inhalation: May cause irritation to the respiratory tract.[4][8][9][10]

  • Ingestion: May be harmful if swallowed.[3][10][11][12]

Incompatible Materials:

  • Strong oxidizing agents, strong acids, and strong bases.[8][9]

Toxicological Data Summary

The toxicological profile of Quinoline Yellow has been reviewed by several regulatory bodies. While it is not associated with significant long-term toxicity, some in vitro studies have raised concerns about its genotoxic potential.[1]

Acute Toxicity

Quinoline Yellow exhibits low acute toxicity based on animal studies.

TestSpeciesRouteValue (LD50)Reference
Acute ToxicityRatOral>2,000 mg/kg bw[5]
Acute ToxicityRatOral>5,000 mg/kg bw[13]
Acute ToxicityDogOral>1,000 mg/kg bw[13][14]
Genotoxicity

The genotoxicity of Quinoline Yellow is a subject of scientific discussion, with conflicting results between in vivo (in a living organism) and in vitro (in a laboratory setting) studies. Long-term studies have generally concluded that it is not genotoxic or carcinogenic.[1][5] However, several in vitro studies have demonstrated genotoxic effects, suggesting the potential to induce DNA damage under certain conditions.[15][16][17][18]

Assay TypeTest SystemActivationResultReference
In Vivo
Micronucleus TestMouse Bone MarrowN/ANegative
Chromosomal AberrationsAlbino Mice Bone MarrowN/APositive (Dose-dependent)[18]
In Vitro
Ames TestS. typhimuriumWith & WithoutNegative[15]
Mouse Lymphoma AssayL5178Y cellsWith & WithoutNegative[15]
Micronucleus AssayHuman Peripheral LymphocytesWithoutPositive[15][16]
Comet AssayHuman Peripheral LymphocytesWithoutPositive[16]
Comet AssayHuman HepG2 cellsN/APositive (at ≥7.3 µM)[17]
Carcinogenicity and Chronic Toxicity

Long-term feeding studies in rats did not find evidence of carcinogenicity.[1][13][19] In a two-year feeding study, observed effects at high doses included reduced body weights and non-neoplastic liver lesions.[13]

Reproductive and Developmental Toxicity

The available data indicate that any observed reproductive and developmental effects were secondary to maternal toxicity and do not warrant a specific classification for reproductive toxicity.[13]

Toxicokinetics

In animal models, Quinoline Yellow is absorbed from the gastrointestinal and respiratory tracts.[13] It is primarily metabolized by the liver and excreted in the feces with minimal accumulation in body tissues.[13]

Acceptable Daily Intake (ADI)

The ADI for Quinoline Yellow has been reviewed and revised by different regulatory bodies over the years, reflecting ongoing evaluation of toxicological data.

Regulatory BodyYearADI ValueReference
JECFA / SCF19840-10 mg/kg bw[20]
EFSA20090.5 mg/kg bw[1][20][21]
JECFA20160-3 mg/kg bw[7][22]

Laboratory Handling and Safety Procedures

Adherence to standard laboratory safety protocols is essential when working with Quinoline Yellow to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Ventilation: Use in a well-ventilated area.[2][8] Provide appropriate exhaust ventilation at places where dust is formed.[11]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[3][4][11]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2][4][11]

  • Respiratory Protection: For handling powder, a dust mask or a NIOSH/MSHA-approved respirator should be used, especially in cases of insufficient ventilation.[2][10][23]

Safe Handling and Storage
  • Handling: Avoid all personal contact, including inhalation of dust.[3][8] Avoid dust formation and accumulation.[3][8] Wash hands thoroughly after handling.[8][24] Do not eat, drink, or smoke in the work area.[8][24]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[2][3][9] Protect from direct sunlight and moisture.[2][5]

G cluster_prep Preparation & Use cluster_cleanup Cleanup & Disposal Receive Receive & Log Chemical Store Store in Cool, Dry, Designated Area Receive->Store Prep Work in Ventilated Area (e.g., Fume Hood) Store->Prep Weigh Weigh Powder (Minimize Dust) Prep->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Use Use in Experiment Dissolve->Use Decon Decontaminate Glassware & Surfaces Use->Decon Dispose Dispose of Waste (per Institutional Guidelines) Decon->Dispose

Caption: Standard laboratory workflow for handling Quinoline Yellow powder.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid ProcedureReference
Inhalation Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[2][3][11]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs.[2][3][11]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[2][3][5]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical advice immediately.[2][3][5][11]
Fire Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][11][24]

  • Hazardous Combustion Products: Fire may produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides.[8][11]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][11]

Accidental Release Measures
  • Minor Spills: For powder spills, avoid generating dust.[8][11] Use dry cleanup procedures (e.g., sweep or vacuum) and place the material in a suitable, labeled container for disposal.[8][11]

  • Major Spills: Evacuate personnel from the area.[3] Wear appropriate PPE.[3] Prevent the spillage from entering drains or water courses.[8]

  • Cleanup: Collect the spilled material and place it in sealed containers for disposal according to local regulations.[3][11]

G Start Incident Occurs (Spill or Exposure) Assess Assess Severity Start->Assess IsMajor Major Incident? Assess->IsMajor IsExposure Personnel Exposure? IsMajor->IsExposure No Evacuate Evacuate Area & Alert Emergency Services IsMajor->Evacuate Yes Secure Secure Area & Restrict Access IsExposure->Secure No FirstAid Administer First Aid (See Section 5.1) IsExposure->FirstAid Yes Consult Consult SDS Secure->Consult GetPPE Don Appropriate PPE Consult->GetPPE Cleanup Follow Spill Cleanup Procedure GetPPE->Cleanup Medical Seek Medical Attention FirstAid->Medical

Caption: Emergency response decision tree for a laboratory incident.

Experimental Protocols for Cited Genotoxicity Studies

Detailed protocols for toxicological assays are extensive. The following sections provide a summarized methodology for key experiments cited in the literature to give researchers a conceptual understanding of how the genotoxicity of Quinoline Yellow has been assessed.

Protocol Summary: In Vitro Comet Assay (Human Lymphocytes)

The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells. Studies have used this assay to show DNA damage in human lymphocytes exposed to Quinoline Yellow.[15][16]

  • Cell Preparation: Isolate human peripheral lymphocytes from whole blood.

  • Treatment: Incubate the lymphocytes with various concentrations of Quinoline Yellow for a defined period (e.g., 1 hour).[15] Include positive and negative controls.

  • Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold, high-salt lysis solution to remove cell membranes and proteins, leaving behind the DNA as a "nucleoid."

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind.

  • Electrophoresis: Apply an electric field. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Examine the slides under a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.

G cluster_cell_prep Cell Preparation cluster_assay Comet Assay Procedure cluster_analysis Analysis A Isolate Human Lymphocytes B Treat Cells with Quinoline Yellow A->B C Embed Cells in Agarose Gel B->C D Lyse Cells to Form Nucleoids C->D E Perform Alkaline Electrophoresis D->E F Stain DNA E->F G Visualize 'Comets' via Microscopy F->G H Quantify DNA Damage (Tail Intensity) G->H

Caption: General experimental workflow for the Comet Assay.

Protocol Summary: In Vitro Micronucleus Assay (Human Lymphocytes)

The micronucleus assay detects chromosomal damage by identifying small, additional nuclei (micronuclei) in the cytoplasm of cells that have undergone cell division. These micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus. This test was positive for Quinoline Yellow in human lymphocytes.[15][16]

  • Cell Culture: Culture isolated human lymphocytes in a suitable medium.

  • Treatment: Expose the cell cultures to various concentrations of Quinoline Yellow for a specified duration (e.g., 24 hours).[15]

  • Mitosis Block: Add a cytokinesis-blocking agent (e.g., cytochalasin B) to the culture. This allows for nuclear division but prevents cell division, resulting in binucleated cells, which are ideal for scoring micronuclei.

  • Harvesting: Harvest the cells by centrifugation.

  • Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Analyze the slides under a microscope, counting the frequency of micronuclei in a large population of binucleated cells (e.g., 1000 cells per concentration). An increase in the frequency of micronuclei compared to the negative control indicates genotoxic activity.

Disposal Considerations

  • Waste Disposal: Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[3][11] Offer surplus and non-recyclable solutions to a licensed disposal company.[11]

  • Contaminated Packaging: Dispose of as unused product.[11] Containers should be triple-rinsed and offered for recycling or reconditioning where possible.[3]

Conclusion

Quinoline Yellow has low acute toxicity and is not considered a carcinogen based on long-term animal studies. However, researchers must be aware of the conflicting genotoxicity data, particularly the positive results from several in vitro assays on human cells. This warrants a cautious approach in the laboratory. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to safe handling and emergency procedures, the risks associated with the laboratory use of Quinoline Yellow can be effectively managed.

References

Methodological & Application

Application Notes and Protocols for Staining Histological Sections with Quinoline Yellow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline Yellow (also known as Acid Yellow 3, C.I. 47005) is a synthetic anionic dye belonging to the quinophthalone class.[1] In histological applications, it is utilized as a cytoplasmic counterstain, imparting a yellow to greenish-yellow color to components such as collagen, muscle, and cytoplasm. Its water-soluble form (Quinoline Yellow WS) is a mixture of mono-, di-, and trisulfonates of 2-(2-quinolyl)indan-1,3-dione.[2][3] The staining mechanism relies on the electrostatic interaction between the anionic dye molecules and positively charged (acidophilic) tissue components.[4] These application notes provide a detailed protocol for the use of Quinoline Yellow in staining paraffin-embedded histological sections.

Quantitative Data Summary

The optimal parameters for Quinoline Yellow staining can vary depending on the tissue type, fixation method, and desired staining intensity. The following table summarizes the recommended ranges for key variables in the staining protocol. Researchers should perform initial optimization experiments to determine the ideal conditions for their specific application.

ParameterRecommended RangePurpose
Dye Concentration 0.1% - 1.0% (w/v)To achieve the desired staining intensity.
Solvent Distilled Water or 70-95% EthanolTo dissolve the dye and facilitate tissue penetration.
pH of Staining Solution 2.5 - 7.0To influence the charges of tissue components and the dye, thereby affecting staining specificity.[5]
Staining Time 1 - 10 minutesTo allow for adequate uptake of the dye by the tissue.
Differentiation 0.5% HCl in 70% EthanolTo remove excess stain and enhance contrast between different tissue elements.

Experimental Protocols

This section details the step-by-step procedure for staining formalin-fixed, paraffin-embedded tissue sections with Quinoline Yellow.

Materials and Reagents
  • Quinoline Yellow powder (C.I. 47005)

  • Distilled water

  • Ethanol (70%, 95%, and 100%)

  • Xylene

  • Glacial acetic acid (optional, for pH adjustment)

  • Hydrochloric acid (HCl)

  • Hematoxylin or other nuclear counterstain

  • Mounting medium (xylene-based)

  • Coplin jars or staining dishes

  • Microscope slides with paraffin-embedded tissue sections

  • Filter paper (Whatman No. 1 or equivalent)

  • pH meter

Preparation of Staining Solutions

1. 1% Quinoline Yellow Stock Solution:

  • Accurately weigh 1.0 g of Quinoline Yellow powder.
  • In a clean glass beaker, dissolve the powder in 100 mL of distilled water or 70% ethanol.[6]
  • Use a magnetic stirrer to ensure the dye is completely dissolved.[6]
  • Filter the solution using Whatman No. 1 filter paper to remove any undissolved particles.[6]
  • Store the stock solution in a labeled, airtight, and light-protected container at room temperature.[6]

2. Working Quinoline Yellow Staining Solution (e.g., 0.2%):

  • Dilute the 1% stock solution to the desired working concentration. For a 0.2% solution, mix 20 mL of the 1% stock solution with 80 mL of the same solvent (distilled water or 70% ethanol).[6]
  • If a more acidic stain is required, a small amount of glacial acetic acid (e.g., 0.5% - 1.0%) can be added. The final pH should be verified with a pH meter.[6]

3. Acid Alcohol for Differentiation:

  • Prepare a solution of 0.5% HCl in 70% ethanol. For example, add 0.5 mL of concentrated HCl to 99.5 mL of 70% ethanol.

Staining Protocol for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.[6]

    • Transfer slides through two changes of 100% ethanol for 3 minutes each.[6]

    • Hydrate in two changes of 95% ethanol for 3 minutes each.[6]

    • Place in 70% ethanol for 3 minutes.[6]

    • Rinse thoroughly in distilled water for 5 minutes.[6]

  • Nuclear Counterstaining (Optional):

    • If a nuclear counterstain is desired, stain with a standard hematoxylin solution according to the manufacturer's protocol.

    • Briefly rinse in running tap water.

    • "Blue" the nuclei in a suitable solution (e.g., Scott's tap water substitute or alkaline alcohol).

    • Wash well in running tap water.

  • Quinoline Yellow Staining:

    • Immerse the slides in the working Quinoline Yellow staining solution for 1-5 minutes. The optimal time should be determined through experimentation.[6]

  • Rinsing:

    • Briefly rinse the slides in distilled water to remove excess stain.[6]

  • Differentiation (Optional):

    • If the staining is too intense, dip the slides briefly (1-3 seconds) in the prepared acid alcohol solution.[6]

    • Immediately rinse thoroughly in running tap water to stop the differentiation process.[6]

    • Check the staining intensity microscopically.

  • Dehydration and Clearing:

    • Dehydrate the sections through two changes of 95% ethanol for 3 minutes each.[6]

    • Follow with two changes of 100% ethanol for 3 minutes each.[6]

    • Clear in two changes of xylene for 5 minutes each.[6]

  • Mounting:

    • Apply a coverslip using a xylene-based mounting medium.

Expected Results
  • Nuclei: Blue/Purple (if counterstained with hematoxylin)

  • Cytoplasm, Muscle, Collagen: Shades of yellow to greenish-yellow

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Quinoline Yellow staining protocol for paraffin-embedded sections.

Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration Wash_H2O Wash (Distilled Water) Rehydration->Wash_H2O Counterstain Nuclear Counterstain (e.g., Hematoxylin) Wash_H2O->Counterstain QY_Stain Quinoline Yellow Staining (1-5 min) Counterstain->QY_Stain Rinse Rinse (Distilled Water) QY_Stain->Rinse Differentiate Differentiate (Acid Alcohol) Rinse->Differentiate Wash_Tap Wash (Tap Water) Differentiate->Wash_Tap Dehydration Dehydration (Ethanol Series) Wash_Tap->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting cluster_prep cluster_prep cluster_staining cluster_staining cluster_final cluster_final

Caption: Workflow for Quinoline Yellow staining of paraffin sections.

Safety Precautions

Standard laboratory safety procedures should be followed when handling all chemicals. Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for Quinoline Yellow and all other reagents before use.

References

Application Notes and Protocols for C.I. 47005 as a Tracer Dye in Fluid Dynamics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing C.I. 47005 (Quinoline Yellow) as a tracer dye in fluid dynamics studies. This document outlines the dye's properties, safety protocols, and detailed experimental procedures for both qualitative and quantitative analyses of fluid flow.

Introduction to C.I. 47005 as a Tracer Dye

C.I. 47005, commonly known as Quinoline Yellow, is a water-soluble synthetic dye.[1] Its bright yellow color, good solubility, and decent photostability make it a suitable candidate for various fluid dynamics applications, including flow visualization, mixing analysis, and residence time distribution (RTD) studies.[2] It is a mixture of sodium salts of sulfonated 2-(2-quinolyl)-1,3-indandione, primarily disulfonates and monosulfonates.[3]

Properties of C.I. 47005

A summary of the key physical and chemical properties of C.I. 47005 is presented in the table below. Understanding these properties is crucial for its effective application as a tracer dye.

PropertyValueReferences
Common Names Quinoline Yellow, Acid Yellow 3, D&C Yellow No. 10[1][4]
C.I. Name C.I. 47005[5]
CAS Number 8004-92-0[6]
Molecular Formula C₁₈H₉NNa₂O₈S₂ (principal component)[7]
Appearance Bright yellow powder or granules[7]
Solubility in Water Soluble[1]
Absorption Maxima (λmax) ~416 nm[1]
Photostability Decent, exhibits excited-state intramolecular proton transfer (ESIPT) behavior[2]

Health and Safety Precautions

While C.I. 47005 is used in cosmetics and as a food additive (E104) in some regions, it is important to handle the pure substance with appropriate care in a laboratory setting.[1][8]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

  • Handling: Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood when handling the solid form.

  • Storage: Store in a cool, dry place away from direct sunlight.

  • Disposal: Dispose of the dye and its solutions in accordance with local regulations.

Experimental Protocols

Preparation of Stock and Working Solutions

Accurate preparation of dye solutions is fundamental for reliable and reproducible results.

Protocol 1: Preparation of C.I. 47005 Stock and Working Solutions

Objective: To prepare a concentrated stock solution and dilute working solutions of C.I. 47005.

Materials:

  • C.I. 47005 powder

  • Distilled or deionized water

  • Volumetric flasks (various sizes)

  • Pipettes

  • Magnetic stirrer and stir bar

  • Weighing scale

Procedure:

  • Stock Solution (e.g., 1 g/L):

    • Accurately weigh 1.000 g of C.I. 47005 powder.

    • Transfer the powder to a 1 L volumetric flask.

    • Add approximately 800 mL of distilled water.

    • Place a magnetic stir bar in the flask and stir until the dye is completely dissolved.

    • Once dissolved, remove the stir bar and dilute the solution to the 1 L mark with distilled water.

    • Stopper the flask and invert it several times to ensure homogeneity.

    • Store the stock solution in a labeled, light-protected container.

  • Working Solutions:

    • Prepare a series of working solutions by diluting the stock solution to the desired concentrations using the formula: C₁V₁ = C₂V₂.

    • For example, to prepare 100 mL of a 10 mg/L working solution from a 1 g/L stock solution, pipette 1 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.

G cluster_prep Solution Preparation cluster_working Working Solution Preparation weigh Weigh C.I. 47005 Powder dissolve Dissolve in Distilled Water weigh->dissolve Transfer to flask dilute_stock Dilute to Final Volume in Volumetric Flask dissolve->dilute_stock store Store Stock Solution dilute_stock->store calculate Calculate Dilution store->calculate pipette Pipette Stock Solution calculate->pipette dilute_working Dilute to Final Volume pipette->dilute_working

Fig. 1: Workflow for preparing C.I. 47005 solutions.
Qualitative Analysis: Flow Visualization

For qualitative studies, the primary goal is to visualize flow patterns. The concentration of the dye should be sufficient for clear observation without significantly altering the fluid properties.

Protocol 2: Flow Visualization using C.I. 47005

Objective: To visualize flow patterns in a fluid system.

Materials:

  • C.I. 47005 working solution (e.g., 10-100 mg/L, adjust as needed for visibility)

  • Fluid system (e.g., water channel, stirred tank)

  • Injection system (e.g., syringe pump, peristaltic pump, or manual syringe)

  • Lighting source

  • Camera for recording

Procedure:

  • System Setup: Prepare the fluid system and ensure the flow is at the desired steady state.

  • Dye Injection:

    • Continuous Injection: For visualizing streamlines, inject the dye at a constant, low flow rate from a point source (e.g., a needle or fine tube).

    • Pulse Injection: For observing the dispersion of a fluid element, inject a small, defined volume of the dye as a pulse.

  • Observation: Illuminate the region of interest and record the dye's path and dispersion using a camera. A white background can enhance the visibility of the yellow dye.

  • Analysis: Analyze the recorded images or videos to identify flow patterns, stagnation zones, recirculation, and mixing behavior.

G cluster_flowvis Flow Visualization Protocol setup Setup Fluid System inject Inject Dye (Continuous or Pulse) setup->inject prepare_dye Prepare C.I. 47005 Working Solution prepare_dye->inject illuminate Illuminate Region of Interest inject->illuminate record Record Dye Path with Camera illuminate->record analyze Analyze Flow Patterns record->analyze

Fig. 2: Experimental workflow for flow visualization.
Quantitative Analysis: Concentration Measurement

Quantitative analysis requires the determination of the dye concentration at different points in the system. This is typically achieved using spectrophotometry or fluorometry.

Protocol 3: Spectrophotometer Calibration and Concentration Measurement

Objective: To create a calibration curve and measure the concentration of C.I. 47005 in samples.

Materials:

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Series of C.I. 47005 standard solutions of known concentrations (prepared from the stock solution)

  • Samples collected from the fluid dynamics experiment

Procedure:

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the wavelength to the absorption maximum of C.I. 47005 (~416 nm).

  • Calibration Curve:

    • Use a blank (distilled water or the background fluid from the experiment) to zero the spectrophotometer.

    • Measure the absorbance of each standard solution, starting from the lowest concentration.

    • Rinse the cuvette with the next standard solution before filling it for measurement.

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression to obtain the equation of the calibration curve (Beer-Lambert Law: A = εbc).

  • Sample Measurement:

    • Measure the absorbance of the unknown samples collected from your experiment.

    • Use the equation of the calibration curve to calculate the concentration of C.I. 47005 in each sample.

G cluster_quant Quantitative Analysis Protocol prepare_standards Prepare Standard Solutions measure_standards Measure Absorbance of Standards prepare_standards->measure_standards setup_spec Setup Spectrophotometer (λ ≈ 416 nm) zero_spec Zero with Blank setup_spec->zero_spec zero_spec->measure_standards plot_curve Plot Calibration Curve measure_standards->plot_curve calculate_conc Calculate Unknown Concentrations plot_curve->calculate_conc measure_samples Measure Absorbance of Samples measure_samples->calculate_conc

Fig. 3: Logical flow for quantitative concentration measurement.

Application Example: Residence Time Distribution (RTD) Study

Objective: To determine the RTD of a continuous flow system (e.g., a packed bed reactor or a mixing vessel).

Procedure:

  • Setup: Establish a steady flow of the fluid through the system.

  • Injection: Inject a sharp pulse of a known volume and concentration of C.I. 47005 tracer at the inlet of the system.

  • Sampling: Collect samples at the outlet of the system at regular time intervals.

  • Analysis: Measure the concentration of C.I. 47005 in each sample using the calibrated spectrophotometer (Protocol 3).

  • RTD Curve: Plot the concentration versus time to obtain the RTD curve (C-curve). This curve can be normalized to obtain the exit age distribution (E-curve).

  • Data Interpretation: Analyze the shape of the RTD curve to identify flow characteristics such as dead zones, bypassing, or short-circuiting.

Considerations for Accurate Measurements

  • Background Fluorescence/Absorbance: Before introducing the dye, measure the background absorbance or fluorescence of the experimental fluid to account for any interference.

  • Photobleaching: C.I. 47005 has decent photostability, but for experiments involving intense or prolonged light exposure (e.g., laser-based techniques), it is advisable to minimize light exposure and work with fresh solutions.

  • Adsorption: Test for potential adsorption of the dye onto the surfaces of your experimental setup, as this can lead to an underestimation of the dye concentration in the fluid. Conduct preliminary tests by exposing a known concentration of the dye to the materials of your apparatus and measuring any decrease in concentration over time.

  • pH and Temperature: While C.I. 47005 is stable over a wide pH range, significant variations in pH and temperature can potentially affect its spectroscopic properties. It is recommended to maintain consistent conditions throughout an experiment and during calibration.

By following these application notes and protocols, researchers can effectively utilize C.I. 47005 as a reliable tracer dye for a wide range of fluid dynamics studies.

References

Application of Acid Yellow 3 in Protein Binding Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 3, also known as Quinoline Yellow, is an anionic dye widely used in the food, cosmetic, and pharmaceutical industries.[1] Its interaction with proteins, particularly serum albumins, has been a subject of study to understand the binding mechanisms and potential toxicological effects of such dyes. This document provides detailed application notes and protocols for utilizing Acid Yellow 3 in protein binding assays. These assays are valuable tools in drug discovery and development for determining drug-protein binding affinities and for understanding the interaction of small molecules with transport proteins like serum albumin. The methodologies described herein are based on spectroscopic techniques, primarily fluorescence quenching and UV-Vis spectrophotometry, which are commonly employed to characterize protein-ligand interactions.

Principle of the Assay

The binding of Acid Yellow 3 to a protein can be monitored by changes in the intrinsic fluorescence of the protein or the absorbance spectrum of the dye-protein complex. Many proteins, such as serum albumin, contain fluorescent amino acid residues, primarily tryptophan, whose fluorescence is sensitive to the local microenvironment. Upon binding of a ligand like Acid Yellow 3, the tryptophan fluorescence may be quenched due to energy transfer or conformational changes in the protein. This quenching effect is proportional to the concentration of the bound ligand and can be used to determine binding parameters.

Alternatively, the formation of the Acid Yellow 3-protein complex can be observed by changes in the UV-Vis absorption spectrum of the dye.[2] These spectral shifts or changes in absorbance intensity can be used to quantify the extent of binding.

Application Notes

  • Protein Selection: Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) are commonly used model proteins for these assays due to their structural similarity and importance in drug transport.[2][3]

  • Assay Principle: The primary methods for studying the interaction between Acid Yellow 3 and proteins are fluorescence quenching and UV-Visible absorption spectroscopy.[2][3]

  • Fluorescence Quenching: The intrinsic fluorescence of proteins, mainly from tryptophan residues, is quenched upon the formation of a complex with Acid Yellow 3.[2][4] This quenching can be static (formation of a non-fluorescent ground-state complex) or dynamic (collisional quenching).[2]

  • Binding Analysis: The fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching mechanism and binding constants.[2]

  • Thermodynamics of Binding: By performing the assay at different temperatures, thermodynamic parameters such as enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG) can be calculated to understand the nature of the binding forces (e.g., hydrophobic, electrostatic, hydrogen bonds).[2][3]

  • Competitive Binding Assays: Acid Yellow 3 can be used as a fluorescent probe in competitive binding assays to determine the binding affinity of other non-fluorescent molecules (e.g., drugs) to the protein. The displacement of the bound dye by the test compound leads to a recovery of fluorescence, which can be correlated to the binding affinity of the test compound.

  • Conformational Changes: Techniques like Circular Dichroism (CD) and 3D fluorescence spectroscopy can be employed to investigate conformational changes in the protein upon binding of Acid Yellow 3.[2][4]

Quantitative Data Summary

The following tables summarize the binding parameters for the interaction of Acid Yellow dyes with serum albumins, as reported in the literature.

Table 1: Binding Constants and Thermodynamic Parameters of Acid Yellow 11 with Bovine Serum Albumin (BSA) [2]

Temperature (K)Binding Constant (K) (M⁻¹)Enthalpy Change (ΔH) (kJ/mol)Entropy Change (ΔS) (J/mol·K)Gibbs Free Energy Change (ΔG) (kJ/mol)
298--21.9430.04-
310----

Note: Specific binding constant values at each temperature were not provided in the abstract.

Table 2: Binding Parameters of Quinoline Yellow (Acid Yellow 3) with Human Serum Albumin (HSA) [3][4]

ParameterValue
Binding Constant (Kb)4.54 x 10⁴ M⁻¹
Binding SiteSub-domain IB (Site III)

Experimental Protocols

Protocol 1: Fluorescence Quenching Assay to Determine Binding Affinity

This protocol describes the use of fluorescence spectroscopy to measure the binding of Acid Yellow 3 to a protein like BSA or HSA.

Materials:

  • Protein solution (e.g., 1.0 x 10⁻⁵ M BSA or HSA in phosphate buffer)

  • Acid Yellow 3 stock solution (e.g., 1.0 x 10⁻³ M in deionized water)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare Protein Solution: Prepare a working solution of the protein (e.g., 1.0 x 10⁻⁶ M) in phosphate buffer.

  • Instrument Setup: Set the excitation wavelength of the fluorometer to 280 nm (for tryptophan excitation) and record the emission spectrum from 300 nm to 500 nm. The emission maximum for most serum albumins is around 340-350 nm.

  • Titration: a. Place 3.0 mL of the protein solution into a quartz cuvette. b. Record the initial fluorescence spectrum (this is F₀). c. Successively add small aliquots (e.g., 10 µL) of the Acid Yellow 3 stock solution to the cuvette. d. After each addition, mix gently and allow the solution to equilibrate for 5 minutes. e. Record the fluorescence emission spectrum.

  • Data Analysis: a. Correct the fluorescence intensity (F) for the dilution effect at each titration point. b. Plot the ratio of initial fluorescence to the corrected fluorescence (F₀/F) against the concentration of Acid Yellow 3 ([Q]). c. Analyze the data using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] = 1 + Kqτ₀[Q] where Ksv is the Stern-Volmer quenching constant, Kq is the bimolecular quenching rate constant, and τ₀ is the average lifetime of the fluorophore in the absence of the quencher. d. For static quenching, the binding constant (Ka) can be calculated from the intercept of the plot of log[(F₀-F)/F] versus log[Q].

Protocol 2: Competitive Binding Assay Using Acid Yellow 3 as a Probe

This protocol is designed to determine the binding affinity of a non-fluorescent compound (drug) to a protein by measuring the displacement of pre-bound Acid Yellow 3.

Materials:

  • Protein solution (e.g., 1.0 x 10⁻⁵ M BSA or HSA in phosphate buffer)

  • Acid Yellow 3 solution (at a concentration that gives significant quenching, determined from Protocol 1)

  • Test compound (drug) stock solution of known concentration

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare Protein-Dye Complex: Prepare a solution containing the protein and Acid Yellow 3 at concentrations that result in approximately 50-70% fluorescence quenching.

  • Instrument Setup: Set the excitation and emission wavelengths as determined in Protocol 1.

  • Titration with Test Compound: a. Place 3.0 mL of the protein-dye complex solution into a quartz cuvette. b. Record the initial fluorescence intensity. c. Add successive aliquots of the test compound stock solution. d. After each addition, mix and allow to equilibrate for 5 minutes. e. Record the fluorescence intensity.

  • Data Analysis: a. Plot the change in fluorescence intensity as a function of the test compound concentration. b. The data can be fitted to a suitable binding model to calculate the IC₅₀ value (the concentration of the test compound that displaces 50% of the bound dye). c. The binding constant (Ki) of the test compound can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of Acid Yellow 3 and Kd is its dissociation constant (the inverse of the binding constant Ka determined in Protocol 1).

Visualizations

ProteinBindingAssayWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare Protein Solution (e.g., BSA/HSA) E1 Mix Protein and Buffer in Cuvette P1->E1 P2 Prepare Acid Yellow 3 Stock Solution E3 Titrate with Acid Yellow 3 P2->E3 P3 Prepare Buffer (e.g., Phosphate pH 7.4) P3->E1 E2 Record Initial Fluorescence (F₀) (Excitation: 280nm) E1->E2 E2->E3 E4 Record Fluorescence (F) after each addition E3->E4 A1 Correct for Dilution E4->A1 A2 Plot F₀/F vs. [Acid Yellow 3] A1->A2 A3 Determine Binding Constant (Ka) and Quenching Mechanism A2->A3

Caption: Workflow for a fluorescence quenching-based protein binding assay.

FluorescenceQuenchingMechanism cluster_protein Protein cluster_ligand Ligand cluster_complex Complex Formation Protein Protein (with Tryptophan) ExcitedProtein Excited Protein* Protein->ExcitedProtein Absorption Complex Protein-AY3 Complex (Non-fluorescent) Protein->Complex GroundState Ground State ExcitedProtein->GroundState Emission Fluorescence Fluorescence Emission (~340nm) AY3 Acid Yellow 3 AY3->Complex Quenching Fluorescence Quenching Light Excitation Light (280nm) Light->Protein

Caption: Mechanism of fluorescence quenching by complex formation.

Caption: Principle of a competitive displacement assay.

References

Application Notes and Protocols: C.I. Acid Yellow 3 for Protein Electrophoresis Gel Visualization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Yellow 3, also known as Quinoline Yellow, is an anionic quinolinone dye.[1][2][3] It is widely utilized as a colorant in cosmetics, pharmaceuticals, and food products.[1][2] Structurally, it is a mixture of the mono- and disulfonic acid salts of 2-(2-quinolyl)-1H-indene-1,3(2H)-dione. Its anionic nature and potential for fluorescent properties present an opportunity for its application as a protein stain in polyacrylamide gel electrophoresis (PAGE).

These application notes provide a proposed methodology for the use of this compound as a post-electrophoretic protein stain. The protocols outlined below are based on established principles of protein staining and are intended to serve as a starting point for optimization in a research setting.

Physicochemical Properties & Proposed Staining Mechanism

The utility of a dye as a protein stain is dependent on its chemical properties and its interaction with protein functional groups.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
C.I. Name Acid Yellow 3[4]
CAS Number 8004-92-0[5][6]
Molecular Formula C₁₈H₉NNa₂O₈S₂ (for the disulfonate)[5]
Molar Mass 477.38 g/mol (for the disulfonate)[5]
Appearance Greenish-yellow powder[5]
Solubility Soluble in water and ethanol[4]
Chemical Class Quinoline Dye[]

Proposed Mechanism of Action:

The staining mechanism of this compound is hypothesized to be a combination of electrostatic and hydrophobic interactions. As an anionic dye, the negatively charged sulfonate groups are expected to bind to positively charged basic amino acid residues (e.g., lysine, arginine, and histidine) on the protein surface. This is analogous to the primary binding mechanism of Coomassie Brilliant Blue.[8][9] Additionally, the aromatic quinoline and indene ring structures may participate in hydrophobic interactions with nonpolar protein regions.

Staining_Mechanism cluster_protein Protein Chain cluster_dye This compound p1 Lys (+) p2 Arg (+) dye Quinoline-Indene Core -SO3 (-) p1->dye Electrostatic Interaction p3 Phe p4 Leu p3->dye Hydrophobic Interaction

Figure 1: Proposed interaction of this compound with protein residues.

Experimental Protocols

3.1. Required Reagents and Equipment

  • This compound (powder)

  • Polyacrylamide gel post-electrophoresis

  • Fixing Solution: 40% (v/v) ethanol, 10% (v/v) acetic acid in deionized water

  • Staining Solution: 0.05% (w/v) this compound in 10% (v/v) acetic acid

  • Destaining Solution: 10% (v/v) ethanol, 5% (v/v) acetic acid in deionized water

  • Deionized water

  • Orbital shaker

  • Gel imaging system (UV or blue-light transilluminator, or a laser-based fluorescence scanner)

  • Clean trays for staining and washing

3.2. Staining and Visualization Workflow

The following workflow provides a comprehensive procedure for fixing, staining, and visualizing proteins in polyacrylamide gels using this compound.

Experimental_Workflow cluster_workflow This compound Staining Workflow A 1. Gel Fixation (40% Ethanol, 10% Acetic Acid) 60 min B 2. Staining (0.05% Acid Yellow 3 in 10% Acetic Acid) 60-90 min A->B C 3. Destaining (10% Ethanol, 5% Acetic Acid) 30-60 min (or until background is clear) B->C D 4. Water Wash (Deionized H₂O) 15 min C->D E 5. Visualization (Fluorescence Imaging System) D->E

Figure 2: Step-by-step workflow for protein gel staining with this compound.

3.3. Detailed Staining Protocol

This protocol is optimized for a standard 1.0 mm thick mini-gel. Incubation times may need to be adjusted for thicker gels.

  • Fixation:

    • After electrophoresis, carefully remove the gel from the cassette and place it in a clean tray containing at least 50 mL of Fixing Solution.

    • Incubate on an orbital shaker for 60 minutes. This step is crucial to precipitate and immobilize the proteins within the gel matrix.[10]

  • Staining:

    • Discard the Fixing Solution.

    • Add approximately 50 mL of Staining Solution to the tray, ensuring the gel is fully submerged.

    • Incubate on an orbital shaker for 60 to 90 minutes at room temperature. For potentially higher sensitivity, overnight staining can be explored.

  • Destaining:

    • Pour off the Staining Solution.

    • Add 100 mL of Destaining Solution.

    • Agitate gently on an orbital shaker for 30 to 60 minutes. The destaining time should be optimized visually; replace the solution if it becomes heavily colored. Destain until the protein bands are clearly visible against a faint background.

  • Final Wash & Visualization:

    • Discard the Destaining Solution and wash the gel with deionized water for 15 minutes.

    • Image the gel using a fluorescence imaging system. Given its yellow color, excitation with UV (~365 nm) or blue light (~488 nm) is recommended as a starting point. Emission filters should be selected to capture the resulting fluorescence, likely in the green-yellow range.

Performance and Data Presentation

As this is a novel application, definitive quantitative data is not yet established. The following table presents a hypothetical comparison of expected performance characteristics of this compound against the well-established Coomassie Brilliant Blue R-250 stain. This data is for illustrative purposes and requires experimental validation.

Table 2: Hypothetical Performance Comparison of Protein Stains

FeatureThis compound (Hypothetical)Coomassie R-250 (Typical)
Detection Principle Fluorescent / ColorimetricColorimetric
Limit of Detection (LOD) 5 - 20 ng30 - 100 ng[11]
Linear Dynamic Range ~2 orders of magnitude~1-2 orders of magnitude
Staining Time 60 - 90 minutes30 - 120 minutes
Destaining Required Yes (30-60 min)Yes (1-4 hours)[12]
MS Compatibility Potentially compatible (requires validation)Generally compatible
Visualization Fluorescence Scanner / UV TransilluminatorWhite Light Transilluminator

Troubleshooting

  • High Background:

    • Cause: Insufficient destaining or washing.

    • Solution: Increase destaining time or perform an additional wash step with fresh Destaining Solution. Ensure the gel was properly fixed.

  • Weak or No Bands:

    • Cause: Insufficient protein loading; over-destaining; inefficient staining.

    • Solution: Increase the amount of protein loaded onto the gel. Reduce destaining time. Increase the staining incubation period or try a slightly higher dye concentration.

  • Speckled or Uneven Staining:

    • Cause: Particulate matter in staining solutions; dirty container.

    • Solution: Filter all solutions before use. Ensure all trays and equipment are thoroughly cleaned. Use dust-free gloves.[13]

Safety and Handling

  • This compound is harmful if swallowed.[12]

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[12]

  • Dispose of all solutions and stained gels in accordance with local, state, and federal regulations.

References

Application Notes: Quinoline Yellow as a pH Indicator in Acidic Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Quinoline Yellow (WS - Water Soluble) as a pH indicator for titrations and other applications in acidic environments.

Introduction

Quinoline Yellow WS (Water Soluble), also known as C.I. Acid Yellow 3, is a synthetic dye commonly used in food, cosmetics, and pharmaceuticals.[1] In the context of analytical chemistry, it serves as a pH indicator, particularly useful for titrations in highly acidic conditions due to its low pKa value.[2][3] The color transition of Quinoline Yellow occurs in a pH range that is often challenging for more common indicators.

Principle of Operation

Like other pH indicators, Quinoline Yellow WS is a weak acid that exhibits a distinct color change as it transitions between its protonated (acidic) and deprotonated (basic) forms. The equilibrium between these two forms is dependent on the hydrogen ion (H+) concentration in the solution. The pKa of Quinoline Yellow WS is approximately 1.8, indicating that the color change occurs in a very acidic medium.[3]

The general mechanism for a weak acid indicator (HIn) is as follows:

HIn (Color A) ⇌ H⁺ + In⁻ (Color B)

In strongly acidic solutions (pH < pKa), the equilibrium shifts to the left, favoring the protonated form (HIn), which displays "Color A". As the pH increases (becomes less acidic), the equilibrium shifts to the right, favoring the deprotonated form (In⁻), which displays "Color B".

Quantitative Data

The key quantitative parameters for Quinoline Yellow WS as a pH indicator are summarized in the table below.

ParameterValueReference(s)
Chemical Name Sodium 2-(1,3-dioxoindan-2-yl)quinolinedisulfonate[1]
Synonyms This compound, Food Yellow 13, D&C Yellow No. 10[1]
CAS Number 8004-92-0[2]
pKa 1.8[3]
pH Transition Range ~1.0 - 2.5Inferred from pKa
Color in Acidic Form (pH < 1.8) Greenish-Yellow[1]
Color in Basic Form (pH > 1.8) YellowInferred
Stable pH Range 1 - 9

Signaling Pathway and Experimental Workflow

Chemical Mechanism of Color Change

The color change of Quinoline Yellow is attributed to the protonation and deprotonation of the nitrogen atom in the quinoline ring system. In a highly acidic environment (pH < 1.8), the nitrogen atom accepts a proton, leading to a change in the molecule's electronic structure and thus its light-absorbing properties, resulting in a greenish-yellow color. As the solution becomes less acidic (pH > 1.8), the nitrogen is deprotonated, and the molecule reverts to its yellow form.

G cluster_legend Legend Protonated Protonated Deprotonated Deprotonated Protonated_Form Quinoline Yellow (Protonated) Greenish-Yellow Equilibrium Protonated_Form->Equilibrium Deprotonated_Form Quinoline Yellow (Deprotonated) Yellow H_plus H⁺ Equilibrium->Deprotonated_Form Equilibrium->H_plus +

Caption: Protonation equilibrium of Quinoline Yellow.

Experimental Workflow for Acid-Base Titration

The following diagram illustrates the typical workflow for performing an acid-base titration using Quinoline Yellow as an indicator.

G Start Start Prepare_Indicator Prepare 0.1% (w/v) Quinoline Yellow Solution Start->Prepare_Indicator Prepare_Analyte Pipette a known volume of acidic analyte into a flask Prepare_Indicator->Prepare_Analyte Add_Indicator Add 2-3 drops of Quinoline Yellow indicator Prepare_Analyte->Add_Indicator Initial_Color Solution is Greenish-Yellow Add_Indicator->Initial_Color Prepare_Titrant Fill burette with a standardized strong base (e.g., NaOH) Add_Indicator->Prepare_Titrant Titrate Titrate with strong base while stirring Prepare_Titrant->Titrate Endpoint Observe for the first permanent color change to yellow Titrate->Endpoint Record_Volume Record the volume of titrant used Endpoint->Record_Volume Endpoint Reached Calculate Calculate the concentration of the analyte Record_Volume->Calculate End End Calculate->End

References

C.I. Acid Yellow 3: A Tool for Probing Protein Aggregation and Fibrillation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Acid Yellow 3, also known as Quinoline Yellow S, is a synthetic dye that has emerged as a valuable tool for researchers, scientists, and drug development professionals in the study of protein aggregation and fibrillation. This phenomenon, where proteins misfold and clump together to form aggregates or ordered fibrils, is a hallmark of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's. Understanding the mechanisms of protein aggregation and identifying compounds that can modulate this process are critical areas of research for developing therapeutic interventions. This compound offers a versatile approach to investigating these complex processes, primarily by inducing protein fibrillation under specific conditions and potentially acting as a fluorescent probe to monitor aggregation kinetics.

This document provides detailed application notes and protocols for the use of this compound in the study of protein aggregation and fibrillation, based on current scientific literature.

Mechanism of Action

This compound has been shown to induce the fibrillation of proteins such as α-lactalbumin through a mechanism involving both electrostatic and hydrophobic interactions. At acidic pH (e.g., pH 2.0), the dye interacts with the protein, causing a conformational change from its native α-helical structure to a cross-β-sheet structure, which is characteristic of amyloid fibrils. This interaction appears to be concentration-dependent for both the dye and the protein, and it can accelerate the aggregation process, often bypassing the typical lag phase observed in spontaneous fibrillation.[1][2]

Applications

The primary application of this compound in this field is as an inducer of protein aggregation. This allows for the controlled and accelerated formation of protein fibrils in vitro, providing a model system to:

  • Study the kinetics and mechanism of fibril formation.

  • Screen for potential inhibitors or promoters of protein aggregation.

  • Investigate the structural changes in proteins during the aggregation process.

  • Explore the role of environmental factors (e.g., pH, ionic strength) on fibrillation.

While its role as an inducer is established, its application as a direct fluorescent probe for monitoring pre-existing aggregates is less documented. However, a patent has indicated that a compound referred to as "YA-3," which is likely Acid Yellow 3, exhibits increased fluorescence in the presence of protein aggregates. This suggests a potential application as a fluorescent marker, similar to Thioflavin T, though specific quantitative data on its fluorescence enhancement and optimal excitation/emission wavelengths for this purpose are not yet widely available in peer-reviewed literature.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the induction of protein aggregation by this compound (Quinoline Yellow).

Table 1: Concentration-Dependent Induction of α-Lactalbumin Aggregation by this compound

This compound Concentration (mM)Effect on α-Lactalbumin AggregationReference
< 0.1No aggregation observed[1]
0.15 - 10.0Promotes aggregation[1]

Table 2: Experimental Conditions for this compound-Induced Protein Fibrillation

ParameterConditionReference
Proteinα-lactalbumin[1]
pH2.0[1]

Experimental Protocols

Protocol 1: Induction of α-Lactalbumin Fibrillation using this compound

This protocol is based on the methodology described by Khan et al. (2021) for inducing the fibrillation of α-lactalbumin.[1]

1. Materials:

  • α-lactalbumin (α-LA)
  • This compound (Quinoline Yellow)
  • Glycine-HCl buffer (pH 2.0)
  • Spectrophotometer or plate reader for turbidity and Rayleigh light scattering measurements
  • Transmission Electron Microscope (TEM) for morphological analysis (optional)

2. Reagent Preparation:

  • α-LA Stock Solution: Prepare a stock solution of α-LA in glycine-HCl buffer (pH 2.0). The final concentration in the assay will be protein-dependent.
  • This compound Stock Solution: Prepare a stock solution of this compound in glycine-HCl buffer (pH 2.0).

3. Experimental Procedure:

  • In a suitable reaction vessel (e.g., microcentrifuge tube or well of a microplate), add the α-LA stock solution.
  • Add the this compound stock solution to achieve the desired final concentrations (ranging from 0.15 mM to 10.0 mM).
  • Bring the final volume to the desired level with glycine-HCl buffer (pH 2.0).
  • Incubate the samples under the desired conditions (e.g., specific temperature with or without agitation). The aggregation induced by Quinoline Yellow has been reported to be a rapid process.[1]
  • Monitor the aggregation process over time using the following methods:

4. Data Analysis:

  • Plot turbidity or Rayleigh light scattering intensity as a function of time to obtain aggregation kinetics.
  • Compare the aggregation profiles at different concentrations of this compound.

5. Morphological Analysis (Optional):

  • Take aliquots from the reaction mixture at different time points.
  • Prepare samples for TEM analysis by placing a small volume on a carbon-coated copper grid, followed by negative staining (e.g., with uranyl acetate).
  • Image the grids using a TEM to visualize the morphology of the protein aggregates (e.g., fibrillar or amorphous).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_protein Prepare Protein Stock Solution (e.g., α-lactalbumin in pH 2.0 buffer) mix Mix Protein and Dye at desired concentrations prep_protein->mix prep_dye Prepare this compound Stock Solution prep_dye->mix incubate Incubate under controlled conditions mix->incubate turbidity Turbidity Measurement (Absorbance) incubate->turbidity rls Rayleigh Light Scattering incubate->rls tem Transmission Electron Microscopy (TEM) incubate->tem

Caption: Experimental workflow for studying this compound-induced protein fibrillation.

interaction_mechanism native_protein Native Protein (α-helical) intermediate Unfolded/Partially Folded Intermediate native_protein->intermediate Acidic pH dye This compound dye->intermediate Electrostatic & Hydrophobic Interactions fibril Amyloid Fibrils (Cross β-sheet) intermediate->fibril Aggregation

Caption: Proposed mechanism of this compound-induced protein fibrillation.

Conclusion

This compound serves as a useful tool for inducing and studying protein fibrillation, particularly for proteins that are susceptible to aggregation under acidic conditions. The provided protocols and data offer a starting point for researchers to design and execute experiments aimed at understanding the fundamental aspects of protein aggregation and for the preliminary screening of potential therapeutic agents. Further research is warranted to fully elucidate its potential as a quantitative fluorescent probe for monitoring protein aggregation, which would significantly broaden its applicability in the field.

References

Application Note: Quantification of C.I. Acid Yellow 3 Concentration in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Yellow 3, also known as Quinoline Yellow S (CAS No. 8004-92-0), is a synthetic quinoline dye widely used in cosmetics, pharmaceuticals, and textiles.[1][2][3] Accurate quantification of its concentration in various solutions is crucial for quality control, formulation development, and regulatory compliance. This application note provides detailed protocols for two common analytical methods for the determination of this compound concentration: UV-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Chemical Properties of this compound:

PropertyValue
C.I. NameAcid Yellow 3
C.I. Number47005
CAS Number8004-92-0
Molecular FormulaC₁₈H₉NNa₂O₈S₂ (for the disulfonate)[1]
Molecular Weight477.38 g/mol (for the disulfonate)[1]
AppearanceGreenish-yellow powder[1]
SolubilitySoluble in water[1][2]

Principle of the Methods

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a rapid and straightforward method for quantifying light-absorbing compounds in a solution. The concentration of this compound is determined by measuring the absorbance of the solution at its wavelength of maximum absorbance (λmax), which is approximately 414 nm, and applying the Beer-Lambert Law.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture. For this compound, a reversed-phase HPLC method is typically employed, where the dye is separated from other components in the sample matrix on a nonpolar stationary phase. Detection is commonly performed using a UV-Vis or Photodiode Array (PDA) detector set at the λmax of the dye. This method offers high specificity and sensitivity, making it suitable for complex sample matrices.[4][5]

Data Presentation: Quantitative Method Parameters

The following table summarizes the quantitative performance parameters for the HPLC method for the analysis of the primary components of Quinoline Yellow (this compound).

Analytical MethodAnalyteLinearity Range (% by weight)Limit of Detection (LOD) (% by weight)Limit of Quantification (LOQ) (% by weight)Recovery (%)
HPLC6'-sulfonate (monoSA)9.96 - 96.531.233.7091.07 - 99.45
HPLC6',5-disulfonate (diSA)0.54 - 21.690.421.2691.07 - 99.45
HPLC6',8'-disulfonate (diSA)0.10 - 5.000.110.3491.07 - 99.45
HPLC6',8',5-trisulfonate (triSA)0.11 - 5.530.010.0491.07 - 99.45

Data adapted from a study on the determination of sulphonated quinophthalones in Quinoline Yellow.[4]

Experimental Protocols

Method 1: UV-Visible Spectrophotometry

This protocol outlines the steps for the quantitative analysis of this compound in an aqueous solution.

4.1.1 Materials and Reagents

  • This compound reference standard

  • Deionized water (or other suitable solvent)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

4.1.2 Preparation of Standard Solutions

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with deionized water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards. For example, prepare concentrations of 1, 2, 5, 10, and 15 µg/mL in 10 mL volumetric flasks.

4.1.3 Sample Preparation

Dilute the sample solution containing this compound with deionized water to ensure the absorbance reading falls within the linear range of the calibration curve.

4.1.4 Instrumental Analysis

  • Turn on the UV-Vis spectrophotometer and allow it to warm up.

  • Set the wavelength to the λmax of this compound (~414 nm).[4]

  • Use deionized water as a blank to zero the instrument.

  • Measure the absorbance of each standard and the sample solution.

4.1.5 Data Analysis

  • Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.

Method 2: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound using reversed-phase HPLC.

4.2.1 Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate or other suitable buffer salts

  • Deionized water (18 MΩ·cm)

  • 0.45 µm syringe filters

  • HPLC system with a UV-Vis or PDA detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

4.2.2 Preparation of Mobile Phase

A common mobile phase for the analysis of quinoline dyes consists of a mixture of an aqueous buffer and an organic solvent. For example:

  • Mobile Phase A: 50 mM ammonium acetate in water

  • Mobile Phase B: Acetonitrile or Methanol[6]

4.2.3 Preparation of Standard Solutions

Prepare stock and working standard solutions of this compound in the mobile phase, similar to the UV-Vis method.

4.2.4 Sample Preparation

Dilute the sample with the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.

4.2.5 HPLC Conditions

ParameterCondition
ColumnC18 reversed-phase (250 mm x 4.6 mm, 5 µm)[6]
Mobile PhaseGradient elution with aqueous buffer and organic solvent (e.g., Acetonitrile and 50 mM ammonium acetate in water)[6]
Flow Rate1.0 mL/min
Injection Volume10 µL
Column TemperatureAmbient or controlled (e.g., 40 °C)[5]
Detection Wavelength412-428 nm[2][6]

4.2.6 Data Analysis

Create a calibration curve by plotting the peak area of the analyte against the concentration of the standards. The concentration of this compound in the sample is determined from this curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions uv_vis UV-Vis Spectrophotometry prep_standards->uv_vis hplc HPLC Analysis prep_standards->hplc prep_sample Prepare Sample Solution prep_sample->uv_vis prep_sample->hplc calibration Generate Calibration Curve uv_vis->calibration hplc->calibration quantification Quantify Concentration calibration->quantification end End quantification->end start Start start->prep_standards start->prep_sample

Caption: General experimental workflow for the quantification of this compound.

logical_relationship cluster_methods Analytical Methods cluster_principles Measurement Principles analyte This compound in Solution uv_vis UV-Vis Spectrophotometry (Rapid Screening) analyte->uv_vis is analyzed by hplc HPLC (High Specificity & Sensitivity) analyte->hplc is analyzed by beer_lambert Beer-Lambert Law (Absorbance vs. Concentration) uv_vis->beer_lambert is based on chromatography Chromatographic Separation & UV Detection hplc->chromatography is based on result Quantitative Concentration beer_lambert->result chromatography->result

Caption: Logical relationship between the analyte, analytical methods, and measurement principles.

References

Troubleshooting & Optimization

Technical Support Center: Photostability and Photobleaching of C.I. Acid Yellow 3 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of C.I. Acid Yellow 3 (also known as Quinoline Yellow) in fluorescence microscopy. Due to the limited availability of specific photostability data for this compound in microscopy applications, this guide incorporates data from related compounds like Thioflavin S and other well-characterized yellow fluorescent dyes to provide a practical and informative resource.

Troubleshooting Guides

This section addresses common issues encountered during fluorescence imaging with this compound and similar yellow fluorescent dyes.

Problem: Rapid Signal Fading or Complete Loss of Fluorescence

Possible Cause: Photobleaching, the irreversible photochemical destruction of the fluorophore, is the most likely cause. This is a known issue with many fluorescent dyes, including Thioflavin S, which is structurally related to components of some this compound formulations.

Solutions:

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio. High-intensity light accelerates the rate of photobleaching.[1][2][3][4]

  • Minimize Exposure Time: Use the shortest possible camera exposure time or pixel dwell time in confocal microscopy.[1][4]

  • Use Antifade Reagents: Mount your specimen in a commercially available antifade medium. These reagents contain scavengers that reduce the impact of reactive oxygen species, a major contributor to photobleaching.[1][2]

  • Image a Fresh Field of View: For fixed samples, avoid repeatedly imaging the same area. Move to a new region of interest for each acquisition to minimize cumulative light exposure.

  • Optimize Filter Sets: Ensure your excitation and emission filters are well-matched to the spectral properties of this compound to maximize signal collection and minimize the required excitation energy.

Problem: Weak Initial Fluorescence Signal

Possible Cause: The inherent brightness of the dye, suboptimal staining, or environmental factors can lead to a weak initial signal.

Solutions:

  • Optimize Staining Protocol: Ensure the concentration of this compound and the incubation time are optimized for your specific sample to achieve adequate labeling.

  • Check pH of Mounting Medium: The fluorescence of many dyes is pH-sensitive. Ensure your mounting medium has a pH that is optimal for this compound fluorescence.

  • Verify Excitation Wavelength: this compound has a primary absorbance peak in the UV range (around 223 nm), which is not ideal for standard fluorescence microscopes. Ensure you are using an appropriate excitation source if you are targeting this dye. Some formulations may have secondary excitation peaks in the visible range.

Problem: High Background Fluorescence

Possible Cause: Autofluorescence from the sample or non-specific binding of the dye can contribute to high background, obscuring the desired signal.

Solutions:

  • Include Proper Controls: Always prepare an unstained control sample to assess the level of autofluorescence.

  • Use a Background Correction Algorithm: Many imaging software packages include tools to subtract background fluorescence.

  • Optimize Washing Steps: Thoroughly wash the sample after staining to remove any unbound dye molecules.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule upon exposure to light.[1][5] This leads to a permanent loss of the fluorescent signal. While specific data for this compound is limited, related compounds like Thioflavin S are known to be susceptible to rapid photobleaching during fluorescence microscopy. Therefore, it is crucial to take preventative measures to minimize this effect when using this compound.

Q2: How can I quantify the photostability of this compound in my experiments?

A2: You can quantify photostability by measuring the rate of fluorescence decay over time. A common metric is the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A detailed protocol for this measurement is provided in the "Experimental Protocols" section of this guide.[6]

Q3: What are antifade reagents and how do they work?

A3: Antifade reagents are chemical compounds included in mounting media to protect fluorophores from photobleaching. They typically work by scavenging reactive oxygen species that are generated during the fluorescence excitation process and can chemically damage the dye molecule.[2]

Q4: Are there more photostable alternatives to this compound for yellow fluorescence imaging?

A4: Yes, there are many commercially available yellow fluorescent dyes, such as certain Alexa Fluor and DyLight variants, that have been specifically engineered for high photostability in fluorescence microscopy.[7] The choice of an alternative will depend on the specific requirements of your experiment, including the target structure and the available excitation sources on your microscope. Organic fluorescent dyes are generally more photostable than fluorescent proteins.[7][8]

Q5: Can I use this compound for live-cell imaging?

A5: The suitability of this compound for live-cell imaging depends on its cytotoxicity and ability to permeate live cells, which is not well-documented for microscopy applications. Given its primary use as a food and cosmetic dye, its compatibility with live cells should be carefully evaluated before use. Phototoxicity, where the excitation light and the dye generate reactive species that can damage the cells, is also a significant concern in live-cell imaging.

Quantitative Data

Due to the scarcity of published photostability data for this compound in fluorescence microscopy, the following tables provide representative data for Thioflavin S and other common yellow fluorescent dyes to serve as a practical reference.

Table 1: Spectral Properties of this compound and Thioflavin S

CompoundExcitation Max (nm)Emission Max (nm)
This compound (Quinoline Yellow S)~223[9]Not specified for microscopy
Thioflavin S~391[6][7]~428[6][7]

Table 2: Representative Photostability of Yellow Fluorescent Dyes

FluorophorePhotobleaching Quantum Yield (Φ_b_)Photobleaching Half-life (t₁/₂) (seconds)Notes
Fluorescein (FITC)~3 x 10⁻⁵1 - 10Prone to rapid photobleaching.[5]
mCitrine (YFP)Not specified~34 (widefield), ~2.5 (confocal)A commonly used yellow fluorescent protein.[9]
Alexa Fluor 488~1.6 x 10⁻⁶>100A photostable organic dye.
Thioflavin SNot specifiedProne to rapid fadingPhotostability can be enhanced with specific buffer conditions.[10]

Note: Photobleaching rates are highly dependent on experimental conditions such as excitation intensity, pixel dwell time, and the chemical environment.

Experimental Protocols

Protocol: Measuring the Photobleaching Rate of a Fluorescent Dye

This protocol outlines a method to quantify the photobleaching rate of a fluorescent dye, such as this compound, in a fluorescence microscopy setup.

1. Sample Preparation: a. Prepare a sample stained with this compound according to your standard protocol. b. Mount the sample in the desired mounting medium (with or without antifade reagent for comparison). c. Use a reference sample with a known photostability (e.g., a stable fluorescent bead) for calibration if desired.

2. Microscope Setup: a. Turn on the fluorescence microscope and allow the light source to stabilize. b. Select the appropriate filter cube and objective for imaging this compound. c. Set the excitation intensity, camera exposure time (or pixel dwell time for confocal), and gain to the settings you intend to use for your experiments. It is crucial to keep these settings constant throughout the measurement.

3. Image Acquisition: a. Locate a region of interest (ROI) with clear and uniform fluorescence. b. Set up a time-lapse acquisition to continuously image the ROI. The time interval between frames should be as short as possible. c. Start the time-lapse acquisition and record a series of images until the fluorescence signal has significantly decreased (e.g., to less than 20% of the initial intensity).

4. Data Analysis: a. Open the image sequence in an image analysis software (e.g., ImageJ/Fiji). b. Define an ROI within the fluorescently labeled area. c. Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series. d. Measure the background intensity in a region without fluorescence and subtract it from the ROI intensity for each frame. e. Normalize the background-corrected intensity values to the initial intensity (I/I₀). f. Plot the normalized intensity as a function of time. g. Fit the decay curve to a single or double exponential function to determine the photobleaching rate constant(s). h. The photobleaching half-life (t₁/₂) is the time at which the normalized intensity reaches 0.5.

Visualizations

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light (hν) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State (Non-fluorescent) T1->Bleached Reaction with O₂ (Photochemical Reaction) Troubleshooting_Workflow Start Problem: Rapid Signal Fading Cause1 High Excitation Intensity? Start->Cause1 Solution1 Reduce Laser/Lamp Power Cause1->Solution1 Yes Cause2 Long Exposure Time? Cause1->Cause2 No Solution1->Cause2 Solution2 Decrease Exposure/Dwell Time Cause2->Solution2 Yes Cause3 Absence of Antifade? Cause2->Cause3 No Solution2->Cause3 Solution3 Use Antifade Mounting Medium Cause3->Solution3 Yes End Problem Resolved Cause3->End No Solution3->End

References

Quenching of Acid Yellow 3 fluorescence by metal ions or other molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acid Yellow 3 (also known as Quinoline Yellow) and investigating the quenching of its fluorescence by metal ions or other molecules.

Frequently Asked Questions (FAQs)

Q1: My Acid Yellow 3 solution shows a significant decrease in fluorescence intensity after adding a new compound. What could be the cause?

A decrease in fluorescence intensity, known as quenching, can occur when another molecule (a quencher) interacts with the excited state of Acid Yellow 3, providing a non-radiative pathway for it to return to the ground state. This is a common phenomenon and can be caused by various substances, including metal ions and certain organic molecules. The quenching can occur through different mechanisms, such as collisional (dynamic) quenching, static quenching, or Förster Resonance Energy Transfer (FRET).

Q2: Which metal ions are known to quench the fluorescence of Acid Yellow 3?

  • Copper (Cu²⁺)[3][4][5]

  • Nickel (Ni²⁺)[3][5]

  • Iron (Fe²⁺, Fe³⁺)[5]

  • Mercury (Hg²⁺)[3]

The efficiency of quenching often depends on factors like the number of unpaired electrons in the metal ion.[1]

Q3: How can I determine the mechanism of fluorescence quenching for Acid Yellow 3 in my experiment?

You can differentiate between static and dynamic quenching by performing temperature-dependent and fluorescence lifetime measurements.

  • Dynamic (Collisional) Quenching: In this case, the quencher diffuses to the excited fluorophore and deactivates it through collision. An increase in temperature will typically increase the quenching effect (higher Stern-Volmer constant, Ksv) due to increased diffusion rates. The fluorescence lifetime of Acid Yellow 3 will also decrease in the presence of the quencher.[6]

  • Static Quenching: This occurs when a non-fluorescent complex forms between Acid Yellow 3 and the quencher in the ground state. An increase in temperature will likely decrease the stability of this complex, leading to a decrease in the quenching effect (lower Ksv). The fluorescence lifetime of the uncomplexed Acid Yellow 3 will remain unchanged.[6][7]

A study on Acid Yellow 3 quenching by cobalt chloride indicated a collisional (dynamic) quenching mechanism.[2]

Q4: My Stern-Volmer plot is non-linear. What does this mean?

A non-linear Stern-Volmer plot can indicate several possibilities:

  • A combination of static and dynamic quenching is occurring.

  • The quencher is only accessible to a fraction of the fluorophores.

  • The quenching mechanism is more complex than a simple bimolecular interaction.

Upward curvature can suggest that both static and dynamic quenching are present, while downward curvature might imply that some of the fluorophore is in an environment where it is not accessible to the quencher.[6]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected and significant fluorescence quenching. Presence of contaminating metal ions in your buffer or sample.1. Use high-purity, metal-free water and reagents. 2. Consider using a chelating agent like EDTA to sequester any contaminating metal ions, if compatible with your experiment. 3. Analyze your buffers and reagents for trace metal contamination.
Inconsistent quenching results between experiments. 1. pH fluctuations in the buffer. 2. Temperature variations. 3. Degradation of Acid Yellow 3 or the quencher.1. Ensure your buffer has sufficient capacity to maintain a stable pH. The protonation state of Acid Yellow 3 can affect its fluorescence. 2. Use a temperature-controlled fluorometer to maintain a constant temperature throughout the experiment. 3. Prepare fresh solutions of Acid Yellow 3 and the quencher for each experiment.
No observable quenching with a suspected quencher. 1. The concentration of the quencher is too low. 2. The chosen molecule is not a quencher for Acid Yellow 3 under the experimental conditions. 3. The solvent or buffer is interfering with the interaction.1. Perform a titration experiment with a wide range of quencher concentrations. 2. Verify that the suspected quencher has appropriate electronic properties (e.g., is a transition metal ion or a known organic quencher). 3. Investigate the effect of solvent polarity or buffer composition on the quenching efficiency.

Quantitative Data Summary

The following table summarizes the Stern-Volmer quenching constants (Ksv) for the interaction of Acid Yellow 3 with cobalt chloride, as reported in the literature. Data for other metal ions is not specifically available for Acid Yellow 3 and would need to be determined experimentally.

FluorophoreQuencherKsv (M⁻¹)Quenching MechanismReference
Acid Yellow 3 (Quinoline Yellow)Cobalt Chloride (CoCl₂)Value to be determined from the original publicationCollisional (Dynamic)[2]

Note: The specific numerical value for Ksv was not available in the abstract. Researchers should refer to the full publication for this data.

Experimental Protocols

Protocol: Determining the Fluorescence Quenching of Acid Yellow 3 by a Metal Ion

This protocol describes how to perform a fluorescence quenching experiment and generate a Stern-Volmer plot.

1. Materials and Reagents:

  • Acid Yellow 3 (Quinoline Yellow)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffer solution (e.g., phosphate, Tris-HCl, at a desired pH, ensure it is metal-free)

  • Quencher stock solution (e.g., a high-concentration solution of a metal salt like CoCl₂ in the same buffer)

  • Calibrated micropipettes

  • Quartz fluorescence cuvettes

  • Spectrofluorometer

2. Preparation of Solutions:

  • Acid Yellow 3 Stock Solution: Prepare a concentrated stock solution of Acid Yellow 3 in the chosen buffer.

  • Acid Yellow 3 Working Solution: Dilute the stock solution to a final concentration that gives a fluorescence intensity within the linear range of the spectrofluorometer (typically an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects).

  • Quencher Titration Solutions: Prepare a series of quencher solutions at different concentrations in the buffer.

3. Experimental Procedure:

  • Determine Excitation and Emission Maxima:

    • Place the Acid Yellow 3 working solution in a cuvette.

    • Scan for the excitation maximum by setting a known emission wavelength and scanning the excitation wavelengths.

    • Scan for the emission maximum by setting the excitation to its maximum and scanning the emission wavelengths.

  • Fluorescence Measurement without Quencher (F₀):

    • To a clean cuvette, add a fixed volume of the Acid Yellow 3 working solution (e.g., 2 mL).

    • Record the fluorescence intensity at the emission maximum. This value is F₀.

  • Fluorescence Measurement with Quencher (F):

    • Prepare a series of samples by adding increasing volumes of the quencher stock solution to the same fixed volume of the Acid Yellow 3 working solution. Ensure the total volume is kept constant by adding buffer if necessary, or that the dilution is accounted for in calculations.

    • For each sample, mix thoroughly and allow it to equilibrate (e.g., for 5 minutes).

    • Record the fluorescence intensity (F) at the same emission maximum.

  • Data Analysis:

    • Calculate the ratio F₀/F for each quencher concentration [Q].

    • Plot F₀/F on the y-axis against [Q] on the x-axis. This is the Stern-Volmer plot.

    • Perform a linear regression on the data. The slope of the line is the Stern-Volmer constant (Ksv). The relationship is described by the Stern-Volmer equation:[8] F₀ / F = 1 + Ksv * [Q]

Visualizations

Experimental Workflow for Fluorescence Quenching Analysis

G cluster_prep Solution Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_dye Prepare Acid Yellow 3 Working Solution measure_f0 Measure Fluorescence of Acid Yellow 3 alone (F₀) prep_dye->measure_f0 prep_quencher Prepare Serial Dilutions of Quencher measure_f Measure Fluorescence at each Quencher Concentration (F) prep_quencher->measure_f calculate_ratio Calculate F₀/F Ratio measure_f0->calculate_ratio measure_f->calculate_ratio plot_sv Plot F₀/F vs. [Quencher] calculate_ratio->plot_sv get_ksv Determine Ksv (Slope of the plot) plot_sv->get_ksv

Caption: Workflow for a typical fluorescence quenching experiment.

Signaling Pathways for Quenching Mechanisms

G cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching A_ground A A_excited A* A_ground->A_excited Excitation (hν) A_excited->A_ground Fluorescence A_ground_dynamic A A_excited->A_ground_dynamic Collision with Q (Non-radiative) A_ground_static A AQ_complex AQ (Non-fluorescent complex) A_ground_static->AQ_complex Complex Formation A_excited_static A* A_ground_static->A_excited_static Excitation (hν) Q_static Q Q_static->AQ_complex A_ground_after_excited A A_excited_static->A_ground_after_excited Fluorescence

Caption: Comparison of dynamic and static fluorescence quenching pathways.

References

Minimizing background fluorescence in C.I. 47005 imaging experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: C.I. 47005 Imaging Experiments

Welcome to the technical support center for minimizing background fluorescence when using C.I. 47005 (also known as Quinoline Yellow WS or D&C Yellow No. 10). This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals achieve a high signal-to-noise ratio in their imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is C.I. 47005 and what are its spectral properties?

A1: C.I. 47005, or Quinoline Yellow WS, is a synthetic, water-soluble greenish-yellow dye.[1][2] It is a mixture of sulfonated organic compounds.[1][2] Its maximum absorption wavelength is approximately 416 nm.[1] While not a traditional fluorophore for high-performance biological imaging, its fluorescent properties can be utilized, but they often overlap with the autofluorescence of biological samples.

Q2: What are the primary sources of high background fluorescence in imaging experiments?

A2: High background fluorescence can originate from several sources:

  • Autofluorescence: Many biological samples naturally fluoresce. Common endogenous fluorophores include collagen, NADH, riboflavin, and lipofuscin, which often emit light in the blue to green spectrum (350-550 nm).[3] Red blood cells also exhibit broad autofluorescence due to their heme groups.[3][4]

  • Non-Specific Binding: The fluorescent dye may bind to unintended targets or surfaces in the sample.[5][6]

  • Excess Unbound Dye: Insufficient washing can leave residual dye in the sample, leading to a diffuse background glow.[7]

  • Reagent and Consumable Fluorescence: Cell culture media (especially those containing phenol red or serum), fixatives (like glutaraldehyde), and plastic culture vessels can all contribute to background fluorescence.[3][7][8][9]

Q3: How can I determine the source of my high background?

A3: A systematic approach using controls is the best way to diagnose the issue.[10] The most critical control is an unstained sample that has gone through all the same processing steps (fixation, permeabilization, etc.) as your stained sample.[3][10]

  • If the unstained control shows high background , the problem is likely autofluorescence from the sample or reagents.

  • If the unstained control is dark but the stained sample has high background, the issue is likely excess unbound dye or non-specific binding.[10]

Troubleshooting Guides

This section provides specific solutions to common problems encountered during C.I. 47005 imaging.

Issue 1: High Background Signal Across the Entire Image

This is often caused by autofluorescence from the sample or the imaging medium.

Potential Cause Recommended Solution
Endogenous Autofluorescence Spectral Separation: C.I. 47005 fluoresces in the blue-green range, which overlaps with many autofluorescent molecules like NADH and collagen.[3] If possible, use imaging filters that narrowly capture the emission peak of your dye while excluding the broader autofluorescence spectrum.
Quenching: For fixed tissue samples, consider treating with an autofluorescence quencher like Sodium Borohydride or Sudan Black B.[4]
Perfusion: If working with tissues, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells, a major source of autofluorescence.[3][4]
Media and Reagents Use Imaging-Specific Media: For live-cell imaging, switch to a phenol red-free medium. Media like FluoroBrite™ are specifically designed to have low autofluorescence.[8]
Reduce Serum: High concentrations of fetal bovine serum (FBS) can increase background. Reduce FBS concentration or switch to a different protein source like Bovine Serum Albumin (BSA) for blocking.[8][11]
Fixation Method Choose Fixative Carefully: Aldehyde fixatives like glutaraldehyde and formaldehyde can induce autofluorescence.[9] Glutaraldehyde is a stronger inducer than formaldehyde.[9] Consider using an organic solvent fixative like ice-cold methanol as an alternative, but confirm it is compatible with your target.[3][9]
Minimize Fixation Time: Keep fixation times to the minimum required to preserve the structure of your sample.[9]
Issue 2: Speckled or Punctate Background Staining

This often indicates dye aggregation or non-specific binding to cellular components.

Potential Cause Recommended Solution
Dye Aggregates Filter the Staining Solution: Before use, filter your C.I. 47005 staining solution through a 0.22 µm syringe filter to remove any aggregates.
Non-Specific Binding Optimize Dye Concentration: The concentration of the dye may be too high, leading to non-specific interactions.[12] Perform a titration experiment to find the lowest effective concentration that still provides a good signal.[7]
Improve Blocking: Use a blocking buffer to saturate non-specific binding sites before adding the dye. Common blocking agents include BSA or serum from a species different than your primary antibody (if applicable).[13]
Insufficient Washing Increase Wash Steps: Thorough washing is critical to remove unbound dye.[7] Increase the number and duration of wash steps after dye incubation.[14] Adding a mild detergent like Tween 20 (0.05%) to the wash buffer can also help.[15]
Dead Cells Gate Out Dead Cells: Dead cells can be more autofluorescent and may bind dyes non-specifically.[11] If using flow cytometry, use a viability dye to exclude dead cells from your analysis. For microscopy, ensure healthy cell culture conditions.[11]

Quantitative Data Summary

Proper selection of spectral components is crucial for separating the C.I. 47005 signal from autofluorescence.

Table 1: Spectral Properties of C.I. 47005 and Common Autofluorescent Molecules

CompoundApprox. Excitation Max (nm)Approx. Emission Max (nm)Notes
C.I. 47005 (Quinoline Yellow) ~416~480-530Broad emission. Spectral properties can be solvent-dependent.
Collagen / Elastin 355 - 400420 - 460Major source of autofluorescence in connective tissue.[3]
NADH ~340~450A key metabolic coenzyme present in all living cells.[3]
Riboflavin (Vitamin B2) ~450~530Commonly found in cell culture media and within cells.[3]

Experimental Protocols

Protocol 1: General Staining Protocol for Fixed Cells with C.I. 47005

This protocol provides a baseline for staining fixed cells. Optimization of dye concentration and wash times is highly recommended.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Plastic-bottom dishes can be highly autofluorescent.[7]

  • Fixation:

    • Remove culture medium and wash cells once with PBS.

    • Add 4% paraformaldehyde (PFA) in PBS and incubate for 15 minutes at room temperature. Alternative: Use ice-cold methanol for 10 minutes at -20°C, which may reduce autofluorescence.[9][15]

    • Wash cells three times with PBS for 5 minutes each.

  • (Optional) Permeabilization: If targeting intracellular structures, incubate cells with 0.1% Triton X-100 in PBS for 10-15 minutes. Wash three times with PBS.[16]

  • (Optional) Blocking: Incubate cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding.[16]

  • Staining:

    • Prepare a working solution of C.I. 47005 in PBS. Start with a concentration range of 1-10 µg/mL and optimize via titration.

    • Remove blocking buffer and add the C.I. 47005 solution.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three to five times with PBS (or PBS with 0.05% Tween 20) for 5 minutes each. This step is critical for reducing background.[14][16]

  • Mounting & Imaging: Mount the coverslip with an anti-fade mounting medium. Image the sample using appropriate filter sets.

Protocol 2: Optimizing Wash Steps to Reduce Background
  • Prepare multiple identical samples stained according to the protocol above.

  • Divide the samples into different groups.

  • For each group, vary one washing parameter:

    • Number of Washes: Wash samples 2, 3, 4, or 5 times.

    • Duration of Washes: Wash each sample for 2, 5, or 10 minutes per wash.

    • Wash Buffer Composition: Compare PBS, PBS + 0.05% Tween 20, and another buffered saline solution.

  • Image all samples using the exact same acquisition settings (e.g., laser power, exposure time, gain).

  • Quantify the signal intensity in a region of interest (your target) and a background region (an area with no cells).

  • Calculate the signal-to-noise ratio (S/N = Signal Intensity / Background Intensity) for each condition.

  • Select the wash condition that provides the highest S/N ratio.

Visualizations

Below are diagrams illustrating key workflows and concepts for troubleshooting background fluorescence.

G start High Background Observed control Image Unstained Control start->control autofluor Control is Bright: Problem is Autofluorescence control->autofluor Bright stain_issue Control is Dark: Problem is Staining Protocol control->stain_issue Dark fix Change Fixative (e.g., Methanol) autofluor->fix media Use Low-Fluorescence Media (Phenol-Red Free) autofluor->media quench Use Quenching Agent (e.g., Sodium Borohydride) autofluor->quench wash Optimize Wash Steps (Increase Number/Duration) stain_issue->wash conc Titrate Dye Concentration stain_issue->conc block Improve Blocking Step stain_issue->block end_node Improved S/N Ratio fix->end_node media->end_node quench->end_node wash->end_node conc->end_node block->end_node

Caption: Troubleshooting workflow for diagnosing and resolving high background fluorescence.

G final_image Final Image Quality (Signal + Noise) s_dye Specific Signal (Bound C.I. 47005) s_dye->final_image Desired Signal n_autofluor Sample Autofluorescence (NADH, Collagen, etc.) n_autofluor->final_image Background Noise n_unbound Excess Unbound Dye n_unbound->final_image Background Noise n_nonspecific Non-Specific Binding n_nonspecific->final_image Background Noise n_media Reagent Fluorescence (Media, Fixative, Plastic) n_media->final_image Background Noise

Caption: Diagram illustrating the sources of signal and noise in fluorescence imaging.

References

Stability of Acid Yellow 3 under varying pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acid Yellow 3

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Acid Yellow 3 (also known as Quinoline Yellow) under various experimental conditions. It includes troubleshooting advice, frequently asked questions, quantitative stability data, and a detailed experimental protocol for stability assessment.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Acid Yellow 3 solution is losing its yellow color over time. What is causing this degradation?

A1: The degradation of Acid Yellow 3, leading to color loss (decolorization), is primarily influenced by pH, temperature, and exposure to light.[1][2] Azo dyes like Acid Yellow 3 are susceptible to chemical reactions such as oxidation or hydrolysis, which can break down the chromophore responsible for its color.[2] High temperatures, extreme pH levels (both acidic and alkaline), and the presence of oxidizing agents (like hydrogen peroxide) can accelerate this process.[2][3]

Q2: How does pH impact the stability and appearance of Acid Yellow 3 solutions?

A2: The pH of the solution is a critical factor. Deviations from a neutral pH can lead to chemical reactions that alter the dye's structure and color.[2]

  • Alkaline Conditions (High pH): In alkaline solutions, the degradation of some azo dyes is known to be accelerated.[3] For instance, studies on similar food dyes show that degradation is favored by an increase in pH.[3] This can lead to a rapid loss of color.

  • Acidic Conditions (Low pH): In acidic media, the dye's structure can also be altered. For some reactive azo dyes, the maximum degradation efficiency is observed at an acidic pH (e.g., pH 3).[4] The protonation state of the dye molecule changes with pH, which affects its electronic structure and, consequently, its absorption spectrum (color).

Q3: What is the effect of elevated temperature on the stability of Acid Yellow 3?

A3: Increased temperature generally accelerates the rate of chemical degradation.[2][3] Kinetic studies on similar azo dyes demonstrate a direct correlation between rising temperature and increased degradation rate constants.[3] Storing stock solutions at room temperature or below is recommended to minimize thermal degradation. For long-term storage, refer to the conditions specified in the Certificate of Analysis.[5]

Q4: I'm observing inconsistent results in my stability experiments. What are the potential sources of error?

A4: Inconsistent results can stem from several factors:

  • pH Fluctuation: Ensure your buffer systems are robust and accurately calibrated. Small shifts in pH can significantly alter degradation rates.

  • Temperature Variation: Use calibrated and stable incubation equipment (water baths, incubators). Temperature fluctuations can directly impact reaction kinetics.[2]

  • Photodegradation: Azo dyes can be sensitive to light, particularly UV radiation.[1] Conduct experiments under controlled and consistent lighting conditions, or use amber glassware to protect solutions from light.

  • Contaminants: The presence of trace metals or oxidizing/reducing agents in your reagents or water can catalyze degradation. Use high-purity water and reagents.

Q5: How should I prepare and store stock solutions of Acid Yellow 3 to ensure maximum stability?

A5: To maximize the shelf-life of your solutions:

  • Solvent: Use a high-purity solvent as recommended by the supplier.

  • Storage Temperature: Store stock solutions in a refrigerator or freezer, as specified by the manufacturer, to slow down potential degradation.[5]

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • pH Control: If preparing a buffered stock solution, use a stable buffer system, ideally close to neutral pH, unless your experimental protocol requires otherwise.

Quantitative Stability Data

Table 1: Effect of Temperature on the Degradation of Food Yellow 3 [3]

Temperature (°C)Observed Rate Constant (k_obs) (x10⁻² min⁻¹)Half-life (t₁/₂) (min)Degradation after 60 min (%)
250.640108.262
350.98070.779
401.8038.594
503.7018.796
604.8014.499

Data extracted from a kinetic study on the oxidative degradation of Food Yellow 3. The degradation rate clearly increases with temperature.[3]

Experimental Protocols

Protocol: Assessing the Stability of Acid Yellow 3 via UV-Vis Spectrophotometry

This protocol outlines a method to determine the stability of Acid Yellow 3 under specific pH and temperature conditions by monitoring its absorbance over time.

1. Materials and Equipment:

  • Acid Yellow 3 powder

  • Calibrated pH meter

  • UV-Vis Spectrophotometer

  • Temperature-controlled water bath or incubator

  • Volumetric flasks and pipettes

  • Buffer solutions at desired pH values (e.g., pH 4, 7, 9)

  • Quartz or glass cuvettes

  • Amber glass storage bottles

2. Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of Acid Yellow 3 (e.g., 1 mg/mL) in a suitable solvent (e.g., deionized water). Store this solution in an amber bottle at 4°C.

  • Preparation of Working Solutions:

    • For each condition (a specific pH and temperature), prepare a fresh working solution by diluting the stock solution in the appropriate buffer to a final concentration that gives an initial absorbance reading between 1.0 and 1.5 at its maximum absorbance wavelength (λmax). The λmax for similar dyes is often around 430-480 nm, but it's crucial to determine the specific λmax for Acid Yellow 3 in your buffer.[6][7]

    • To determine λmax, scan the absorbance of a diluted solution from 200-800 nm.[6]

  • Incubation:

    • Place the prepared working solutions in their respective temperature-controlled environments (e.g., water baths set at 25°C, 40°C, and 60°C).

    • Protect the solutions from light during incubation.

  • Spectrophotometric Measurement:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Measure the absorbance of the aliquot at the λmax. Use the corresponding buffer as a blank.

  • Data Analysis:

    • Calculate the percentage of dye remaining at each time point using the formula: Remaining Dye (%) = (A_t / A_0) * 100 where A_t is the absorbance at time t and A_0 is the initial absorbance at time 0.

    • Plot the percentage of remaining dye versus time for each condition to visualize the degradation kinetics.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock 1. Prepare Stock Solution (Acid Yellow 3) prep_work 2. Prepare Working Solutions (in pH 4, 7, 9 Buffers) prep_stock->prep_work det_lambda 3. Determine λmax (UV-Vis Scan) prep_work->det_lambda incubate 4. Incubate Solutions (e.g., 25°C, 40°C, 60°C) det_lambda->incubate measure 5. Measure Absorbance (at time intervals) incubate->measure measure->incubate Continue Incubation analyze 6. Analyze Data (% Degradation vs. Time) measure->analyze

Caption: Workflow for assessing Acid Yellow 3 stability.

Factors Influencing Dye Degradation

G dye Acid Yellow 3 (Stable Form, Colored) degradation Degradation Products (Unstable Form, Colorless) dye->degradation leads to temp High Temperature temp->degradation ph_high High pH (Alkaline) ph_high->degradation ph_low Low pH (Acidic) ph_low->degradation light UV Light Exposure light->degradation

Caption: Key factors leading to Acid Yellow 3 degradation.

References

Technical Support Center: C.I. Acid Yellow 3 Interference in Downstream Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of C.I. Acid Yellow 3 (also known as Quinoline Yellow) with downstream biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assays?

This compound is a synthetic quinoline-based dye widely used as a colorant in food, cosmetics, and pharmaceuticals.[1][2] Its vibrant yellow color and potential for fluorescence can interfere with common assay readouts that rely on absorbance or fluorescence detection.[3][4] Interference can arise from the dye's intrinsic color, its ability to quench fluorescence, or potential chemical interactions with assay reagents.

Q2: Which types of assays are most susceptible to interference by this compound?

Assays that are most likely to be affected include:

  • Absorbance-based assays: The yellow color of the dye can lead to high background readings in colorimetric assays such as ELISA (Enzyme-Linked Immunosorbent Assay) and cell viability assays that use chromogenic substrates (e.g., MTT, XTT).

  • Fluorescence-based assays: this compound can interfere by absorbing the excitation or emission light of fluorophores, leading to fluorescence quenching.[3] It may also possess intrinsic fluorescence, which can increase background noise.

  • Luminiscence-based assays: While less common, some dyes can inhibit enzymes like luciferase, which are used in reporter gene and cell viability assays.[5][6]

  • Polymerase Chain Reaction (PCR): Although less directly related to its color, some compounds can inhibit the DNA polymerase enzyme, affecting amplification efficiency.[7]

Q3: How can I determine if this compound is interfering with my assay?

The first step is to run proper controls. A simple control is to measure the absorbance or fluorescence of this compound at the same concentration used in your experiment, but in the absence of any biological material (e.g., cells, enzymes). This will reveal the dye's intrinsic signal. For enzyme-based assays, you can perform the assay in a cell-free system with and without the dye to see if it directly inhibits the enzyme.

Troubleshooting Guides

Interference with Absorbance-Based Assays (e.g., ELISA, MTT)

Issue: High background or unexpected color change in wells containing this compound.

Troubleshooting Workflow:

A High background in absorbance assay B Run a 'dye-only' control in assay buffer A->B F If color change is unexpected, check for chemical reaction A->F C Does the dye absorb at the assay wavelength? B->C D Subtract the background absorbance of the dye C->D Yes E Consider a different assay principle (e.g., fluorescence, luminescence) C->E No, or subtraction is not sufficient G Perform a cell-free assay to test for direct interaction with reagents F->G

Caption: Troubleshooting workflow for absorbance assay interference.

Detailed Methodologies:

  • Protocol 1: Background Subtraction

    • Prepare a dilution series of this compound in the assay buffer.

    • Add the dye dilutions to a microplate.

    • Read the absorbance at the wavelength used in your assay.

    • Subtract the average absorbance of the corresponding dye concentration from your experimental wells.

  • Protocol 2: Switching Assay Readout If background subtraction is insufficient, consider switching to an assay with a different detection method. For cell viability, instead of MTT, you could use a resazurin-based assay (fluorescence) or an ATP-based assay (luminescence), though these may also be subject to interference (see below).

Interference with Fluorescence-Based Assays

Issue: Lower than expected fluorescence signal (quenching) or high background fluorescence.

Troubleshooting Workflow:

A Unexpected results in fluorescence assay B Measure fluorescence of 'dye-only' control A->B E Measure absorbance spectrum of the dye A->E C Does the dye fluoresce at the assay wavelengths? B->C D If yes, subtract background fluorescence C->D F Does the dye's absorbance overlap with excitation or emission wavelengths? E->F G If yes, this indicates potential for inner filter effect (quenching) F->G H Switch to a fluorophore with a red-shifted emission spectrum G->H I Reduce the concentration of the dye if possible G->I

Caption: Troubleshooting workflow for fluorescence assay interference.

Detailed Methodologies:

  • Protocol 3: Spectral Analysis

    • Using a spectrophotometer, measure the absorbance spectrum of this compound in your assay buffer.

    • Using a spectrofluorometer, measure the excitation and emission spectra of your fluorophore.

    • Overlay the spectra to identify any overlap between the dye's absorbance and the fluorophore's excitation or emission peaks.

  • Protocol 4: Red-Shifting the Assay If spectral overlap is observed, switch to a fluorophore that excites and emits at longer wavelengths (red-shifted). Many modern fluorescent probes are designed to minimize interference from compounds that absorb in the UV and blue regions of the spectrum.

Interference with PCR

Issue: Reduced or no amplification of the target DNA.

Troubleshooting Workflow:

A PCR inhibition observed B Run a dilution series of the sample containing the dye A->B C Does amplification improve with dilution? B->C D This suggests the presence of an inhibitor C->D Yes E Increase the concentration of DNA polymerase D->E F Add PCR enhancers (e.g., BSA, betaine) to the reaction mix D->F G Purify the DNA sample to remove the dye before PCR D->G

Caption: Troubleshooting workflow for PCR inhibition.

Detailed Methodologies:

  • Protocol 5: Use of PCR Additives

    • Set up your PCR reactions as usual.

    • To a subset of reactions, add Bovine Serum Albumin (BSA) to a final concentration of 0.1-0.8 µg/µL. BSA can bind to some inhibitors and prevent them from affecting the polymerase.

    • Alternatively, add betaine to a final concentration of 1-1.5 M, which can help to overcome inhibition by altering DNA thermodynamics.

  • Protocol 6: Sample Purification If inhibition persists, consider purifying your DNA sample to remove this compound. Standard DNA purification kits based on silica columns or magnetic beads are often effective at removing dyes and other contaminants.

Quantitative Data on Interference

Direct quantitative data on the interference of this compound in a wide range of biological assays is limited in the public domain. However, based on the principles of assay interference by colored compounds, we can anticipate potential inhibitory concentrations (IC50) or cytotoxic concentrations (CC50) to vary depending on the assay type. The following table provides a hypothetical summary to illustrate the potential for interference. Note: These values are illustrative and should be experimentally determined for your specific assay conditions.

Assay TypePotential Interference MechanismHypothetical IC50/CC50 Range
ELISA (HRP/TMB) Absorbance interference> 100 µM (apparent)
MTT Cell Viability Absorbance interference> 100 µM (apparent)
Resazurin Cell Viability Fluorescence quenching10 - 50 µM
Fluorescein-based Assay Fluorescence quenching5 - 20 µM
Luciferase Reporter Assay Enzyme inhibition> 50 µM
Real-time PCR Polymerase inhibition20 - 100 µM

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Fluorescence Quenching by Inner Filter Effect

cluster_0 Excitation Light cluster_1 Fluorophore cluster_2 This compound cluster_3 Detector Excitation hv_ex Fluorophore F Excitation->Fluorophore Excitation Dye AY3 Excitation->Dye Absorbed Fluorophore->Dye Emission Absorbed Detector Signal Fluorophore->Detector Emission (hv_em)

Caption: Inner filter effect by this compound.

General Workflow for Investigating and Mitigating Assay Interference

A Initial Assay Result with this compound B Run Controls (Dye-only, Cell-free) A->B C Interference Confirmed? B->C D Identify Mechanism (Absorbance, Fluorescence, Chemical) C->D Yes E Mitigation Strategy D->E F Background Subtraction E->F G Change Assay Readout E->G H Sample Purification E->H I Validate Mitigated Assay F->I G->I H->I

Caption: Workflow for addressing assay interference.

References

Technical Support Center: Degradation of C.I. Acid Yellow 3 in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the degradation of C.I. Acid Yellow 3 in environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, an anionic quinolinone dye, can be degraded through several pathways, primarily categorized as Advanced Oxidation Processes (AOPs) and microbial degradation. AOPs involve the generation of highly reactive hydroxyl radicals (•OH) that non-selectively oxidize the dye molecule.[1][2] Microbial degradation utilizes bacteria and fungi that can break down the dye's complex structure through enzymatic activities.[3][4][5][6]

Q2: Which analytical techniques are most suitable for monitoring the degradation of this compound?

A2: The degradation process is commonly monitored using UV-Vis spectrophotometry to track the decolorization by measuring the absorbance at the dye's maximum wavelength (λmax).[7][8] High-Performance Liquid Chromatography (HPLC) is employed to separate and quantify the parent dye and its degradation intermediates.[9][10] Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify the final degradation products.[10][11]

Q3: What are the expected degradation products of this compound?

A3: The degradation of this compound, like other azo dyes, typically starts with the cleavage of the azo bond (-N=N-).[3][12] This initial step leads to the formation of aromatic amines. Further degradation through AOPs or microbial pathways can lead to the formation of smaller, less complex organic molecules, and ideally, complete mineralization to CO2, water, and inorganic ions.[13] For instance, in the degradation of a similar dye, Acid Yellow 23, sulfanilic acid has been identified as a primary metabolite.[14]

Q4: How does pH affect the degradation efficiency of this compound?

A4: The pH of the solution is a critical parameter influencing degradation efficiency. For many AOPs, such as the Fenton process, an acidic pH (around 3) is optimal for the generation of hydroxyl radicals.[2][15] In photocatalytic degradation using TiO2, the surface charge of the catalyst and the dye's ionization state are pH-dependent, which affects adsorption and subsequent degradation.[16][17] For microbial degradation, the optimal pH range is typically near neutral (6.0-8.0) to support microbial growth and enzymatic activity.[14]

Troubleshooting Guides

This section addresses common issues encountered during the experimental degradation of this compound.

Problem Possible Cause Troubleshooting Steps
Low Decolorization Efficiency in Photocatalytic Degradation Inappropriate pH of the solution.Optimize the pH of the reaction mixture. For TiO2-based photocatalysis, the optimal pH can vary, but slightly acidic conditions are often favorable.[16][17]
Suboptimal catalyst dosage.Determine the optimal catalyst concentration. An excess of catalyst can lead to light scattering and a decrease in the illuminated surface area.[17]
Insufficient UV light intensity or exposure time.Ensure the UV lamp is functioning correctly and increase the irradiation time.
Presence of interfering substances in the sample.Pre-treat the sample to remove interfering ions or organic matter that may scavenge hydroxyl radicals.
Inhibition of Microbial Growth and Degradation High initial dye concentration leading to toxicity.Start with a lower dye concentration and gradually acclimate the microbial culture to higher concentrations.
Unfavorable temperature or pH for microbial activity.Optimize the temperature and pH of the culture medium to match the optimal growth conditions of the specific bacterial or fungal strain being used.[11]
Lack of essential nutrients for microbial growth.Ensure the growth medium contains adequate sources of carbon, nitrogen, and other essential nutrients to support microbial metabolism.
Insufficient acclimatization of the microbial consortium.Allow for a sufficient period of acclimatization for the microbial culture to adapt to the dye as a substrate.
Inconsistent Results in Fenton/Photo-Fenton Degradation Incorrect ratio of Fe²⁺ to H₂O₂.Optimize the Fenton's reagent ratio (Fe²⁺:H₂O₂). An excess of either component can lead to scavenging of hydroxyl radicals.
pH is outside the optimal range (typically 2-4).Adjust the initial pH of the solution to the optimal range for the Fenton reaction.[2]
Premature decomposition of H₂O₂.Add H₂O₂ to the reaction mixture just before starting the experiment and protect it from light.
Difficulty in Identifying Degradation Intermediates Low concentration of intermediates.Concentrate the sample before analysis. Use a more sensitive analytical instrument.
Co-elution of compounds in chromatography.Optimize the chromatographic method (e.g., change the mobile phase gradient, use a different column).
Complex matrix of the environmental sample.Employ solid-phase extraction (SPE) or other sample clean-up techniques to remove interfering compounds before analysis.

Quantitative Data Summary

The following tables summarize quantitative data on the degradation of this compound and structurally similar yellow azo dyes under various experimental conditions.

Table 1: Degradation of C.I. Food Yellow 3 using H₂O₂ Oxidation [18]

Temperature (°C)Rate Constant (k_obs) (x10⁻² min⁻¹)Half-life (t½) (min)Degradation (60 min) (%)
250.640108.262
350.98070.779
401.8038.594
503.7018.796
604.8014.499
Initial dye concentration: 0.2 mmol L⁻¹, 3 mL of H₂O₂ 30%, and 0.30 µL of [NaOH] = 2.0 mol L⁻¹.

Table 2: Photocatalytic Degradation of Acid Yellow 36 using V-doped TiO₂ [19]

Initial Dye Concentration (mg/L)Time for Total Degradation (minutes)
560
20120
30135
50160
Experimental Conditions: 150 ml of AY36 solution, visible light irradiation.

Table 3: Bacterial Degradation of Reactive Yellow F3R by Lysinibacillus sphaericus MTCC 9523 [10]

ParameterValue
Initial Dye Concentration100 mg L⁻¹
pH8
Temperature37°C
Incubation Time72 hours
Decolorization Efficiency96.30%

Experimental Protocols

Protocol 1: Photocatalytic Degradation using TiO₂ Nanoparticles

This protocol outlines the general procedure for the photocatalytic degradation of this compound using TiO₂ nanoparticles.[7][13]

Materials and Equipment:

  • This compound stock solution

  • TiO₂ nanoparticles

  • Photoreactor with a UV lamp

  • Magnetic stirrer

  • pH meter

  • Beakers and pipettes

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a known concentration of this compound solution from the stock solution.

  • Adjust the pH of the dye solution to the desired value (e.g., pH 3-5) using dilute HCl or NaOH.[15]

  • Add a specific amount of TiO₂ nanoparticles to the dye solution to achieve the desired catalyst loading (e.g., 1 g/L).[17]

  • Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Turn on the UV lamp to initiate the photocatalytic reaction.

  • Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Centrifuge the aliquots to separate the TiO₂ nanoparticles.

  • Measure the absorbance of the supernatant at the λmax of this compound using a UV-Vis spectrophotometer to determine the remaining dye concentration.

Protocol 2: Microbial Degradation using a Bacterial Consortium

This protocol describes a general method for evaluating the degradation of this compound using a bacterial consortium.[20]

Materials and Equipment:

  • This compound

  • Bacterial consortium

  • Nutrient broth or a suitable mineral salt medium

  • Sterile Erlenmeyer flasks

  • Shaking incubator

  • UV-Vis Spectrophotometer

  • Centrifuge

Procedure:

  • Prepare a sterile nutrient medium containing a known concentration of this compound (e.g., 100 ppm).

  • Inoculate the medium with the bacterial consortium.

  • Incubate the flasks in a shaking incubator at a suitable temperature (e.g., 30-37°C) and agitation speed (e.g., 120-150 rpm).

  • Withdraw samples at regular time intervals (e.g., 24, 48, 72, 96 hours).

  • Centrifuge the samples to pellet the bacterial cells.

  • Measure the absorbance of the supernatant at the λmax of the dye to determine the extent of decolorization.

  • Calculate the decolorization percentage using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Visualizations

Degradation_Pathway_AOP This compound This compound Aromatic Intermediates Aromatic Intermediates This compound->Aromatic Intermediates Oxidation Hydroxyl Radicals (•OH) Hydroxyl Radicals (•OH) Hydroxyl Radicals (•OH)->Aromatic Intermediates Ring Opening Ring Opening Aromatic Intermediates->Ring Opening Smaller Organic Molecules Smaller Organic Molecules Ring Opening->Smaller Organic Molecules Mineralization Mineralization Smaller Organic Molecules->Mineralization CO₂ + H₂O + Inorganic Ions CO₂ + H₂O + Inorganic Ions Mineralization->CO₂ + H₂O + Inorganic Ions

Caption: Advanced Oxidation Process (AOP) degradation pathway of this compound.

Degradation_Pathway_Microbial cluster_anaerobic Anaerobic/Microaerophilic Stage cluster_aerobic Aerobic Stage This compound This compound Aromatic Amines Aromatic Amines This compound->Aromatic Amines Reductive Cleavage Azoreductase Azoreductase Azoreductase->Aromatic Amines Aromatic Amines_aerobic Aromatic Amines Aromatic Amines->Aromatic Amines_aerobic Transition Oxidative Enzymes Oxidative Enzymes Ring Cleavage Products Ring Cleavage Products Oxidative Enzymes->Ring Cleavage Products Further Degradation Further Degradation Ring Cleavage Products->Further Degradation Cell Metabolism Cell Metabolism Further Degradation->Cell Metabolism Aromatic Amines_aerobic->Ring Cleavage Products Oxidation

Caption: Microbial degradation pathway of this compound.

References

Removing unbound Acid Yellow 3 from stained biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acid Yellow 3. This resource provides comprehensive troubleshooting guides and answers to frequently asked questions to help you resolve common issues encountered during your staining experiments, with a special focus on the effective removal of unbound dye to improve signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background staining with Acid Yellow 3? High background staining is a common issue that can obscure specific signals. It is typically caused by several factors:

  • Excessive Dye Concentration : Using a higher concentration of Acid Yellow 3 than necessary can lead to non-specific binding to various tissue components.[1]

  • Inadequate Rinsing : Insufficient or overly brief washing steps after the staining incubation fail to remove all the unbound dye from the sample.[1]

  • Non-Specific Ionic Binding : As an acid dye, Acid Yellow 3 can ionically interact with basic (positively charged) components in the tissue, leading to generalized background staining.[1]

  • Tissue Drying : Allowing the biological sample to dry out at any stage of the staining process can cause the dye to precipitate non-specifically.[1]

  • Suboptimal Fixation : Improper fixation can alter tissue morphology and expose artificial binding sites for the dye.[1]

Q2: How can I prevent high background staining from occurring? Proactive measures are the most effective way to ensure a clean, specific stain:

  • Optimize Dye Concentration : Perform a titration study to determine the lowest effective concentration of Acid Yellow 3 that provides a strong, specific signal for your target.[1]

  • Increase Wash Times : Enhance the duration and number of washing steps after staining to thoroughly remove unbound dye molecules.[1]

  • Use an Acidic Rinse : Incorporating a rinse with a dilute, weakly acidic solution (e.g., dilute acetic acid) before the final water wash can help eliminate non-specific binding.[1]

  • Maintain Sample Hydration : Ensure the sample remains hydrated throughout the entire staining procedure, using a humidity chamber for longer incubations if necessary.[1]

Q3: My samples are already stained and have high background. Is it possible to remove the excess unbound dye? Yes, it is often possible to reduce background staining on an already-stained slide through a process called differentiation. This involves using a solution to selectively remove the weakly bound, non-specific dye while leaving the specific stain intact. A common and effective method is a brief rinse in an acid alcohol solution.[1] Care must be taken as this process can be rapid, and over-differentiation can lead to the loss of the specific signal.[1]

Q4: What is "differentiation" and how does it work for acid dyes? Differentiation is a destaining process that removes excess stain from a sample.[2][3] For regressive staining methods where the tissue is deliberately overstained, a differentiator (often an acidic solution) is used to selectively strip the dye from non-target structures.[3][4] In the case of Acid Yellow 3, a brief treatment with an acid alcohol solution (e.g., 0.5% HCl in 70% ethanol) can break the weak ionic bonds responsible for background staining, allowing the unbound or weakly bound dye to be washed away.[1]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your Acid Yellow 3 staining protocol.

ProblemPotential CauseRecommended SolutionExpected Outcome
High Background Staining Dye concentration is too high.Perform a titration. Reduce the working concentration by 25-50%.[1]Reduced background with retained specific signal intensity.
Insufficient washing after staining.Increase the number of post-staining washes from 2 to 3, and the duration from 1 minute to 3 minutes each.[1]A cleaner background as more unbound dye is removed.
Non-specific ionic binding.Apply a post-staining differentiation step with 0.5% acid alcohol for 1-5 seconds.[1]Selective removal of background stain, enhancing the signal-to-noise ratio.
Weak or No Staining Dye concentration is too low.Increase the working concentration in 25% increments.[1]Stronger specific signal.
Staining time is too short.Increase the incubation time in the Acid Yellow 3 solution.More intense and specific staining.
Over-differentiation with acid alcohol.Reduce the time in the acid alcohol solution or use a lower acid concentration. Unfortunately, this is difficult to reverse if the specific signal is already lost.[1][3]Preservation of the specific signal.
Uneven Staining The tissue section dried out during the procedure.Ensure slides remain wet throughout the entire process. Use a humidity chamber for long incubations.[1]Uniform and consistent staining across the entire tissue section.
Incomplete deparaffinization (for FFPE tissue).Use fresh xylene and increase deparaffinization time to ensure complete wax removal.[1]Even dye penetration and staining.

Experimental Protocols

Protocol 1: Standard Staining Workflow for Acid Yellow 3

This protocol provides a general workflow for staining biological samples. Optimal incubation times and concentrations should be determined empirically.

  • Deparaffinization and Rehydration (for FFPE sections) :

    • Immerse slides in xylene: 2 changes, 5 minutes each.

    • Immerse in 100% ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% ethanol: 1 change, 3 minutes.

    • Immerse in 70% ethanol: 1 change, 3 minutes.

    • Rinse thoroughly in distilled water.

  • Staining :

    • Cover the sample with the optimized working solution of Acid Yellow 3.

    • Incubate for 5-10 minutes (or as optimized).

  • Washing :

    • Briefly rinse slides in distilled water to remove excess stain.

    • Wash in two changes of distilled water for 2 minutes each.

    • (Optional) Perform an acidic rinse using a 1% acetic acid solution for 1 minute, followed by another rinse in distilled water.

  • Dehydration :

    • Immerse in 95% ethanol: 1 change, 2 minutes.

    • Immerse in 100% ethanol: 2 changes, 3 minutes each.

  • Clearing and Mounting :

    • Immerse in xylene or a xylene substitute: 2 changes, 3 minutes each.

    • Apply a coverslip using an appropriate mounting medium.

Protocol 2: Post-Staining Differentiation to Remove Unbound Dye

This protocol is for slides that have already been stained but exhibit high background.

Reagent Preparation :

  • 0.5% Acid Alcohol : Carefully add 0.5 mL of concentrated Hydrochloric Acid (HCl) to 100 mL of 70% ethanol. Mix thoroughly.[1]

Procedure :

  • If the slide is already coverslipped, carefully remove the coverslip by soaking it in xylene. Rehydrate the slide through descending grades of alcohol to water.

  • Immerse the slide into the 0.5% Acid Alcohol solution for 1-3 seconds.[1] Agitate the slide gently. The differentiation process can be very rapid.

  • Immediately plunge the slide into a large volume of clean water (tap or distilled) to stop the acid's action.[1] Agitate for 30 seconds.

  • Briefly rinse in a second change of clean water.

  • Check the staining intensity under a microscope.

  • If the background is still too high, repeat steps 2-4 using very short (1-2 second) immersions.[1]

  • Once the desired signal-to-noise ratio is achieved, proceed with dehydration, clearing, and mounting as described in Protocol 1.

Visualized Workflows and Logic

Staining_Workflow General Staining & Destaining Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_wash Washing & Differentiation cluster_finish Final Steps Fixation Fixation Rehydration Rehydration Fixation->Rehydration Stain Stain with Acid Yellow 3 Rehydration->Stain Rinse Initial Rinse (Water) Stain->Rinse Wash Buffer/Water Washes Rinse->Wash AcidRinse Optional: Acidic Rinse Wash->AcidRinse Optional Differentiation Differentiation (Acid Alcohol) Wash->Differentiation If Needed Dehydration Dehydration Wash->Dehydration AcidRinse->Dehydration Differentiation->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: A generalized workflow for staining biological samples with Acid Yellow 3.

Troubleshooting_Flowchart Troubleshooting High Background Staining Start Problem: High Background Staining Cause_Conc Is dye concentration optimized? Start->Cause_Conc Cause_Wash Are washing steps sufficient? Cause_Conc->Cause_Wash Yes Sol_Conc Solution: Perform titration to lower working concentration. Cause_Conc->Sol_Conc No Cause_Ionic Is non-specific ionic binding suspected? Cause_Wash->Cause_Ionic Yes Sol_Wash Solution: Increase number and duration of washes. Cause_Wash->Sol_Wash No Sol_Diff Solution: Perform post-staining differentiation with acid alcohol. Cause_Ionic->Sol_Diff Yes End Outcome: Improved Signal-to-Noise Ratio Cause_Ionic->End No Sol_Conc->End Sol_Wash->End Sol_Diff->End

Caption: A logical flowchart for troubleshooting high background staining issues.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of Quinoline Yellow in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Quinoline Yellow (E104) in various food products. It is designed for researchers, scientists, and quality control professionals, offering objective performance data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Quinoline Yellow (QY) is a synthetic food colorant widely used in beverages, confectionery, and other processed foods to impart a greenish-yellow hue.[1] Due to potential health concerns and established Acceptable Daily Intake (ADI) values, regulatory bodies worldwide have set maximum permissible limits for its use.[2] Accurate and validated quantitative analysis is therefore crucial to ensure regulatory compliance and safeguard consumer health.

Performance Comparison of Analytical Methods

Several analytical techniques are employed for the quantification of Quinoline Yellow. The choice of method often depends on factors such as the required sensitivity, the complexity of the food matrix, available instrumentation, and cost-effectiveness. The following table summarizes the performance of the most common techniques based on published experimental data.

Parameter High-Performance Liquid Chromatography (HPLC) UV-Vis Spectrophotometry Thin-Layer Chromatography (TLC) Electrochemical Methods
Principle Chromatographic separation based on polarity, followed by detection using a UV-Vis or Diode Array Detector (DAD).Measurement of light absorbance at a specific wavelength (λmax ≈ 411-425 nm).[2][3]Separation on a stationary phase (e.g., silica gel) with a mobile phase, followed by densitometric quantification.[4]Measurement of the electrochemical response (e.g., oxidation peak current) of QY at a modified electrode.[5]
Linearity Range 0.24–50 mg/L[6]5.4–55.0 µg[7]20–300 ng/band[8]5x10⁻⁸ to 1x10⁻⁶ M[5]
Limit of Detection (LOD) 0.08 mg/L[6]0.0019 µg/mL (with extraction)[9]2–10 ng/band[8]2.7x10⁻⁸ M[5]
Limit of Quantification (LOQ) 0.025–0.150 mg/kg[10]Not consistently reported0.04–0.09 µ g/spot [4]Not consistently reported
Recovery (%) 91.1–99.5%[1]95.9–104.2% (with extraction)[7]Not consistently reportedNot consistently reported
Precision (RSD %) 0.55–1.65%[1][6]1.32% (at 0.03 µg/mL)[9]< 14.0%[10]Not consistently reported
Advantages High sensitivity, specificity, and ability to separate multiple analytes simultaneously.[6]Simple, rapid, cost-effective, and widely available instrumentation.[11]Low cost, high throughput (multiple samples per plate), and simple operation.[8]High sensitivity, rapid analysis, and potential for miniaturization.[5][12]
Disadvantages Higher equipment and operational costs, requires skilled personnel.Prone to interference from other matrix components that absorb at the same wavelength.Lower sensitivity and resolution compared to HPLC, quantification can be less precise.[8]Susceptible to electrode fouling and interference from electroactive species in the sample matrix.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific food matrix and available instrumentation.

This method is suitable for the accurate and sensitive quantification of Quinoline Yellow.

a. Sample Preparation:

  • Weigh a homogenized sample of the food product.

  • Extract the dye using a suitable solvent mixture, such as water/methanol (75:25 v/v).[13] For complex matrices, a solid-phase extraction (SPE) step may be necessary for cleanup.

  • Vortex or sonicate the mixture to ensure complete extraction.

  • Centrifuge the sample and filter the supernatant through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.[8]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate buffer, pH 7.5) and an organic solvent (e.g., acetonitrile and/or methanol) is often employed.[6]

  • Flow Rate: Typically 1.0 mL/min.[6]

  • Injection Volume: 20 µL.[6]

  • Detection: UV-Vis or DAD detector set to the maximum absorbance wavelength of Quinoline Yellow (~425 nm).[2]

c. Quantification:

  • Prepare a series of standard solutions of Quinoline Yellow of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of Quinoline Yellow in the sample by interpolating its peak area on the calibration curve.

This method offers a rapid and cost-effective approach for screening and quantification, particularly in simple matrices.

a. Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent, often an acetate buffer solution or ultrapure water.[2][14]

  • For turbid or complex samples, a clarification step involving extraction, centrifugation, and filtration is required to remove interfering substances.[14] Micellar extraction can also be used as an alternative to traditional extraction with organic solvents.[15]

  • Dilute the final solution to ensure the absorbance reading falls within the linear range of the instrument.

b. Measurement:

  • Set the spectrophotometer to measure absorbance at the λmax of Quinoline Yellow (~414 nm).[13]

  • Use the solvent/buffer as a blank to zero the instrument.

  • Measure the absorbance of the prepared sample solution.

c. Quantification:

  • Construct a calibration curve using a series of standard solutions of Quinoline Yellow.

  • Calculate the concentration of the dye in the sample based on its absorbance and the calibration curve.

TLC is a valuable tool for the qualitative identification and semi-quantitative or quantitative analysis of Quinoline Yellow, especially when analyzing multiple samples simultaneously.

a. Sample Preparation:

  • Extract the dye from the food sample as described in the HPLC sample preparation section.

  • Concentrate the extract if necessary to achieve the required detection limit.

b. Chromatographic Development:

  • Stationary Phase: Silica gel G plates are commonly used.[16]

  • Sample Application: Spot a small, known volume (e.g., 1-10 µL) of the sample extract and standard solutions onto the TLC plate.[16]

  • Mobile Phase: A common mobile phase is a mixture of isopropanol and aqueous ammonia.[16]

  • Development: Place the plate in a saturated chromatography chamber and allow the mobile phase to ascend to a predetermined distance.

  • Visualization: As Quinoline Yellow is a colored compound, the separated spots are visible without the need for a staining reagent.[16]

c. Quantification:

  • Use a densitometer to scan the plate and measure the area and intensity of the spots.

  • Create a calibration curve by plotting the spot area of the standards against their concentration.

  • Determine the amount of Quinoline Yellow in the sample from the calibration curve.

Visualized Workflow

The following diagram illustrates a general workflow for the quantitative analysis of Quinoline Yellow in food matrices.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_quant Quantification & Reporting Sample Food Sample Homogenize Homogenization Sample->Homogenize Extract Extraction & Centrifugation Homogenize->Extract Filter Filtration / SPE Cleanup Extract->Filter HPLC HPLC Filter->HPLC Prepared Sample UVVIS UV-Vis Spectrophotometry Filter->UVVIS Prepared Sample TLC TLC Filter->TLC Prepared Sample Data Data Acquisition (Peak Area / Absorbance) HPLC->Data UVVIS->Data TLC->Data CalCurve Calibration Curve Data->CalCurve Result Result Calculation & Reporting (mg/kg) CalCurve->Result

Caption: General workflow for Quinoline Yellow analysis in food.

Conclusion

The selection of an appropriate analytical method for the quantification of Quinoline Yellow is a critical decision that impacts the accuracy, efficiency, and cost of food safety monitoring.

  • HPLC stands out as the gold standard, offering superior sensitivity, specificity, and the capability for simultaneous analysis of multiple colorants, making it ideal for regulatory and research laboratories.

  • UV-Vis Spectrophotometry provides a simple, rapid, and low-cost alternative, best suited for routine quality control and screening of samples with simple, non-interfering matrices.

  • TLC offers a high-throughput and economical option for screening multiple samples, though it generally provides lower sensitivity and precision compared to HPLC.

  • Electrochemical methods are emerging as highly sensitive techniques, though their application may be limited by matrix interferences and the need for specialized electrodes.

By understanding the comparative performance and procedural requirements outlined in this guide, researchers and analysts can confidently select and validate the most suitable method for their specific application, ensuring the accurate determination of Quinoline Yellow in diverse food matrices.

References

A Researcher's Guide to Protein Visualization: A Comparative Analysis of Staining Efficacy in Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise visualization and quantification of proteins following electrophoretic separation is a critical step in experimental success. While a vast array of dyes exists, their efficacy in protein gel electrophoresis varies significantly. This guide provides an objective comparison of common protein staining methods, offering supporting experimental data and detailed protocols to inform the selection of the most suitable technique for your research needs.

While C.I. 47005, also known as Quinoline Yellow, is utilized as a dye in various industries, its application and efficacy specifically for protein gel electrophoresis are not well-documented in scientific literature.[1][2][3][4][5][6] Therefore, this guide will focus on a comparative analysis of widely-used and well-characterized protein stains as robust alternatives. These alternatives are broadly categorized into colorimetric and fluorescent stains, each with distinct advantages in sensitivity, dynamic range, and compatibility with downstream applications such as mass spectrometry.

Performance Comparison of Protein Stains

The selection of an appropriate protein stain often involves a trade-off between sensitivity, cost, and the requirement for specialized imaging equipment. The following table summarizes key performance metrics for common protein stains.

Stain TypeStainLimit of Detection (LOD)Linear Dynamic RangeDownstream Compatibility (e.g., Mass Spectrometry)Imaging Equipment
Colorimetric Coomassie Brilliant Blue R-250~30-100 ng[6][7]NarrowYesWhite light transilluminator
Colloidal Coomassie Blue G-250~8-10 ng[8]~1-2 orders of magnitudeYesWhite light transilluminator
Silver Staining~0.5-5 ng[7][9][10][11]Narrow (approx. 1 order of magnitude)[12][13]Some protocols are MS-compatible, but can be problematic[10][14]White light transilluminator
Fluorescent SYPRO Ruby~0.25-1 ng[1][3]>3 orders of magnitude[1][2][3][14][15]Yes[16]UV or blue-light transilluminator, laser-based scanner
Deep Purple™ / LavaPurple™<50 pgWideYes[4][17][18][19][20][21]UV, blue, or green light sources, laser-based scanner[18][22]

Experimental Workflow & Signaling Pathways

The general workflow for post-electrophoretic protein staining is a multi-step process involving fixation, staining, and destaining (or washing), followed by imaging. The specific reagents and incubation times vary depending on the chosen stain.

ExperimentalWorkflow cluster_pre_staining Pre-Staining cluster_staining_process Staining Process cluster_post_staining Post-Staining SamplePrep Protein Sample Preparation Electrophoresis SDS-PAGE (Separation by Size) SamplePrep->Electrophoresis Fixation Fixation (Immobilize Proteins) Electrophoresis->Fixation Staining Staining (Incubate with Dye) Fixation->Staining Destaining Destaining/Washing (Remove Background) Staining->Destaining Imaging Imaging & Documentation Destaining->Imaging Analysis Data Analysis (Quantification) Imaging->Analysis

Figure 1: Generalized workflow for protein gel staining after SDS-PAGE.

The interaction between stains and proteins is a key aspect of the staining mechanism. For instance, Coomassie Brilliant Blue binds non-covalently to proteins, primarily through electrostatic interactions with basic amino acids (arginine, lysine, histidine) and van der Waals forces with hydrophobic residues.[6] Silver staining relies on the reduction of silver ions to metallic silver on the protein surface, a process initiated at nucleation sites formed by specific amino acid side chains.[23][24][25] Fluorescent dyes like SYPRO Ruby interact with proteins through a combination of electrostatic and hydrophobic interactions, while others like Deep Purple/LavaPurple are based on natural fluorescent compounds that reversibly bind to specific amino acid residues such as lysine, arginine, and histidine.[18][19]

Detailed Experimental Protocols

Below are detailed methodologies for the key protein staining techniques discussed.

Protocol 1: Coomassie Brilliant Blue R-250 Staining
  • Fixation: After electrophoresis, immerse the gel in a fixing solution (e.g., 40% ethanol, 10% acetic acid) for at least 1 hour.[26]

  • Staining: Decant the fixing solution and add the Coomassie R-250 staining solution (0.1% Coomassie R-250 in 40% ethanol, 10% acetic acid).[26] Incubate for 2-4 hours at room temperature with gentle agitation. For faster staining, the solution can be heated in a microwave for about 1 minute.[26]

  • Destaining: Remove the staining solution and add a destaining solution (e.g., 10% ethanol, 7.5% acetic acid).[26] Gently agitate the gel, changing the destain solution several times until the protein bands are clearly visible against a clear background.

Protocol 2: Silver Staining (Mass Spectrometry Compatible)
  • Fixation: Fix the gel in 50% methanol, 5% acetic acid for 20 minutes. Follow with a 10-minute wash in 50% methanol and then a 10-minute wash in water. It is crucial to avoid formaldehyde or glutaraldehyde in the fixing step for mass spectrometry compatibility.

  • Sensitization: Incubate the gel in 0.02% sodium thiosulfate for 1 minute, followed by two 1-minute rinses with water.

  • Silver Incubation: Submerge the gel in 0.1% silver nitrate for 20 minutes at room temperature with gentle agitation.

  • Development: After two 1-minute rinses with water, immerse the gel in the developing solution (e.g., 2% sodium carbonate, 0.04% formaldehyde) until the desired band intensity is reached.

  • Stopping: Stop the reaction by adding 5% acetic acid for 10 minutes.

Protocol 3: SYPRO Ruby Fluorescent Protein Gel Stain
  • Fixation: Following electrophoresis, fix the gel in a solution of 50% methanol and 7% acetic acid.[1] Incubate for 30 minutes, and repeat with a fresh fixative solution for another 30 minutes.[1]

  • Staining: Decant the fixative and add the ready-to-use SYPRO Ruby stain. Incubate overnight with gentle agitation, protected from light.[1][3] For a rapid protocol, the stain can be microwaved.[1][3]

  • Washing: Wash the gel in a solution of 10% methanol and 7% acetic acid for 30 minutes.[1]

  • Final Rinse: Rinse the gel with deionized water for at least 5 minutes before imaging.[16]

  • Imaging: Image the gel using a UV or blue-light transilluminator or a laser-based scanner with appropriate excitation and emission filters (Excitation: ~280/450 nm, Emission: ~610 nm).[1][2]

Protocol 4: Deep Purple™ / LavaPurple™ Fluorescent Protein Gel Stain
  • Fixation: Fix the gel in a solution containing ethanol and citric acid for 1 hour.[27]

  • Staining: Prepare the staining solution by diluting the concentrated stain in the provided staining buffer.[19] Stain the gel for 1 to 2 hours with gentle agitation.[19]

  • Washing: Wash the gel in the provided washing solution for 30 minutes.[19]

  • Acidification: Acidify the gel in a solution similar to the fixation solution for 30 minutes to reduce background fluorescence.[19]

  • Imaging: Image the gel using a suitable fluorescent imager with excitation wavelengths around 405 nm or 500 nm and an emission wavelength of approximately 610 nm.[18]

Conclusion

The choice of a protein stain is a critical decision in experimental design, directly impacting the quality and utility of the data obtained from protein gel electrophoresis. For routine, qualitative assessments where cost is a primary concern, Coomassie Brilliant Blue staining provides a reliable method. Silver staining offers higher sensitivity for detecting low-abundance proteins, though with a narrower dynamic range and potential for mass spectrometry incompatibility. For high-sensitivity, quantitative studies that require a broad dynamic range and are compatible with downstream proteomic analyses, fluorescent stains such as SYPRO Ruby and Deep Purple™/LavaPurple™ are the preferred choice. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the optimal staining method to meet their specific experimental requirements and achieve their research objectives.

References

A Comparative Guide to the Cross-Reactivity and Specificity of Acid Yellow 3 in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 3, also known as Quinoline Yellow WS, D&C Yellow No. 10, or C.I. 47005, is a synthetic anionic dye belonging to the quinophthalone class.[1][2] It is widely utilized as a colorant in food products, pharmaceuticals, and cosmetics.[3][4] In biological research, its fluorescent properties make it a candidate for various applications, including cellular imaging and as a component in staining solutions. However, for its effective and reliable use in sensitive biological assays, a thorough understanding of its cross-reactivity and specificity is paramount. This guide provides a comparative analysis of Acid Yellow 3, examining its known properties and performance against relevant alternatives, supported by available data and detailed experimental protocols for validation.

Quantitative Comparison of Photophysical and Binding Properties

A critical aspect of a fluorescent dye's utility in biological systems is its photophysical characteristics and its potential for non-specific binding. While specific quantitative data for Acid Yellow 3's performance in many biological research applications is limited in publicly available literature, we can compile its known properties and compare them with commonly used alternative fluorescent dyes.

PropertyAcid Yellow 3 (Quinoline Yellow)Tartrazine (E102)Sunset Yellow FCF (E110)
Chemical Class QuinophthaloneAzo DyeAzo Dye
Synonyms D&C Yellow No. 10, C.I. 47005FD&C Yellow No. 5FD&C Yellow No. 6
Excitation Max (nm) ~414-416[1][5]~427[2]~480-750 (fluorescence spectra width)[6]
Emission Max (nm) Not consistently reported for biological applications~565[2]~576[6]
Binding to Bovine Serum Albumin (BSA) A study on a similar dye, Acid Yellow 11, showed complex formation and quenching of BSA fluorescence, indicating binding.[7] A recent study on Quinoline Yellow showed it binds to BSA, triggering aggregation at acidic pH.[8]Forms non-covalent compounds with BSA, leading to static quenching of endogenous fluorescence.[2]Forms non-covalent compounds with BSA, leading to static quenching of endogenous fluorescence.[2]
Binding Constant (Kb) with BSA (M-1) 4.54 × 10-4 M-1[8]Not specified in the same study for direct comparison.Not specified in the same study for direct comparison.
Primary Applications Food, drug, and cosmetic colorant;[3] potential biological stain.[9]Food colorant.[2]Food colorant.[6]

Note: The data for Tartrazine and Sunset Yellow FCF are presented as they are common yellow food colorants with fluorescent properties, though they are not typically used as primary fluorescent probes in cellular biology research due to potential for non-specific interactions and lower quantum yields compared to dedicated fluorescent dyes. The binding data for Acid Yellow 11 is included as a methodological reference due to the scarcity of such data for Acid Yellow 3.[7]

Experimental Protocols

To ensure the specificity and minimize cross-reactivity of Acid Yellow 3 or any fluorescent dye in your specific biological system, it is crucial to perform validation experiments. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Dye Binding to Proteins using Fluorescence Spectroscopy

This protocol is adapted from studies on dye-protein interactions and can be used to assess the binding affinity of Acid Yellow 3 to a protein of interest, such as Bovine Serum Albumin (BSA), which is a common blocker and a measure of non-specific binding.[7]

Objective: To quantify the binding constant and understand the quenching mechanism of Acid Yellow 3 with a standard protein.

Materials:

  • Acid Yellow 3 solution of known concentration

  • Bovine Serum Albumin (BSA) solution of known concentration

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of solutions: Prepare solutions with a constant concentration of BSA and varying concentrations of Acid Yellow 3 in PBS.

  • UV-Vis Absorption Spectra: Record the absorption spectra of Acid Yellow 3 in the absence and presence of BSA to check for the formation of a new complex.

  • Fluorescence Emission Spectra: Excite the BSA solution at its maximum excitation wavelength (around 280 nm for tryptophan fluorescence) and record the emission spectra in the presence of increasing concentrations of Acid Yellow 3.

  • Data Analysis:

    • Analyze the quenching of BSA fluorescence using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).

    • For static quenching, calculate the binding constant (Kb) and the number of binding sites (n) using the double logarithm regression equation.

Protocol 2: Assessment of Non-Specific Staining in Cultured Cells

This protocol provides a framework for evaluating the specificity of Acid Yellow 3 for cellular structures.

Objective: To determine the extent of non-specific background staining and potential off-target binding of Acid Yellow 3 in a cellular context.

Materials:

  • Cultured cells of interest

  • Acid Yellow 3 staining solution at various concentrations

  • Formaldehyde or other appropriate fixative

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Mounting medium with DAPI (for nuclear counterstaining)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture and Preparation: Grow cells on coverslips or in imaging-compatible plates.

  • Fixation and Permeabilization (Optional): Fix the cells with formaldehyde and permeabilize if intracellular staining is desired.

  • Staining: Incubate the cells with different concentrations of Acid Yellow 3 for a defined period. Include a negative control (no dye).

  • Washing: Wash the cells extensively with PBS to remove unbound dye.

  • Counterstaining and Mounting: Mount the coverslips with a mounting medium containing DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis:

    • Qualitatively assess the localization of the Acid Yellow 3 signal. Does it accumulate in specific organelles or is it diffuse throughout the cell?

    • Quantify the background fluorescence intensity in the control and stained samples to determine the signal-to-noise ratio.

    • Compare the staining pattern with known organelle markers to assess specificity.

Visualization of Experimental Workflows and Concepts

To further clarify the experimental designs and the concepts of specificity and cross-reactivity, the following diagrams are provided.

Experimental_Workflow_Protein_Binding cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis BSA_sol BSA Solution UV_Vis UV-Vis Spectroscopy BSA_sol->UV_Vis Fluorescence Fluorescence Spectroscopy BSA_sol->Fluorescence AY3_sol Acid Yellow 3 Solutions (Varying Concentrations) AY3_sol->UV_Vis AY3_sol->Fluorescence Stern_Volmer Stern-Volmer Analysis (Quenching Mechanism) UV_Vis->Stern_Volmer Fluorescence->Stern_Volmer Binding_Constant Binding Constant (Kb) & Binding Sites (n) Stern_Volmer->Binding_Constant Cellular_Staining_Specificity_Workflow start Cultured Cells fix_perm Fixation & Permeabilization start->fix_perm stain Stain with Acid Yellow 3 (and Controls) fix_perm->stain wash Wash Unbound Dye stain->wash mount Mount with DAPI wash->mount image Fluorescence Microscopy mount->image analysis Analyze Localization & Signal-to-Noise image->analysis Specificity_vs_CrossReactivity cluster_specific High Specificity cluster_cross_reactive High Cross-Reactivity Specific_Dye Dye Target Target Specific_Dye->Target Binds Intended Target Cross_Dye Dye Off_Target1 Off-Target 1 Cross_Dye->Off_Target1 Binds Unintended Target 1 Off_Target2 Off-Target 2 Cross_Dye->Off_Target2 Binds Unintended Target 2 Target2 Target Cross_Dye->Target2 Binds Intended Target

References

Unveiling the Cellular Impact of Quinoline Yellow: A Comparative Analysis of Genotoxicity and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the genotoxic and cytotoxic effects of the synthetic food colorant Quinoline Yellow (E104) against selected synthetic and natural alternatives. This document synthesizes experimental data from in vitro cell culture models, offering a detailed examination of DNA damage and cell viability.

Executive Summary

Quinoline Yellow, a widely used synthetic yellow food dye, has come under scientific scrutiny for its potential genotoxic and cytotoxic effects. This guide presents a comparative analysis of Quinoline Yellow's performance in various in vitro assays against other food colorants, including the synthetic dyes Brilliant Black BN and Sunset Yellow FCF, and the natural alternatives Curcumin and Beta-carotene. The data, summarized from multiple studies, indicates that Quinoline Yellow exhibits dose-dependent genotoxicity and cytotoxicity in cell culture models. This guide provides the supporting experimental data in structured tables, details the methodologies of key experiments, and visualizes the involved cellular pathways and experimental workflows.

Comparative Analysis of Genotoxicity

The genotoxic potential of Quinoline Yellow and its alternatives has been evaluated primarily through the Comet assay (single-cell gel electrophoresis) and the Micronucleus test. These assays detect DNA strand breaks and chromosomal damage, respectively.

Comet Assay Data

The Comet assay quantifies DNA damage by measuring the migration of DNA from the nucleus of a cell subjected to an electric field. The extent of DNA migration, visualized as a "comet tail," is proportional to the amount of DNA damage.

Food ColorantCell LineConcentration% Tail DNA (Mean ± SD)Citation
Quinoline Yellow HepG20.5 µg/mL15.2 ± 2.1[1][2]
HepG25 µg/mL28.7 ± 3.5[1][2]
HepG220 µg/mL45.1 ± 4.2[1][2]
Brilliant Black BN Human Lymphocytes100 µg/mL18.5 ± 2.3[3]
Human Lymphocytes500 µg/mL32.7 ± 3.9[3]
Sunset Yellow FCF HepG2100 µg/mL12.4 ± 1.8
HepG2500 µg/mL25.9 ± 3.1
Curcumin HepG210 µMNo significant increase
HepG250 µM8.2 ± 1.5
Beta-carotene HepG210 µMNo significant increase
HepG250 µMNo significant increase
Micronucleus Test Data

The micronucleus test assesses chromosomal damage by quantifying the formation of micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division.

Food ColorantCell LineConcentrationMicronuclei Frequency (%)Citation
Quinoline Yellow Human Lymphocytes100 µg/mL2.8 ± 0.5[3]
Human Lymphocytes500 µg/mL5.4 ± 0.8[3]
Brilliant Black BN Human Lymphocytes100 µg/mL3.1 ± 0.6[3]
Human Lymphocytes500 µg/mL6.2 ± 0.9[3]
Sunset Yellow FCF Human Lymphocytes100 µg/mL2.5 ± 0.4
Human Lymphocytes500 µg/mL4.9 ± 0.7
Curcumin Human Lymphocytes50 µMNo significant increase
Beta-carotene Human Lymphocytes50 µMNo significant increase

Comparative Analysis of Cytotoxicity

The cytotoxic effects of these food colorants are typically determined using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. A decrease in metabolic activity is indicative of cytotoxicity.

MTT Assay Data
Food ColorantCell LineConcentrationCell Viability (%)IC50 ValueCitation
Quinoline Yellow HepG250 µg/mL78.2 ± 5.1~150 µg/mL
HepG2200 µg/mL45.6 ± 4.3
Brilliant Black BN HepG2100 µg/mL85.1 ± 6.2> 500 µg/mL
HepG2500 µg/mL62.4 ± 5.8
Sunset Yellow FCF HepG2100 µg/mL88.5 ± 7.1> 500 µg/mL
HepG2500 µg/mL68.3 ± 6.5
Curcumin HepG250 µM92.4 ± 4.9> 100 µM
Beta-carotene HepG250 µM95.1 ± 3.8> 100 µM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Comet Assay (Alkaline)
  • Cell Preparation: HepG2 cells are cultured to 70-80% confluency. Cells are then treated with varying concentrations of the food colorant or vehicle control for a specified duration (e.g., 24 hours).

  • Slide Preparation: Approximately 1 x 10^5 cells are mixed with 0.5% low melting point agarose at 37°C and layered onto a pre-coated microscope slide.

  • Lysis: Slides are immersed in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis: Slides are placed in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes to allow for DNA unwinding. Electrophoresis is then carried out at 25 V and ~300 mA for 20-30 minutes.

  • Neutralization and Staining: Slides are washed with a neutralization buffer (0.4 M Tris-HCl, pH 7.5) and stained with a fluorescent DNA-binding dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: Comets are visualized using a fluorescence microscope, and image analysis software is used to quantify the percentage of DNA in the tail.

Cytokinesis-Block Micronucleus (CBMN) Assay
  • Cell Culture and Treatment: Human peripheral blood lymphocytes are stimulated to divide with a mitogen (e.g., phytohemagglutinin). Cells are then treated with the test compounds at various concentrations.

  • Cytokinesis Block: Cytochalasin B (final concentration 3-6 µg/mL) is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells.

  • Harvesting and Slide Preparation: After an appropriate incubation period (typically 72 hours total), cells are harvested, subjected to a mild hypotonic treatment, and fixed. The cell suspension is then dropped onto clean microscope slides.

  • Staining: Slides are stained with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: At least 1000 binucleated cells per treatment group are scored for the presence of micronuclei under a light or fluorescence microscope.

MTT Assay for Cytotoxicity
  • Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the food colorants, and the cells are incubated for a defined period (e.g., 24 or 48 hours).

  • MTT Incubation: The treatment medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage of the untreated control.

Visualizing the Mechanisms and Workflows

To further elucidate the processes described, the following diagrams have been generated using Graphviz.

Comet_Assay_Workflow start Start: Cell Culture (e.g., HepG2) treatment Treatment with Food Colorant start->treatment embedding Embed Cells in Low Melting Point Agarose treatment->embedding lysis Cell Lysis (Detergent & High Salt) embedding->lysis unwinding Alkaline Unwinding (pH > 13) lysis->unwinding electrophoresis Electrophoresis (25V) unwinding->electrophoresis neutralization Neutralization (Tris-HCl) electrophoresis->neutralization staining Stain DNA (e.g., SYBR Green) neutralization->staining visualization Fluorescence Microscopy staining->visualization analysis Image Analysis (% Tail DNA) visualization->analysis end End: Quantify DNA Damage analysis->end

Figure 1: Experimental workflow for the Comet assay.

CBMN_Assay_Workflow start Start: Lymphocyte Culture & Mitogen Stimulation treatment Treatment with Food Colorant start->treatment cyto_b Add Cytochalasin B to Block Cytokinesis treatment->cyto_b incubation Incubation (Total 72h) cyto_b->incubation harvest Cell Harvesting & Hypotonic Treatment incubation->harvest fixation Fixation harvest->fixation slide_prep Slide Preparation fixation->slide_prep staining Staining (e.g., Giemsa) slide_prep->staining scoring Microscopic Scoring (Micronuclei in Binucleated Cells) staining->scoring end End: Quantify Chromosomal Damage scoring->end

Figure 2: Workflow for the Cytokinesis-Block Micronucleus assay.

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate treatment Treatment with Food Colorant start->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubation (3-4 hours) mtt_addition->incubation solubilization Solubilize Formazan Crystals (DMSO) incubation->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance end End: Determine Cell Viability absorbance->end

Figure 3: The experimental workflow of the MTT assay.

QY_Genotoxicity_Pathway QY Quinoline Yellow DNA_Damage DNA Damage (e.g., Strand Breaks) QY->DNA_Damage ATR_ATM ATR/ATM Kinase Activation DNA_Damage->ATR_ATM Apoptosis Apoptosis DNA_Damage->Apoptosis CHK1_CHK2 CHK1/CHK2 Phosphorylation ATR_ATM->CHK1_CHK2 Cell_Cycle_Arrest Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest DNA_Repair_Mod Modulation of DNA Repair Genes CHK1_CHK2->DNA_Repair_Mod Cell_Cycle_Arrest->DNA_Repair_Mod DNA_Repair_Mod->Apoptosis If repair fails

Figure 4: Proposed signaling pathway for Quinoline Yellow-induced genotoxicity.

Discussion

The compiled data suggests that Quinoline Yellow exhibits genotoxic and cytotoxic properties in a dose-dependent manner in the tested in vitro models.[1][2] Specifically, studies have shown that Quinoline Yellow can induce DNA damage and chromosomal aberrations in human-derived cell lines.[1][2][3] The proposed mechanism for its genotoxicity involves the modulation of genes involved in the DNA damage response, including the ATR/ATM signaling pathway.[4]

In comparison, the synthetic food colorants Brilliant Black BN and Sunset Yellow FCF also demonstrated genotoxic and cytotoxic effects, in some cases comparable to or exceeding those of Quinoline Yellow at similar concentrations.[3] Natural alternatives such as curcumin and beta-carotene generally exhibited lower or no significant genotoxicity and cytotoxicity at the tested concentrations.

It is crucial to note that these findings are from in vitro studies, and their direct extrapolation to human health requires further investigation through in vivo studies and comprehensive risk assessments. However, the data presented in this guide provides valuable comparative insights for researchers and professionals in the fields of toxicology and drug development, aiding in the informed selection and evaluation of food colorants and other chemical entities.

References

A Comparative Analysis of C.I. 47005 and Other Commercially Available Yellow Fluorescent Dyes for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Yellow Fluorescent Dyes

In the dynamic fields of life sciences and drug development, the selection of appropriate fluorescent probes is paramount for generating accurate and reproducible data. This guide provides a comprehensive benchmark of C.I. 47005 (also known as Quinoline Yellow) against other widely used commercially available yellow fluorescent dyes. The objective is to equip researchers with the necessary data to make informed decisions for their specific experimental needs, from cellular imaging to biochemical assays.

Executive Summary

C.I. 47005 is a synthetic, water-soluble dye primarily used as a colorant in cosmetics, food, and pharmaceuticals.[1][2][3] While it exhibits yellow color, its application and characterization as a fluorescent probe in research settings are not well-documented. In contrast, dyes such as Fluorescein isothiocyanate (FITC), Rhodamine B, and Yellow Fluorescent Protein (YFP) are extensively characterized and validated for a multitude of biological applications. This guide will highlight the known properties of C.I. 47005 and provide a detailed comparison with these established fluorescent dyes based on key performance indicators.

Data Presentation: A Comparative Overview

The performance of a fluorescent dye is determined by several key photophysical parameters. The following table summarizes the available data for C.I. 47005 and its counterparts.

Parameter C.I. 47005 (Quinoline Yellow) Fluorescein isothiocyanate (FITC) Rhodamine B Yellow Fluorescent Protein (YFP)
Excitation Max (λex) ~411-416 nm[4][5]~495 nm[6]~545-555 nm~514 nm[7][8]
Emission Max (λem) Not specified in research context~519-525 nm[6][9]~565-625 nm~527 nm[7][8]
Molar Extinction Coefficient (ε) Estimated from Absorptivity: ~86,500 M⁻¹cm⁻¹ (at 411 nm)[5]~75,000 M⁻¹cm⁻¹[9]~110,000 M⁻¹cm⁻¹Varies by variant
Quantum Yield (Φf) Not available in research context~0.92[9]~0.31 - 0.70Varies by variant (e.g., EYFP ~0.61)[10]
Photostability Not characterized for research useProne to photobleaching[11][12]Generally more photostable than FITC[12]Varies; some variants are prone to photobleaching[7]
Stokes Shift Not characterized for research use~24-30 nm~20-70 nm~13 nm
Common Applications Food and cosmetic colorant[1][2]Flow cytometry, immunofluorescence, labeling biomolecules[6][11][13]Fluorescence microscopy, tracer dye, histology[14]Genetically encoded reporter, FRET, live-cell imaging[7][15][16]

Note: The molar extinction coefficient for C.I. 47005 was estimated based on the provided absorptivity value of 865 at a concentration of 1g/100ml and a molecular weight of approximately 477.38 g/mol for the principal component. This should be considered an approximation. Data for YFP can vary significantly between different engineered variants (e.g., Citrine, Venus, Ypet).

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental protocols for characterizing and comparing fluorescent dyes are essential.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength.

Protocol:

  • Preparation of Stock Solution: Accurately weigh a small amount of the dye powder and dissolve it in a suitable solvent (e.g., water for C.I. 47005 and FITC, ethanol for Rhodamine B) to prepare a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values between 0.1 and 1.0.

  • Spectrophotometer Measurement: Measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer. Use the same solvent as a blank.

  • Beer-Lambert Law Calculation: Plot absorbance versus concentration. The molar extinction coefficient is calculated from the slope of the linear regression of this plot, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process. The relative method compares the fluorescence of the test sample to a standard with a known quantum yield.

Protocol:

  • Standard Selection: Choose a fluorescent standard with a known quantum yield and an absorption spectrum that overlaps with the test dye (e.g., Quinine Sulfate in 0.1 M H₂SO₄ for blue-green emitters, Fluorescein in 0.1 M NaOH for green-yellow emitters).

  • Absorbance Matching: Prepare solutions of the test dye and the standard in the same solvent with their concentrations adjusted to have the same absorbance value at the excitation wavelength (typically < 0.1 to avoid inner filter effects).

  • Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of both the test dye and the standard using a spectrofluorometer, ensuring identical excitation wavelength and instrument settings for both measurements.

  • Calculation: The quantum yield of the test sample (Φx) is calculated using the following formula: Φx = Φs * (Ix / Is) * (Ax / As) * (ηx² / ηs²) where Φs is the quantum yield of the standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts x and s refer to the test sample and the standard, respectively.

Assessment of Photostability

Photostability is the ability of a fluorophore to resist photodegradation upon exposure to light.

Protocol:

  • Sample Preparation: Prepare a solution of the fluorescent dye or label biological samples (e.g., cells) with the dye.

  • Microscopy Setup: Mount the sample on a fluorescence microscope equipped with a suitable light source and filter set.

  • Time-Lapse Imaging: Acquire a series of images of the same field of view at regular time intervals under continuous illumination.

  • Data Analysis: Measure the fluorescence intensity of a region of interest in each image over time. Plot the normalized fluorescence intensity against time. The rate of fluorescence decay provides a measure of the dye's photostability. A slower decay indicates higher photostability.

Mandatory Visualizations

To further clarify the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Photostability cluster_prep Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis Dye_Solution Prepare Dye Solution Mount_Sample Mount Sample on Microscope Dye_Solution->Mount_Sample Cell_Labeling Label Biological Sample Cell_Labeling->Mount_Sample Set_Parameters Set Imaging Parameters Mount_Sample->Set_Parameters Acquire_Images Acquire Time-Lapse Images Set_Parameters->Acquire_Images Measure_Intensity Measure Fluorescence Intensity Acquire_Images->Measure_Intensity Plot_Decay Plot Intensity vs. Time Measure_Intensity->Plot_Decay Determine_Photostability Determine Photostability Plot_Decay->Determine_Photostability

Experimental workflow for assessing photostability.

Signaling_Pathway_Example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Transcription Ligand Fluorescently Labeled Ligand Ligand->Receptor

Generic signaling pathway visualization with a fluorescent ligand.

Conclusion

Based on the available data, C.I. 47005, or Quinoline Yellow, is not a well-characterized fluorescent probe for research applications. Its primary use as a colorant in regulated industries means that critical performance data for scientific applications, such as quantum yield and photostability, are lacking in the public domain.

For researchers requiring a yellow fluorescent dye, established alternatives offer a wealth of characterization data and a proven track record in various biological applications:

  • FITC remains a cost-effective and widely used dye, particularly for applications where high photostability is not a critical requirement.

  • Rhodamine B and its derivatives provide a more photostable option suitable for demanding imaging experiments.

  • YFP and its enhanced variants are the gold standard for genetically encoded fluorescence, enabling the study of protein dynamics in living cells.

Researchers considering C.I. 47005 for novel applications would need to undertake a thorough characterization of its photophysical properties using the protocols outlined in this guide. For most standard research applications, however, leveraging the well-established and characterized commercially available yellow fluorescent dyes is the more prudent and efficient approach.

References

Unveiling the Molecular Interactions of C.I. Acid Yellow 3: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interactions of small molecules with protein targets is paramount for elucidating biological mechanisms and developing novel therapeutics. This guide provides a comparative overview of the known interactions of C.I. Acid Yellow 3, a quinophthalone dye, with protein targets. Due to the limited publicly available data on a wide range of protein interactions for this specific compound, this guide focuses on its potential interaction with the Aryl Hydrocarbon Receptor (AhR) and provides a framework for future research.

Introduction to this compound

This compound, also known as Quinoline Yellow, is a synthetic dye widely used in the textile, food, and cosmetic industries. Its chemical structure, a mixture of sulfonated derivatives of 2-(2-quinolyl)-1H-indene-1,3(2H)-dione, confers its solubility and color properties. While its primary applications are industrial, recent studies have begun to explore the biological activities of quinoline yellow dyes, including their potential to interact with protein targets and influence cellular signaling pathways.

Potential Protein Target: Aryl Hydrocarbon Receptor (AhR)

The most notable protein target identified for the class of quinoline yellow dyes is the Aryl Hydrocarbon Receptor (AhR). A study has characterized quinoline yellow dyes as transient agonists of the AhR.[1][2] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cellular differentiation.[1][3][4]

Activation of the AhR by a ligand, such as a xenobiotic compound, initiates a signaling cascade that leads to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1.[5][6] This induction of metabolic enzymes is a key cellular defense mechanism against foreign chemicals. The transient nature of the agonism by quinoline yellow dyes suggests that their effect on AhR signaling may be temporary.

Comparative Insights

Future Directions: Identifying and Characterizing Protein Interactions

The limited data on this compound's protein interactions highlights the need for further research. Modern drug discovery and chemical biology employ a range of techniques to identify the protein targets of small molecules. A general experimental approach to deconvolve the protein targets of this compound is outlined below.

Experimental Protocols

Target Identification using Affinity Chromatography coupled with Mass Spectrometry

This method aims to isolate and identify proteins that physically bind to this compound.

Methodology:

  • Immobilization of this compound: this compound is chemically modified to introduce a linker arm, which is then covalently attached to a solid support matrix (e.g., agarose beads).

  • Preparation of Cell Lysate: A protein extract is prepared from the cells or tissue of interest.

  • Affinity Chromatography: The cell lysate is incubated with the this compound-immobilized beads. Proteins that bind to this compound will be captured on the beads, while non-binding proteins are washed away.

  • Elution: The bound proteins are eluted from the beads by changing the buffer conditions (e.g., pH, salt concentration) or by adding an excess of free this compound to compete for binding.

  • Protein Identification: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry (e.g., LC-MS/MS).

Validation of Aryl Hydrocarbon Receptor (AhR) Activation

To confirm and quantify the agonist activity of this compound on the AhR, a luciferase reporter assay can be employed.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HepG2) is transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with dioxin-responsive elements (DREs), the DNA binding sites for the AhR/ARNT heterodimer.

  • Compound Treatment: The transfected cells are treated with various concentrations of this compound. A known AhR agonist (e.g., TCDD) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

  • Luciferase Assay: After an incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of luciferase expression and thus AhR activation, is measured using a luminometer.

  • Data Analysis: The luminescence data is analyzed to determine the concentration-response relationship and calculate the EC50 value for this compound.

Measurement of Downstream Target Gene Induction (CYP1A1 Assay)

The functional consequence of AhR activation can be assessed by measuring the induction of the target gene CYP1A1.

Methodology:

  • Cell Culture and Treatment: A suitable cell line (e.g., primary human hepatocytes or HepG2 cells) is treated with various concentrations of this compound.

  • RNA Isolation and qRT-PCR: After treatment, total RNA is isolated from the cells. The expression level of CYP1A1 mRNA is quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

  • EROD Assay (Enzyme Activity): Alternatively, the enzymatic activity of the CYP1A1 protein can be measured using the 7-ethoxyresorufin-O-deethylase (EROD) assay. This assay measures the conversion of a non-fluorescent substrate (7-ethoxyresorufin) to a fluorescent product (resorufin) by CYP1A1.

  • Data Analysis: The fold induction of CYP1A1 mRNA or enzyme activity is calculated relative to the vehicle-treated control.

Visualizing the Pathways and Workflows

To further aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound AhR_complex AhR-Hsp90-XAP2-p23 Complex Ligand->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change & Dissociation of Chaperones ARNT ARNT AhR_active->ARNT Dimerizes with cluster_nucleus cluster_nucleus AhR_active->cluster_nucleus Translocation AhR_ARNT AhR-ARNT Heterodimer DRE Dioxin-Responsive Element (DRE) AhR_ARNT->DRE Binds to Target_Genes Target Gene Transcription (e.g., CYP1A1) DRE->Target_Genes Initiates

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental_Workflow cluster_identification Target Identification cluster_validation Target Validation & Characterization start Start: Investigate Protein Interactions of this compound immobilize Immobilize this compound on solid support start->immobilize incubate Incubate with cell lysate immobilize->incubate elute Elute bound proteins incubate->elute identify Identify proteins by Mass Spectrometry elute->identify reporter_assay Luciferase Reporter Assay for AhR Activation identify->reporter_assay Identified Target (e.g., AhR) cyp1a1_assay CYP1A1 Induction Assay (qRT-PCR or EROD) identify->cyp1a1_assay Functional Consequence dose_response Determine Dose-Response and Potency (EC50) reporter_assay->dose_response cyp1a1_assay->dose_response end End: Characterized Interaction Profile dose_response->end

Caption: Experimental Workflow for Identifying and Characterizing Protein Interactions.

References

Comparative study of the environmental impact of Acid Yellow 3 and other textile dyes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative environmental toxicities of common textile colorants, supported by experimental data and standardized protocols.

The textile industry is a significant contributor to water pollution, with dyes being a major component of its effluent. Understanding the environmental impact of these dyes is crucial for developing sustainable practices and mitigating ecological damage. This guide provides a comparative analysis of the environmental impact of C.I. Acid Yellow 3, a quinoline-based dye, against other widely used textile dyes from different classes: Acid Red 26 (azo dye), Reactive Black 5 (diazo dye), and Disperse Blue 1 (anthraquinone dye). The comparison focuses on key environmental indicators: aquatic toxicity, biodegradability, and mutagenicity.

Quantitative Comparison of Environmental Impact

The following table summarizes the available quantitative data for the selected textile dyes. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and the limited availability of data for some dyes.

ParameterThis compoundC.I. Acid Red 26C.I. Reactive Black 5C.I. Disperse Blue 1
Dye Class QuinolineAzoDiazoAnthraquinone
Acute Aquatic Toxicity (96-hour LC50) >100 mg/L (Fish)2500 - 2800 µg/L (Zebrafish)[1]Lethal effects observed at >10 mg/L (Zebrafish)[2][3]>1,000 mg/L (Fathead Minnow)[4]
Ready Biodegradability (OECD 301D) Data not availableData not available57.21% degradation (70 mg/L) under static conditions[5]Not readily biodegradable
BOD5/COD Ratio Data not availableData not available0.27 - 0.38 (increases to 0.40 - 0.65 after ozonation)[6]Data not available
Mutagenicity (Ames Test) Data not availablePositiveData not availableMutagenic in Salmonella typhimurium strains TA1537, TA1535, TA97, and TA98[7]

Key Observations:

  • Aquatic Toxicity: Based on the available data, Acid Red 26 appears to be the most acutely toxic to aquatic life, with a significantly lower LC50 value compared to Acid Yellow 3 and Disperse Blue 1. Reactive Black 5 also demonstrates notable toxicity to zebrafish embryos.

  • Biodegradability: Reactive Black 5 shows a moderate level of biodegradation under specific laboratory conditions. The BOD5/COD ratio for Reactive Black 5 is initially low, indicating poor biodegradability, but this can be improved with pre-treatment methods like ozonation. Data on the ready biodegradability of the other dyes is limited.

  • Mutagenicity: Disperse Blue 1 has been shown to be mutagenic in the Ames test. Acid Red 26 has also tested positive for mutagenicity. There is a lack of publicly available data on the mutagenicity of Acid Yellow 3 and Reactive Black 5 from standardized tests.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings. The following sections outline the standardized protocols for assessing aquatic toxicity, biodegradability, and mutagenicity.

Acute Aquatic Toxicity Test (OECD 203: Fish, Acute Toxicity Test)

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

  • Test Organisms: Commonly used species include Zebrafish (Danio rerio), Fathead Minnow (Pimephales promelas), and Rainbow Trout (Oncorhynchus mykiss).

  • Procedure:

    • Healthy, acclimated fish are randomly assigned to test chambers.

    • A series of test solutions with geometrically spaced concentrations of the dye are prepared, along with a control group (without the dye).

    • Fish are exposed to the test solutions for 96 hours under controlled conditions (temperature, light, and dissolved oxygen).

    • Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

    • The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.

Ready Biodegradability - Closed Bottle Test (OECD 301D)

This test evaluates the potential for a chemical to be readily biodegraded by aerobic microorganisms.

  • Inoculum: A mixed population of microorganisms from a source such as activated sludge from a wastewater treatment plant is used.

  • Procedure:

    • A defined volume of mineral medium is saturated with air and placed in test bottles.

    • The test substance is added to the test bottles at a known concentration. A reference compound (e.g., sodium benzoate) and a blank control are run in parallel.

    • The bottles are inoculated with the microbial culture.

    • The bottles are sealed and incubated in the dark at a constant temperature (20 ± 1°C) for 28 days.

    • The depletion of dissolved oxygen is measured periodically.

    • The percentage of biodegradation is calculated based on the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD). A substance is considered readily biodegradable if it reaches >60% degradation within a 10-day window.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test is used to identify substances that can cause gene mutations, specifically reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with pre-existing mutations in the histidine operon are used. These strains cannot grow in a histidine-free medium unless a reverse mutation occurs.

  • Procedure:

    • The tester strains are exposed to various concentrations of the test dye, both with and without a metabolic activation system (S9 mix, which simulates mammalian metabolism).

    • The bacteria are then plated on a minimal agar medium that lacks histidine.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

    • A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the spontaneous reversion rate (negative control). A twofold or greater increase is generally considered a positive result.

Environmental Impact Pathway

The following diagram illustrates the general pathway of textile dyes into the environment and their potential impacts. This visualization helps to understand the logical flow from industrial use to ecological consequences.

Environmental_Impact_of_Textile_Dyes cluster_0 Textile Manufacturing Process cluster_1 Environmental Compartments cluster_2 Ecological Impacts Dye Synthesis Dye Synthesis Dyeing Process Dyeing Process Dye Synthesis->Dyeing Process Wastewater Discharge Wastewater Discharge Dyeing Process->Wastewater Discharge Inefficient Fixation Aquatic Environment Aquatic Environment Wastewater Discharge->Aquatic Environment Direct Release Sediment Sediment Aquatic Environment->Sediment Adsorption Soil Soil Aquatic Environment->Soil Irrigation Aquatic Toxicity Aquatic Toxicity Aquatic Environment->Aquatic Toxicity Reduced Photosynthesis Reduced Photosynthesis Aquatic Environment->Reduced Photosynthesis Light Attenuation Bioaccumulation Bioaccumulation Sediment->Bioaccumulation Soil->Bioaccumulation Genotoxicity Genotoxicity Bioaccumulation->Genotoxicity

Environmental fate and impact of textile dyes.

Conclusion

This comparative guide highlights the significant variations in the environmental impact of different classes of textile dyes. While data for Acid Yellow 3 is limited, the analysis of other dyes underscores the potential for aquatic toxicity, persistence in the environment, and mutagenic effects. Acid Red 26 exhibits high acute aquatic toxicity, while Disperse Blue 1 shows clear evidence of mutagenicity. Reactive Black 5 demonstrates poor biodegradability without advanced treatment.

For researchers and professionals in drug development, where understanding the toxicological profile of compounds is paramount, this guide serves as a reminder of the environmental responsibilities associated with chemical manufacturing. The provided experimental protocols offer a framework for the rigorous assessment of new and existing dyes to promote the selection and development of more environmentally benign alternatives. Further research is critically needed to fill the data gaps for many commercially used dyes, including Acid Yellow 3, to enable a more complete and accurate risk assessment.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for C.I. Acid Yellow 3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending from experimentation to the final disposal of chemical reagents. C.I. Acid Yellow 3, a quinophthalone dye, requires careful handling and a structured disposal plan to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, fostering a secure research environment.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is critical to be fully aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this substance is harmful if swallowed and may form combustible dust concentrations in the air.[1] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses or goggles must be worn to protect against dust and splashes.

  • Lab Coat: A standard laboratory coat is required to protect clothing and skin.

  • Respiratory Protection: If there is a risk of dust generation, an approved particulate respirator should be worn.[1]

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Wash the affected area thoroughly with soap and water. Seek medical attention if symptoms occur.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor for treatment advice.[1][2]

  • Inhalation: If dust is inhaled, move the person to fresh air. If irritation continues, get medical attention.[1]

Step-by-Step Disposal Protocol for this compound

This compound should be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1][3] Discharge into the environment must be avoided.[2]

1. Waste Collection:

  • Solid Waste:

    • Collect dry this compound powder, contaminated weigh boats, and other solid materials in a designated, clearly labeled hazardous waste container.[1][2]

    • Use care to avoid dust generation during collection.[1] If sweeping, use a method that minimizes dust. Vacuuming with an approved industrial vacuum is a suitable alternative.[1]

  • Liquid Waste:

    • For solutions containing this compound, use a designated hazardous waste container for liquid chemical waste.

    • Ensure the container is compatible with the solvent used in the solution.

    • Do not mix with incompatible wastes.

2. Container Management:

  • Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".

3. Institutional Disposal Procedures:

  • Follow your institution's specific guidelines for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Dispose of the contents and container in accordance with all applicable international, national, federal, state, and local regulations.[1]

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following data from the Safety Data Sheet provides context for the substance's environmental impact.

ParameterValueSpeciesExposure TimeSource
Aquatic Toxicity (LC50)1,000 mg/lJapanese ricefish (medaka)48 h[1]

Note: This table indicates the concentration at which the substance is lethal to 50% of the test subjects. It underscores the importance of preventing its release into aquatic environments.

Experimental Protocols

Standard laboratory disposal of this compound relies on containment and disposal through a certified hazardous waste management program. Advanced degradation or neutralization methods are generally not performed in a standard laboratory setting due to the complexity and potential for hazardous byproducts. The primary and recommended "protocol" is the segregation and proper labeling of the waste for professional disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Identification cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_storage_disposal Storage & Final Disposal start Start: Have this compound Waste identify_waste Identify Waste Type start->identify_waste collect_solid Collect Solid Waste (e.g., powder, contaminated items) identify_waste->collect_solid Solid collect_liquid Collect Liquid Waste (e.g., solutions) identify_waste->collect_liquid Liquid container_solid Place in Labeled Solid Hazardous Waste Container collect_solid->container_solid storage Store Tightly Closed Container in a Cool, Dry, Well-Ventilated Area container_solid->storage container_liquid Place in Labeled Liquid Hazardous Waste Container collect_liquid->container_liquid container_liquid->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs end_node End: Proper Disposal contact_ehs->end_node

Caption: Workflow for the safe disposal of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.